molecular formula C6H7NO3 B1329476 3,5-Dimethylisoxazole-4-carboxylic acid CAS No. 2510-36-3

3,5-Dimethylisoxazole-4-carboxylic acid

Cat. No.: B1329476
CAS No.: 2510-36-3
M. Wt: 141.12 g/mol
InChI Key: IJEUISLJVBUNRE-UHFFFAOYSA-N
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Description

3,5-Dimethylisoxazole-4-carboxylic acid is a useful research compound. Its molecular formula is C6H7NO3 and its molecular weight is 141.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dimethyl-1,2-oxazole-4-carboxylic acid
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InChI

InChI=1S/C6H7NO3/c1-3-5(6(8)9)4(2)10-7-3/h1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

IJEUISLJVBUNRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00179785
Record name 3,5-Dimethylisoxazole-4-carboxylic acid
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Molecular Weight

141.12 g/mol
Source PubChem
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CAS No.

2510-36-3
Record name 3,5-Dimethyl-4-isoxazolecarboxylic acid
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Record name 3,5-Dimethylisoxazole-4-carboxylic acid
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Record name 3,5-Dimethylisoxazole-4-carboxylic acid
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Record name 3,5-dimethylisoxazole-4-carboxylic acid
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Record name 3,5-Dimethylisoxazole-4-carboxylic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3,5-Dimethylisoxazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a primary synthetic pathway for 3,5-dimethylisoxazole-4-carboxylic acid, a valuable heterocyclic compound with applications in medicinal chemistry and drug development. The synthesis involves a two-step process commencing with the formation of ethyl 3,5-dimethylisoxazole-4-carboxylate, followed by its hydrolysis to yield the target carboxylic acid. This document outlines the detailed experimental protocols, presents key quantitative data in a structured format, and includes a visual representation of the synthesis pathway.

Core Synthesis Pathway

The synthesis of this compound is typically achieved through a two-step reaction sequence. The first step involves the construction of the isoxazole ring to form ethyl 3,5-dimethylisoxazole-4-carboxylate. A common and effective method for this is the reaction of an enamine of ethyl acetoacetate with nitroethane. The resulting ester is then hydrolyzed under basic conditions to afford the final carboxylic acid product.

A visual representation of this synthetic workflow is provided below:

Synthesis_Workflow cluster_0 Step 1: Isoxazole Ring Formation cluster_1 Step 2: Hydrolysis Ethyl Acetoacetate Ethyl Acetoacetate Ethyl β-pyrrolidinocrotonate Ethyl β-pyrrolidinocrotonate Ethyl Acetoacetate->Ethyl β-pyrrolidinocrotonate Benzene, reflux Pyrrolidine Pyrrolidine Pyrrolidine->Ethyl β-pyrrolidinocrotonate Ethyl 3,5-dimethylisoxazole-4-carboxylate Ethyl 3,5-dimethylisoxazole-4-carboxylate Ethyl β-pyrrolidinocrotonate->Ethyl 3,5-dimethylisoxazole-4-carboxylate 1. Triethylamine, Chloroform 2. Phosphorus oxychloride Nitroethane Nitroethane Nitroethane->Ethyl 3,5-dimethylisoxazole-4-carboxylate Ethyl 3,5-dimethylisoxazole-4-carboxylate_hydrolysis Ethyl 3,5-dimethylisoxazole-4-carboxylate This compound This compound Ethyl 3,5-dimethylisoxazole-4-carboxylate_hydrolysis->this compound NaOH, THF/MeOH/H2O then HCl Logical_Relationship Start Starting Materials: Ethyl Acetoacetate Pyrrolidine Nitroethane Intermediate_Enamine Formation of Enamine (Ethyl β-pyrrolidinocrotonate) Start->Intermediate_Enamine Condensation Intermediate_Isoxazole Cyclization to form Isoxazole Ester (Ethyl 3,5-dimethylisoxazole-4-carboxylate) Intermediate_Enamine->Intermediate_Isoxazole Reaction with Nitroethane & Dehydration Final_Product Hydrolysis to Carboxylic Acid (this compound) Intermediate_Isoxazole->Final_Product Saponification

An In-depth Technical Guide to 3,5-Dimethylisoxazole-4-carboxylic Acid: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, 3,5-Dimethylisoxazole-4-carboxylic acid is a heterocyclic organic compound of significant interest. It serves as a versatile building block in the synthesis of a variety of molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its unique isoxazole scaffold is a key feature in the development of novel therapeutic agents, including anti-inflammatory and analgesic drugs.[1] This technical guide provides a comprehensive overview of its core chemical properties, structure, and a representative synthetic protocol.

Chemical Structure and Identifiers

This compound is characterized by a five-membered isoxazole ring substituted with methyl groups at positions 3 and 5, and a carboxylic acid group at position 4.

IUPAC Name: 3,5-dimethyl-1,2-oxazole-4-carboxylic acid[2] CAS Number: 2510-36-3[2][3][4][5][6][7][8][9] Molecular Formula: C₆H₇NO₃[1][2][4][5][6][7][8] SMILES: Cc1c(C(=O)O)c(C)on1[6] InChI Key: IJEUISLJVBUNRE-UHFFFAOYSA-N[3][6][8]

Core Chemical and Physical Properties

The following table summarizes the key quantitative data for this compound, providing a valuable reference for experimental design and chemical handling.

PropertyValueSource(s)
Molecular Weight141.12 g/mol [2][4][6]
Melting Point139-145 °C[1][3][4][10]
Boiling Point258.14 °C (rough estimate)[4]
pKa2.53 ± 0.32 (Predicted)[4]
SolubilitySoluble in Methanol[4]
AppearanceCream to brown powder, Light beige powder, White to almost white crystalline powder[1][3][4]
Density1.3710 (rough estimate)[4]
Flash Point136.34 °C[4]
Vapor Pressure0.000455 mmHg at 25°C[4]
Refractive Index1.4890 (estimate)[4]

Experimental Protocol: Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the hydrolysis of its corresponding ethyl ester, ethyl 3,5-dimethylisoxazole-4-carboxylate.[11]

Materials:

  • Ethyl 3,5-dimethylisoxazole-4-carboxylate (2.4 g, 14 mmol)

  • Tetrahydrofuran (THF, 8 mL)

  • Methanol (MeOH, 8 mL)

  • 5 N aqueous Sodium Hydroxide (NaOH) (8.5 mL)

  • 6 N aqueous Hydrochloric Acid (HCl)

  • Water

Procedure:

  • In a suitable reaction vessel, a mixture of ethyl 3,5-dimethyl-4-isoxazolecarboxylate (2.4 g, 14 mmol) is prepared in a solution of tetrahydrofuran (8 mL) and methanol (8 mL).[11]

  • To this mixture, an aqueous solution of 5 N sodium hydroxide (8.5 mL) is added.[11]

  • The reaction mixture is stirred at room temperature for 8 hours.[11]

  • Upon completion of the reaction, the solvent is removed by distillation under reduced pressure.[11]

  • The resulting residue is then acidified with 6 N aqueous hydrochloric acid to a pH of 2.[11]

  • The precipitated white solid product is collected by filtration.[11]

  • The solid is washed with water and dried to yield this compound.[11]

Expected Yield: 2.1 g (94.0%)[11]

Product Confirmation: The structure of the final product can be confirmed by ¹H NMR spectroscopy. In CDCl₃, the expected signals are δ 2.72 (s, 3H) and 2.49 (s, 3H).[11]

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

SynthesisWorkflow A Start: Ethyl 3,5-dimethyl- isoxazole-4-carboxylate C Reaction: Stir at RT for 8h A->C B Reagents: THF, MeOH, 5N NaOH B->C D Workup 1: Solvent Removal (Reduced Pressure) C->D Reaction Mixture E Workup 2: Acidification (6N HCl to pH 2) D->E Residue F Purification: Filtration & Washing E->F Precipitate G Final Product: 3,5-Dimethylisoxazole- 4-carboxylic acid F->G Purified Solid

References

In-Depth Technical Guide to the Physical Properties of 3,5-Dimethylisoxazole-4-carboxylic Acid (CAS Number: 2510-36-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 3,5-Dimethylisoxazole-4-carboxylic acid (CAS No. 2510-36-3). The information is presented in a structured format to facilitate easy access and comparison of data, supplemented with detailed experimental protocols and visual representations of its synthesis.

Chemical Identity and Structure

IdentifierValue
CAS Number 2510-36-3
IUPAC Name 3,5-dimethyl-1,2-oxazole-4-carboxylic acid
Molecular Formula C₆H₇NO₃[1]
Molecular Weight 141.12 g/mol [1][2]
Canonical SMILES CC1=C(C(=O)O)C(=NO1)C
InChI Key IJEUISLJVBUNRE-UHFFFAOYSA-N[3]

Physical Properties

A summary of the key physical properties of this compound is provided in the table below. These properties are crucial for its handling, formulation, and application in research and development.

PropertyValueSource
Appearance White to almost white crystalline powder[4]
Melting Point 141-145 °C[4]
Boiling Point 258.14 °C (rough estimate)
Density 1.371 g/cm³ (rough estimate)
Solubility Soluble in Methanol.[5]
pKa 2.53 ± 0.32 (Predicted)

Spectroscopic Data

Spectroscopic data is fundamental for the structural elucidation and purity assessment of this compound.

Spectrum TypeKey Data and Interpretation
¹H NMR (300 MHz, CDCl₃): δ 2.72 (s, 3H), 2.49 (s, 3H). The two singlets correspond to the two methyl groups attached to the isoxazole ring.[6]
¹³C NMR Data for the carboxyl group and isoxazole ring carbons can be found in the literature.[2]
Infrared (IR) The NIST/EPA Gas-Phase Infrared Database contains the IR spectrum for this compound, which would show characteristic peaks for the carboxylic acid O-H and C=O stretches, as well as vibrations associated with the isoxazole ring.[3]
Mass Spectrometry (MS) The NIST Mass Spectrometry Data Center provides the mass spectrum, with a prominent molecular ion peak at m/z 141.[2]

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the hydrolysis of its corresponding ethyl ester.

General Procedure: [6]

  • In a suitable reaction vessel, a mixture of ethyl 3,5-dimethyl-4-isoxazolecarboxylate (e.g., 2.4 g, 14 mmol) is prepared in a solution of tetrahydrofuran (THF, 8 mL) and methanol (MeOH, 8 mL).

  • An aqueous solution of 5 N sodium hydroxide (NaOH) (8.5 mL) is added to the mixture.

  • The reaction mixture is stirred at room temperature for 8 hours.

  • Upon completion of the reaction (monitored by a suitable technique such as TLC), the solvent is removed by distillation under reduced pressure.

  • The resulting residue is acidified with 6 N aqueous hydrochloric acid (HCl) to a pH of 2.

  • The precipitated white solid product is collected by filtration, washed with water, and dried to yield this compound.

Synthesis Workflow

Synthesis_Workflow Synthesis of this compound cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product reactant1 Ethyl 3,5-dimethyl- isoxazole-4-carboxylate step1 Stir at Room Temperature (8 hours) reactant1->step1 reactant2 Sodium Hydroxide (aq) reactant2->step1 reactant3 THF/Methanol reactant3->step1 step2 Solvent Removal (Reduced Pressure) step1->step2 step3 Acidification (6N HCl to pH 2) step2->step3 step4 Filtration step3->step4 step5 Washing with Water step4->step5 step6 Drying step5->step6 product 3,5-Dimethylisoxazole- 4-carboxylic acid step6->product

Caption: Workflow for the synthesis of this compound.

Determination of Physical Properties: General Methodologies

While specific experimental details for this compound are not extensively published, the following are standard protocols for determining the key physical properties of a solid carboxylic acid.

Melting Point Determination (Capillary Method):

  • A small, dry sample of the crystalline compound is packed into a thin-walled capillary tube.

  • The capillary tube is placed in a melting point apparatus.

  • The sample is heated at a controlled rate.

  • The temperature range from which the substance begins to melt to when it is completely liquid is recorded as the melting point.

Boiling Point Determination (Siwoloboff Method - for small quantities):

  • A small amount of the substance is placed in a test tube.

  • A capillary tube, sealed at one end, is placed open-end down into the test tube.

  • The assembly is heated in a suitable bath (e.g., oil bath).

  • The temperature at which a steady stream of bubbles emerges from the capillary tube and the temperature at which the liquid re-enters the capillary upon cooling are recorded. The boiling point is the average of these two temperatures.

Density Determination (Gas Pycnometry):

  • A known mass of the solid sample is placed in the sample chamber of a gas pycnometer.

  • An inert gas (e.g., helium) is introduced into the chamber and then expanded into a reference chamber of known volume.

  • The pressure change is used to calculate the volume of the solid sample.

  • The density is calculated by dividing the mass of the sample by its volume.

Solubility Determination (Gravimetric Method):

  • A saturated solution of the compound is prepared in a specific solvent at a constant temperature.

  • A known volume of the saturated solution is carefully transferred to a pre-weighed container.

  • The solvent is evaporated completely.

  • The mass of the remaining solid is determined, and the solubility is calculated (e.g., in g/100 mL or mol/L). This process is repeated for various solvents.

References

Spectroscopic and Mechanistic Insights into 3,5-Dimethylisoxazole-4-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of 3,5-dimethylisoxazole-4-carboxylic acid, a key heterocyclic compound with applications in medicinal chemistry. The guide details its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the experimental protocols for these characterizations. Furthermore, it explores the mechanistic role of the 3,5-dimethylisoxazole scaffold in the inhibition of bromodomains, a critical target in drug discovery.

Spectroscopic Data

The structural elucidation of this compound is supported by a comprehensive set of spectroscopic data. The following tables summarize the key quantitative findings from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
2.72singlet3HCH₃ at C5
2.49singlet3HCH₃ at C3

Solvent: CDCl₃[1]

¹³C NMR Data

Chemical Shift (δ) ppm (Predicted)Assignment
~170-185Carboxylic Acid (C=O)
~160-170C3 and C5 (isoxazole ring)
~110-120C4 (isoxazole ring)
~10-20Methyl (CH₃) carbons
Infrared (IR) Spectroscopy

The IR spectrum of this compound, typically acquired using a KBr pellet, reveals characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (of carboxylic acid dimer)
~1700StrongC=O stretch (of carboxylic acid)
~1640MediumC=N stretch (of isoxazole ring)
~1570MediumC=C stretch (of isoxazole ring)
~1450MediumC-H bend (of methyl groups)

The broadness of the O-H stretching band is a hallmark of the hydrogen-bonded dimeric structure of carboxylic acids in the solid state.

Mass Spectrometry (MS)

Mass spectrometric analysis provides crucial information about the molecular weight and fragmentation pattern of the molecule.

m/zInterpretation
141Molecular ion [M]⁺
82Fragment
43Fragment

The compound has a molecular weight of 141.12 g/mol .[4] The fragmentation pattern observed in GC-MS analysis shows prominent peaks at m/z 43 and 82, in addition to the molecular ion peak at 141.[5]

Experimental Protocols

Detailed experimental methodologies are essential for the replication and validation of spectroscopic data. The following sections outline the standard procedures for the spectroscopic analysis of this compound.

NMR Spectroscopy

Sample Preparation: A sample of this compound is dissolved in an appropriate deuterated solvent, typically chloroform-d (CDCl₃), to a concentration of approximately 5-10 mg/mL in a standard 5 mm NMR tube.

Instrumentation and Parameters: A high-resolution NMR spectrometer, such as a Bruker Avance operating at 300 MHz for ¹H NMR, is commonly used.[1] For ¹H NMR, spectra are typically acquired with a sufficient number of scans to achieve a good signal-to-noise ratio, with a relaxation delay of 1-5 seconds. For ¹³C NMR, a proton-decoupled sequence is used to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method): A small amount of the solid this compound (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The homogenous mixture is then compressed in a die under high pressure to form a thin, transparent pellet.

Instrumentation and Data Acquisition: The KBr pellet is placed in the sample holder of a Fourier-Transform Infrared (FTIR) spectrometer. The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum to eliminate interference from atmospheric water and carbon dioxide.

Mass Spectrometry (GC-MS)

Sample Preparation: The sample is dissolved in a volatile organic solvent, such as methanol or dichloromethane, to a concentration suitable for injection into the gas chromatograph.

Instrumentation and Parameters: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used for the analysis. The sample is injected into the GC, where it is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The mass analyzer separates the resulting ions based on their mass-to-charge ratio, and a detector records their abundance.

Mechanistic Insights: The Role of the 3,5-Dimethylisoxazole Scaffold in Bromodomain Inhibition

While this compound itself is a versatile building block, its core scaffold is of significant interest in drug discovery, particularly in the development of bromodomain inhibitors.[1][4][5][6][7] Bromodomains are protein modules that recognize and bind to acetylated lysine residues on histone tails, playing a crucial role in the epigenetic regulation of gene expression. The 3,5-dimethylisoxazole moiety has been identified as an effective mimic of acetylated lysine, enabling it to competitively inhibit the binding of bromodomains to their natural ligands.[5]

The following diagram illustrates the key interactions of the 3,5-dimethylisoxazole scaffold within the acetyl-lysine binding pocket of a bromodomain.

Bromodomain_Interaction Interaction of 3,5-Dimethylisoxazole with a Bromodomain Binding Pocket cluster_ligand 3,5-Dimethylisoxazole Moiety Asn Conserved Asparagine (Asn) Tyr Conserved Tyrosine (Tyr) Water Conserved Water Molecule Water->Tyr Isoxazole Isoxazole Ring Isoxazole->Asn H-bond (Oxygen to Asn NH) Isoxazole->Water H-bond (Nitrogen to Water) Methyl3 3-Methyl Group Methyl3->Tyr Hydrophobic Interaction Methyl5 5-Methyl Group Methyl5->Tyr Hydrophobic Interaction

Caption: Key interactions of the 3,5-dimethylisoxazole scaffold in a bromodomain binding pocket.

This interaction diagram highlights how the isoxazole oxygen forms a crucial hydrogen bond with a conserved asparagine residue in the binding pocket, while the nitrogen atom interacts with a conserved water molecule that, in turn, hydrogen bonds with a conserved tyrosine. The methyl groups at the 3 and 5 positions contribute to binding through hydrophobic interactions with the tyrosine residue. This ability to mimic the binding of acetylated lysine makes the 3,5-dimethylisoxazole scaffold a valuable pharmacophore in the design of potent and selective bromodomain inhibitors.

The following workflow outlines the general process of identifying and characterizing a lead compound containing the 3,5-dimethylisoxazole scaffold.

Drug_Discovery_Workflow Workflow for Bromodomain Inhibitor Discovery A Scaffold Identification (3,5-Dimethylisoxazole as Acetyl-Lysine Mimic) B Library Synthesis (Derivatization of the Scaffold) A->B C High-Throughput Screening (Binding Assays) B->C D Hit Identification C->D E Lead Optimization (Structure-Activity Relationship Studies) D->E F In Vitro Characterization (Potency, Selectivity) E->F G In Vivo Efficacy and Safety Studies F->G H Clinical Candidate Selection G->H

Caption: A generalized workflow for the discovery of bromodomain inhibitors.

References

The Core Mechanism of Action of 3,5-Dimethylisoxazole-4-Carboxylic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The compound 3,5-Dimethylisoxazole-4-carboxylic acid serves as a crucial scaffold in medicinal chemistry, forming the foundation for potent and selective modulators of key biological targets. While the core molecule itself is primarily a synthetic intermediate, its derivatives have demonstrated significant therapeutic potential by targeting two distinct and important protein families: Bromodomains and Histamine H3 Receptors. This technical guide provides an in-depth exploration of the mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams.

Bromodomain Inhibition: An Epigenetic Regulatory Role

Derivatives of this compound have emerged as a novel class of bromodomain inhibitors. The 3,5-dimethylisoxazole moiety functions as an effective bioisostere of acetyl-lysine (KAc), enabling it to competitively bind to the KAc-binding pocket of bromodomains, particularly those of the Bromodomain and Extra-Terminal domain (BET) family (e.g., BRD4).[1][2] This interaction prevents the "reading" of acetylated histone tails, a critical step in the transcriptional activation of genes implicated in cancer and inflammation.

Signaling Pathway and Mechanism of Action

The binding of 3,5-dimethylisoxazole-containing inhibitors to the bromodomain of BRD4 displaces it from acetylated histones on chromatin. This prevents the recruitment of the positive transcription elongation factor b (P-TEFb) and subsequent phosphorylation of RNA Polymerase II, leading to the suppression of target gene transcription, such as the MYC oncogene.

Bromodomain_Inhibition cluster_0 Normal Gene Transcription cluster_1 Inhibition by 3,5-Dimethylisoxazole Derivative BRD4 BRD4 PTEFb P-TEFb BRD4->PTEFb recruits RNAPII RNA Pol II PTEFb->RNAPII phosphorylates DNA DNA RNAPII->DNA transcribes Ac_Histone Acetylated Histone Ac_Histone->BRD4 binds Inhibitor 3,5-Dimethylisoxazole Derivative BRD4_i BRD4 Inhibitor->BRD4_i binds PTEFb_i P-TEFb BRD4_i->PTEFb_i recruitment blocked Ac_Histone_i Acetylated Histone BRD4_i->Ac_Histone_i binding blocked RNAPII_i RNA Pol II PTEFb_i->RNAPII_i phosphorylation blocked DNA_i DNA RNAPII_i->DNA_i transcription blocked

Caption: Inhibition of BRD4-mediated transcription.
Quantitative Data: Bromodomain Inhibitory Activity

The inhibitory potency of 3,5-dimethylisoxazole derivatives against bromodomains is typically assessed using biochemical assays such as the AlphaScreen assay.

Compound IDTarget BromodomainAssay TypeIC50 (µM)Reference
Compound 3BRD4(1)AlphaScreen4.8[2]
Compound 4bCREBBPThermal Shift-[1]
UMB-32BRD4AlphaScreen0.550 (Kd)[3]
Experimental Protocol: AlphaScreen Assay for Bromodomain Inhibition

This protocol outlines the general steps for determining the IC50 values of 3,5-dimethylisoxazole derivatives against a target bromodomain.

1. Reagents and Materials:

  • Purified, His-tagged bromodomain protein (e.g., BRD4(1)).

  • Biotinylated acetylated histone peptide (e.g., H4K5/8/12/16Ac).

  • Streptavidin-coated Donor beads and Nickel Chelate Acceptor beads (PerkinElmer).

  • Assay Buffer: 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20.

  • 3,5-Dimethylisoxazole derivative compounds dissolved in DMSO.

  • 384-well OptiPlates (PerkinElmer).

  • AlphaScreen-capable microplate reader.

2. Experimental Workflow:

AlphaScreen_Workflow start Start dispense_protein Dispense His-tagged bromodomain protein and inhibitor to plate start->dispense_protein incubate1 Incubate for 30 min at room temperature dispense_protein->incubate1 add_peptide Add biotinylated acetylated histone peptide incubate1->add_peptide incubate2 Incubate for 60 min at room temperature add_peptide->incubate2 add_beads Add Streptavidin-Donor and Ni-Chelate Acceptor beads incubate2->add_beads incubate3 Incubate for 60 min in the dark add_beads->incubate3 read_plate Read plate on AlphaScreen reader (680 nm excitation, 520-620 nm emission) incubate3->read_plate analyze Calculate IC50 values read_plate->analyze

Caption: AlphaScreen experimental workflow.

3. Procedure:

  • A solution of the His-tagged bromodomain protein and the 3,5-dimethylisoxazole derivative at various concentrations are added to the wells of a 384-well plate.

  • The plate is incubated to allow for inhibitor-protein binding.

  • The biotinylated acetylated histone peptide is then added to the wells.

  • After another incubation period, a mixture of Streptavidin-coated Donor beads and Nickel Chelate Acceptor beads is added. The plate is incubated in the dark to allow for bead-protein/peptide binding.

  • The plate is read on an AlphaScreen reader. In the absence of an inhibitor, the bromodomain protein binds to the acetylated peptide, bringing the donor and acceptor beads into proximity and generating a signal. The inhibitor disrupts this interaction, leading to a decrease in signal.

  • The IC50 values are calculated from the dose-response curves.

Histamine H3 Receptor Antagonism: A Neuromodulatory Role

Amide derivatives of this compound have been identified as potent and selective antagonists or inverse agonists of the Histamine H3 receptor (H3R).[4][5] The H3R is a presynaptic G protein-coupled receptor (GPCR) that acts as an autoreceptor on histaminergic neurons and a heteroreceptor on other neurons, regulating the release of histamine and other neurotransmitters such as acetylcholine, norepinephrine, and dopamine.

Signaling Pathway and Mechanism of Action

As an antagonist/inverse agonist, the 3,5-dimethylisoxazole derivative binds to the H3R and blocks its constitutive activity or the binding of the endogenous agonist, histamine. This disinhibition leads to an increased release of histamine and other neurotransmitters in the brain, which is the basis for its potential therapeutic effects in neurological and psychiatric disorders, including depression.[4][5]

H3R_Antagonism cluster_0 Presynaptic Neuron cluster_1 With 3,5-Dimethylisoxazole Derivative Histamine Histamine H3R Histamine H3 Receptor Histamine->H3R binds Gi Gi H3R->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP conversion blocked NT_release Neurotransmitter Release (e.g., Histamine) cAMP->NT_release release inhibited Antagonist 3,5-Dimethylisoxazole Derivative H3R_i Histamine H3 Receptor Antagonist->H3R_i binds and blocks Gi_i Gi H3R_i->Gi_i activation blocked AC_i Adenylyl Cyclase Gi_i->AC_i inhibition relieved cAMP_i cAMP AC_i->cAMP_i produces NT_release_i Increased Neurotransmitter Release cAMP_i->NT_release_i promotes release Radioligand_Binding_Workflow start Start prepare_plate Add H3R membranes, [³H]-radioligand, and test compound (or buffer/control) to 96-well plate start->prepare_plate incubate Incubate to reach binding equilibrium (e.g., 60 min at 25°C) prepare_plate->incubate filter Rapidly filter plate contents through glass fiber filters to separate bound and free radioligand incubate->filter wash Wash filters with ice-cold assay buffer filter->wash count Add scintillation fluid to filters and quantify radioactivity wash->count analyze Calculate specific binding, IC50, and Ki values count->analyze

References

The Multifaceted Biological Activities of 3,5-Dimethylisoxazole-4-carboxylic Acid Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 3,5-dimethylisoxazole-4-carboxylic acid represent a versatile class of heterocyclic compounds with a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of these derivatives, with a focus on their potential as therapeutic agents. Key activities, including anti-inflammatory, anticancer, and central nervous system effects, are discussed in detail. This document summarizes quantitative structure-activity relationship (QSAR) data, provides detailed experimental protocols for key biological assays, and visualizes relevant signaling pathways and experimental workflows to facilitate further research and drug development in this promising area.

Introduction

The isoxazole nucleus is a prominent scaffold in medicinal chemistry, known for its presence in numerous biologically active compounds.[1] Among these, derivatives of this compound have emerged as a particularly interesting chemotype, demonstrating a wide range of pharmacological effects. These compounds have been investigated for their potential in treating a variety of diseases, including cancer, inflammatory disorders, and neurological conditions.[2][3][4] Their synthetic tractability allows for the generation of diverse chemical libraries, enabling extensive structure-activity relationship (SAR) studies to optimize potency and selectivity for various biological targets.[5][6] This guide aims to consolidate the current knowledge on the biological activities of this compound derivatives, providing a valuable resource for researchers in the field.

Synthesis of this compound and its Derivatives

The core scaffold, this compound, can be synthesized from ethyl 3,5-dimethylisoxazole-4-carboxylate through hydrolysis.[7] The ester and amide derivatives are then typically prepared from the parent carboxylic acid.

Synthesis of this compound

A general and efficient method for the synthesis of this compound involves the hydrolysis of its corresponding ethyl ester.

  • Reaction: Ethyl 3,5-dimethylisoxazole-4-carboxylate is treated with a strong base, such as sodium hydroxide, in a mixture of solvents like tetrahydrofuran (THF), methanol (MeOH), and water. The reaction mixture is stirred at room temperature for several hours.

  • Work-up: Following the reaction, the organic solvents are removed under reduced pressure. The aqueous solution is then acidified with a strong acid, such as hydrochloric acid (HCl), to a pH of approximately 2. This causes the carboxylic acid to precipitate out of the solution.

  • Purification: The precipitated solid is collected by filtration, washed with water, and dried to yield this compound as a white solid.

Synthesis of Amide Derivatives

Amide derivatives are commonly synthesized by activating the carboxylic acid group, followed by reaction with a desired amine.

  • Activation: The carboxylic acid is converted to a more reactive species, such as an acyl chloride, using a chlorinating agent like thionyl chloride (SOCl₂).

  • Coupling: The resulting acyl chloride is then reacted with the appropriate amine in the presence of a base to neutralize the HCl generated during the reaction.

Synthesis of Ester Derivatives

Esterification of the carboxylic acid can be achieved through various methods, including Fischer esterification or by using coupling agents.

  • Fischer Esterification: The carboxylic acid is refluxed with an alcohol in the presence of a catalytic amount of a strong acid.

  • Coupling Agents: Reagents like dicyclohexylcarbodiimide (DCC) can be used to facilitate the reaction between the carboxylic acid and an alcohol.

Biological Activities and Mechanisms of Action

Derivatives of this compound have demonstrated a remarkable range of biological activities, targeting key proteins and pathways involved in various diseases.

Anticancer Activity: BRD4 Inhibition and c-Myc Downregulation

A significant area of investigation for these derivatives is their potential as anticancer agents, particularly as inhibitors of the Bromodomain and Extra-Terminal (BET) family protein BRD4.[8] BRD4 is a critical regulator of gene transcription, and its inhibition has been shown to be a promising therapeutic strategy in various cancers.[9]

One notable derivative, 3-((1-(2,4-difluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-6-(3,5-dimethylisoxazol-4-yl)-4-phenyl-3,4-dihydroquinazolin-2(1H)-one, exhibited potent inhibition of BRD4(1) and BRD4(2) with IC₅₀ values of 27.0 nM and 180 nM, respectively.[8] This compound also demonstrated potent antiproliferative activity in the BRD4-sensitive cell lines HL-60 and MV4-11, with IC₅₀ values of 0.120 µM and 0.09 µM, respectively.[8] The anticancer effect of these BRD4 inhibitors is largely attributed to the downregulation of the oncoprotein c-Myc, a key downstream target of BRD4.[8][9] Inhibition of BRD4 displaces it from the MYC gene promoter and enhancer regions, leading to a suppression of MYC transcription.[8]

The regulation of c-Myc by BRD4 is a complex process involving multiple factors. BRD4's intrinsic histone acetyltransferase (HAT) activity is crucial for decompacting chromatin at the MYC promoter, making it accessible for transcription.[8] BRD4 also possesses kinase activity, which is involved in phosphorylating and activating RNA Polymerase II and the positive transcription elongation factor b (P-TEFb).[8] The interplay between BRD4, c-Myc, and the cell cycle regulator p21 is a key aspect of this pathway. BRD4 inhibition can lead to an increase in p21 expression, which in turn can negatively regulate c-Myc.

BRD4_cMyc_Pathway cluster_nucleus Nucleus BRD4 BRD4 Ac Acetylated Histones PTEFb P-TEFb BRD4->PTEFb Activates MYC_Gene MYC Gene BRD4->MYC_Gene Activates Transcription RNA_Pol_II RNA Pol II PTEFb->RNA_Pol_II Phosphorylates cMyc_mRNA c-Myc mRNA MYC_Gene->cMyc_mRNA Transcription cMyc_Protein c-Myc Protein cMyc_mRNA->cMyc_Protein Translation p21_Gene p21 Gene cMyc_Protein->p21_Gene Inhibits Proliferation Cell Proliferation cMyc_Protein->Proliferation Promotes p21_mRNA p21 mRNA p21_Gene->p21_mRNA Transcription p21_Protein p21 Protein p21_mRNA->p21_Protein Translation p21_Protein->Proliferation Inhibits Apoptosis Apoptosis p21_Protein->Apoptosis Promotes BRD4_Inhibitor 3,5-Dimethylisoxazole -4-carboxylic acid Derivative BRD4_Inhibitor->BRD4 Inhibits

BRD4-c-Myc Signaling Pathway Inhibition.
Anti-inflammatory Activity: COX and LOX Inhibition

Certain 3,5-disubstituted isoxazole derivatives have shown potential as anti-inflammatory agents by inhibiting the enzymes cyclooxygenase (COX) and lipoxygenase (LOX).[2] These enzymes are key players in the arachidonic acid cascade, which produces pro-inflammatory mediators like prostaglandins and leukotrienes.[2] For instance, the derivative 3-(3-methylthiophen-2-yl)-5-(3,4,5-trimethoxyphenyl)isoxazole demonstrated significant inhibitory activity against LOX and COX-2.[2] This dual inhibition profile suggests a broad-spectrum anti-inflammatory effect.

Central Nervous System Activity: Histamine H3 Receptor Antagonism

Derivatives of this compound have also been identified as potent antagonists of the histamine H3 receptor (H3R).[4] H3R is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system. Antagonism of H3R can increase the levels of these neurotransmitters, which has therapeutic potential for treating conditions like depression and anxiety.[4] One such derivative, 3,5-dimethyl-isoxazole-4-carboxylic acid [2-methyl-4-((2S,3'S)-2-methyl-[1,3']bipyrrolidinyl-1'-yl)phenyl] amide, was found to be a potent and selective H3R antagonist/inverse agonist that was active in the forced-swimming test, a preclinical model of antidepressant activity.[4]

Antimicrobial Activity

Some isoxazole-carboxamide derivatives have been synthesized and evaluated for their antimicrobial properties. While the core this compound structure is more commonly associated with other activities, modifications to the amide portion can impart antibacterial and antifungal effects.

Quantitative Data Summary

The following tables summarize the quantitative biological activity data for various this compound derivatives.

Table 1: Anticancer Activity of 3,5-Dimethylisoxazole-4-carboxamide Derivatives as BRD4 Inhibitors

Compound IDStructureBRD4(1) IC₅₀ (nM)BRD4(2) IC₅₀ (nM)HL-60 IC₅₀ (µM)MV4-11 IC₅₀ (µM)Reference
11h 3-((1-(2,4-difluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-6-(3,5-dimethylisoxazol-4-yl)-4-phenyl-3,4-dihydroquinazolin-2(1H)-one27.01800.1200.09[8]
11d Pyridone derivative550--0.19[9]
11e Pyridone derivative860--0.32[9]
11f Pyridone derivative800--0.12[9]

Table 2: Anticancer Activity of Isoxazole-Carboxamide Derivatives

Compound IDTarget Cell LineIC₅₀ (µg/mL)Reference
2d Hep3B~23[2]
2e Hep3B~23[2]
2d HeLa15.48[2]
2a MCF-739.80[2]
2a B16F1, Colo205, HepG2, HeLa7.55–40.85 µM[5]

Table 3: Anti-inflammatory Activity of Isoxazole Derivatives

Compound IDTargetIC₅₀ (µM)Reference
39 5-LO product synthesis0.24[10]
40 5-LO product synthesis0.24[10]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

BRD4 Inhibition Assay (AlphaScreen)

This protocol describes a competitive binding assay to determine the affinity of test compounds for the bromodomains of BRD4.

BRD4_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Serial dilutions of test compound - His-tagged BRD4 protein - Biotinylated histone peptide start->prepare_reagents mix_components In a 384-well plate, mix: - Assay buffer - Test compound (or DMSO control) - His-tagged BRD4 - Biotinylated histone peptide prepare_reagents->mix_components incubate_binding Incubate at RT for 30 min (Binding Equilibrium) mix_components->incubate_binding add_acceptor Add AlphaScreen Acceptor beads incubate_binding->add_acceptor incubate_acceptor Incubate in the dark for 60 min add_acceptor->incubate_acceptor add_donor Add AlphaScreen Donor beads incubate_acceptor->add_donor incubate_donor Incubate in the dark for 60 min add_donor->incubate_donor read_plate Read plate on an AlphaScreen-compatible reader incubate_donor->read_plate analyze_data Analyze Data: - Signal is inversely proportional to binding - Calculate IC₅₀ from dose-response curve read_plate->analyze_data end End analyze_data->end

BRD4 Inhibition Assay Workflow.
  • Materials:

    • Test compound (this compound derivative)

    • DMSO

    • Recombinant His-tagged BRD4 bromodomain (BD1 or BD2)

    • Biotinylated acetylated histone H4 peptide

    • Streptavidin-coated Donor beads

    • Nickel Chelate Acceptor beads

    • AlphaScreen assay buffer

    • 384-well microplates

    • AlphaScreen-compatible plate reader

  • Procedure:

    • Reagent Preparation: Prepare serial dilutions of the test compound in assay buffer. Prepare solutions of His-tagged BRD4 and biotinylated histone peptide in assay buffer at the desired concentrations.

    • Reaction Mixture: In a 384-well plate, add the assay buffer, the test compound dilution (or DMSO as a control), the His-tagged BRD4 protein, and the biotinylated histone peptide.

    • Incubation: Incubate the plate at room temperature for 30 minutes to allow the binding to reach equilibrium.

    • Bead Addition: Add the AlphaScreen Acceptor beads and incubate in the dark for 60 minutes. Subsequently, add the Donor beads and incubate in the dark for another 60 minutes.

    • Signal Detection: Read the plate on an AlphaScreen-compatible plate reader.

    • Data Analysis: The AlphaScreen signal is inversely proportional to the amount of test compound bound to the BRD4 bromodomain. Calculate the IC₅₀ value from the resulting dose-response curve.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol measures the inhibition of prostaglandin E₂ (PGE₂) production by COX enzymes.

  • Materials:

    • COX inhibitor screening kit

    • Purified COX-1 and COX-2 enzymes

    • Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

    • Heme cofactor

    • Arachidonic acid (substrate)

    • Test compound

    • Positive control inhibitor (e.g., Indomethacin, Celecoxib)

    • 96-well plate

    • Microplate reader

  • Procedure:

    • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions.

    • Assay Setup: In a 96-well plate, add the following to the appropriate wells:

      • Blank: Reaction buffer.

      • 100% Initial Activity (Control): Reaction buffer, heme, and COX enzyme.

      • Inhibitor (Test Compound): Reaction buffer, heme, COX enzyme, and the test compound at various concentrations.

      • Positive Control: Reaction buffer, heme, COX enzyme, and the positive control inhibitor.

    • Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

    • Reaction Initiation: Add arachidonic acid to all wells to start the reaction.

    • Incubation: Incubate for a specified time (e.g., 10 minutes) at 37°C.

    • Reaction Termination: Stop the reaction by adding a stopping reagent as per the kit instructions.

    • Detection: Measure the amount of PGE₂ produced using a suitable detection method, such as ELISA or a colorimetric assay, with a microplate reader.

    • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

In Vitro 5-Lipoxygenase (LOX) Inhibition Assay

This cell-based assay measures the inhibition of leukotriene B₄ (LTB₄) production.

  • Materials:

    • Rat Basophilic Leukemia (RBL-1) cells

    • Cell culture medium

    • Test compound

    • Positive control inhibitor (e.g., Zileuton)

    • Calcium ionophore (e.g., A23187)

    • Arachidonic acid

    • LTB₄ ELISA kit

    • 24-well plates

  • Procedure:

    • Cell Culture: Culture RBL-1 cells to the desired density.

    • Cell Plating: Seed the cells into a 24-well plate.

    • Compound Treatment: Pre-incubate the cells with various concentrations of the test compound or a vehicle control (DMSO) for 30 minutes at 37°C.

    • Cell Stimulation: Stimulate the cells with a calcium ionophore and arachidonic acid to induce LTB₄ synthesis.

    • Incubation: Incubate for a specified time (e.g., 15 minutes) at 37°C.

    • Supernatant Collection: Centrifuge the plate to pellet the cells and collect the supernatant.

    • LTB₄ Measurement: Quantify the amount of LTB₄ in the supernatant using an ELISA kit according to the manufacturer's instructions.

    • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Method: Broth microdilution method.

  • Materials:

    • Test compound

    • Bacterial strain(s) of interest

    • Cation-adjusted Mueller-Hinton Broth (CAMHB)

    • 96-well microtiter plates

    • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Procedure:

    • Compound Dilution: Prepare a serial two-fold dilution of the test compound in CAMHB in the wells of a 96-well microtiter plate.

    • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (no compound) and a negative control (no bacteria).

    • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.

    • Result Reading: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion and Future Perspectives

The derivatives of this compound have demonstrated a rich and diverse pharmacological profile, making them highly attractive scaffolds for drug discovery. Their activities as BRD4 inhibitors, anti-inflammatory agents, and histamine H3 receptor antagonists highlight their potential in oncology, immunology, and neuroscience. The synthetic accessibility of this core allows for extensive chemical modifications to fine-tune their biological activities and pharmacokinetic properties.

Future research should focus on several key areas:

  • Structure-Activity Relationship (SAR) Deepening: Systematic exploration of the chemical space around the this compound core will be crucial for identifying derivatives with enhanced potency, selectivity, and drug-like properties.

  • Mechanism of Action Elucidation: Further studies are needed to fully understand the molecular mechanisms underlying the observed biological effects, including the identification of additional cellular targets and signaling pathways.

  • In Vivo Efficacy and Safety: Promising lead compounds should be advanced to in vivo models to evaluate their efficacy, pharmacokinetics, and safety profiles.

  • Development of Novel Derivatives: The synthesis of novel ester and amide derivatives with diverse substituents will likely lead to the discovery of compounds with new and improved biological activities.

References

The Genesis and Journey of a Versatile Heterocycle: An In-depth Technical Guide to 3,5-Dimethylisoxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dimethylisoxazole-4-carboxylic acid, a substituted isoxazole, has emerged from a rich history of heterocyclic chemistry to become a pivotal building block in modern medicinal and agricultural science. While its initial specific discovery remains rooted in the broader exploration of isoxazole synthesis pioneered by chemists like Ludwig Claisen in the late 19th and early 20th centuries, its contemporary significance is intrinsically linked to its role as a key intermediate in the synthesis of notable pharmaceutical agents. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and applications of this compound, with a particular focus on its journey from a laboratory curiosity to a critical component in drug development. Detailed experimental protocols, tabulated quantitative data, and visualized chemical pathways are presented to offer a thorough resource for researchers and professionals in the field.

Historical Context: The Dawn of Isoxazole Chemistry

The story of this compound is a chapter in the larger narrative of isoxazole chemistry. The foundational work on isoxazoles was laid in the late 19th and early 20th centuries, with significant contributions from the German chemist Ludwig Claisen. His explorations into the reactions of β-dicarbonyl compounds with hydroxylamine established a fundamental route to the isoxazole core. The "Claisen isoxazole synthesis" demonstrated that β-keto esters could react with hydroxylamine to form isoxazolones, which could then be further modified. This pioneering work paved the way for the synthesis of a vast array of substituted isoxazoles, including the 3,5-dimethyl substituted pattern.

While a singular "discovery" of this compound is not prominently documented, its synthesis is a logical extension of these early principles. The development of synthetic methodologies for isoxazole-4-carboxylic esters provided the direct precursors to this compound. The true historical significance of this compound began to crystallize with the advent of modern drug discovery, where the isoxazole moiety was identified as a valuable pharmacophore.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in synthesis and drug design. The following tables summarize key quantitative data for this compound.

PropertyValueReference(s)
Molecular Formula C₆H₇NO₃[1][2]
Molecular Weight 141.12 g/mol [1][2]
CAS Number 2510-36-3[2]
Appearance White to off-white crystalline powder
Melting Point 141-145 °C
Boiling Point 258.14 °C (estimated)
pKa 2.53 ± 0.32 (predicted)
Solubility Soluble in methanol
Density 1.371 g/cm³ (estimated)

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process: the formation of its ethyl ester precursor followed by hydrolysis.

Logical Flow of Synthesis

G cluster_0 Step 1: Isoxazole Ring Formation cluster_1 Step 2: Hydrolysis Ethyl acetoacetate Ethyl acetoacetate Ethyl 3,5-dimethylisoxazole-4-carboxylate Ethyl 3,5-dimethylisoxazole-4-carboxylate Ethyl acetoacetate->Ethyl 3,5-dimethylisoxazole-4-carboxylate Condensation Hydroxylamine Hydroxylamine Hydroxylamine->Ethyl 3,5-dimethylisoxazole-4-carboxylate This compound This compound Ethyl 3,5-dimethylisoxazole-4-carboxylate->this compound NaOH, H₂O/MeOH then HCl

Caption: General synthetic workflow for this compound.

Step 1: Synthesis of Ethyl 3,5-dimethylisoxazole-4-carboxylate

This step is a classic example of the Claisen isoxazole synthesis.

Experimental Protocol:

  • Materials:

    • Ethyl acetoacetate

    • Hydroxylamine hydrochloride

    • Sodium acetate

    • Ethanol

    • Water

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve hydroxylamine hydrochloride (1.0 eq) and sodium acetate (1.1 eq) in a mixture of ethanol and water.

    • To this solution, add ethyl acetoacetate (1.0 eq) dropwise at room temperature.

    • After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield crude ethyl 3,5-dimethylisoxazole-4-carboxylate.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Step 2: Hydrolysis to this compound

Experimental Protocol:

  • Materials:

    • Ethyl 3,5-dimethylisoxazole-4-carboxylate

    • Sodium hydroxide (NaOH)

    • Methanol (MeOH)

    • Water (H₂O)

    • Hydrochloric acid (HCl)

  • Procedure:

    • Dissolve ethyl 3,5-dimethylisoxazole-4-carboxylate (1.0 eq) in a mixture of methanol and water in a round-bottom flask.

    • Add a solution of sodium hydroxide (2.0-3.0 eq) in water to the flask.

    • Stir the reaction mixture at room temperature or gentle heat (e.g., 40-50 °C) for 2-4 hours, monitoring the disappearance of the starting material by TLC.

    • After the hydrolysis is complete, remove the methanol under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid.

    • A white precipitate of this compound will form.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain the final product.[3]

Applications in Drug Development: The Leflunomide Story

The most prominent application of this compound in drug development is its use as a key starting material for the synthesis of Leflunomide .[4] Leflunomide is a disease-modifying antirheumatic drug (DMARD) used in the treatment of rheumatoid arthritis and psoriatic arthritis.

Leflunomide is a prodrug that is rapidly converted in the body to its active metabolite, teriflunomide. Teriflunomide exerts its immunomodulatory effects by inhibiting the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH) .[5][6][7][8] This enzyme is crucial for the de novo synthesis of pyrimidines, which are essential for the proliferation of activated lymphocytes.[5][8] By inhibiting DHODH, teriflunomide depletes the pyrimidine pool in rapidly dividing lymphocytes, thereby suppressing the immune response that drives autoimmune diseases like rheumatoid arthritis.[6][7]

Signaling Pathway: Inhibition of Pyrimidine Biosynthesis

G Carbamoyl phosphate + Aspartate Carbamoyl phosphate + Aspartate Dihydroorotate Dihydroorotate Carbamoyl phosphate + Aspartate->Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP Pyrimidine Nucleotides Pyrimidine Nucleotides UMP->Pyrimidine Nucleotides Lymphocyte Proliferation Lymphocyte Proliferation Pyrimidine Nucleotides->Lymphocyte Proliferation Leflunomide (prodrug) Leflunomide (prodrug) Teriflunomide (active metabolite) Teriflunomide (active metabolite) Leflunomide (prodrug)->Teriflunomide (active metabolite) Metabolism DHODH DHODH Teriflunomide (active metabolite)->DHODH

Caption: Mechanism of action of Leflunomide via DHODH inhibition.

Other Applications

Beyond its role in Leflunomide synthesis, this compound and its derivatives are explored in other areas:

  • Agricultural Chemistry: The isoxazole ring is present in various herbicides and fungicides. The reactivity of the carboxylic acid group allows for the synthesis of a diverse range of derivatives for screening as potential agrochemicals.

  • Medicinal Chemistry: The 3,5-dimethylisoxazole scaffold is being investigated in the design of other bioactive molecules, including inhibitors of various enzymes and receptors. Its rigid structure and potential for hydrogen bonding make it an attractive fragment for lead optimization in drug discovery programs.

Conclusion

This compound, a molecule with roots in the foundational principles of heterocyclic chemistry, has proven to be a compound of significant industrial and academic interest. Its journey from a derivative of the Claisen isoxazole synthesis to a critical precursor for an important immunomodulatory drug highlights the enduring value of fundamental organic chemistry in addressing contemporary challenges in medicine. This guide has provided a detailed overview of its history, synthesis, and applications, offering a valuable resource for scientists working at the interface of chemistry and biology. The continued exploration of this versatile heterocycle and its derivatives holds promise for the development of new therapeutic agents and other valuable chemical entities.

References

An In-depth Technical Guide to 3,5-Dimethylisoxazole-4-carboxylic Acid and Its Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethylisoxazole-4-carboxylic acid is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules. Its rigid isoxazole core and modifiable carboxylic acid group make it an attractive scaffold for the design of novel therapeutic agents. This technical guide provides a comprehensive review of the synthesis, biological activities, and therapeutic applications of this compound and its derivatives, with a focus on its role in the development of inhibitors for Bromodomain-containing protein 4 (BRD4) and antagonists for the Histamine H3 receptor (H3R).

Synthesis of this compound

The synthesis of this compound is typically achieved through the hydrolysis of its corresponding ethyl ester, ethyl 3,5-dimethylisoxazole-4-carboxylate.

Experimental Protocol: Synthesis of Ethyl 3,5-Dimethylisoxazole-4-carboxylate

A general and efficient method for the synthesis of 3,5-disubstituted-4-isoxazolecarboxylic esters involves the reaction of a primary nitro compound with an enamino ester in the presence of phosphorus oxychloride and triethylamine.

Materials:

  • Ethyl β-pyrrolidinocrotonate

  • 1-Nitropropane

  • Triethylamine

  • Chloroform

  • Phosphorus oxychloride

  • 6 N Hydrochloric acid

  • 5% Aqueous sodium hydroxide

  • Saturated brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve ethyl β-pyrrolidinocrotonate (1.00 mole), 1-nitropropane (1.29 mole), and triethylamine in chloroform in a three-necked flask equipped with a dropping funnel and a gas inlet tube.

  • Cool the flask in an ice bath under a nitrogen atmosphere.

  • Slowly add a solution of phosphorus oxychloride (1.11 mole) in chloroform while stirring.

  • After the addition is complete, remove the ice bath and continue stirring at room temperature for 15 hours.

  • Pour the reaction mixture into a separatory funnel and wash with cold water.

  • Wash the chloroform layer with 6 N hydrochloric acid until the wash is acidic, followed by washes with 5% aqueous sodium hydroxide and saturated brine.

  • Dry the chloroform layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

  • Distill the product under vacuum to yield ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate.

Experimental Protocol: Synthesis of this compound

The hydrolysis of the ethyl ester is a straightforward procedure using a strong base.[1]

Materials:

  • Ethyl 3,5-dimethylisoxazole-4-carboxylate

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • 5 N Sodium hydroxide (NaOH) aqueous solution

  • 6 N Hydrochloric acid (HCl) aqueous solution

  • Water

Procedure:

  • To a solution of ethyl 3,5-dimethylisoxazole-4-carboxylate (14 mmol) in a mixture of THF (8 mL) and methanol (8 mL), add 5 N aqueous sodium hydroxide (8.5 mL).[1]

  • Stir the reaction mixture at room temperature for 8 hours.[1]

  • Remove the solvents by distillation under reduced pressure.[1]

  • Acidify the residue with 6 N aqueous hydrochloric acid to a pH of 2.[1]

  • Filter the precipitated white solid, wash with water, and dry to obtain this compound.[1] A typical yield for this reaction is around 94.0%.[1]

Applications in Drug Discovery

The this compound scaffold has been successfully employed in the development of potent and selective inhibitors for various therapeutic targets.

BRD4 Inhibitors

Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader that plays a critical role in the regulation of gene transcription. Its dysregulation is implicated in various cancers, making it an attractive therapeutic target. Derivatives of 3,5-dimethylisoxazole have shown significant promise as BRD4 inhibitors.

Compound IDTargetIC50 (nM)Cell LineAntiproliferative IC50 (µM)Reference
11h BRD4(1)27.0HL-600.120
BRD4(2)180MV4-110.09
11d BRD4550MV4-110.19
11e BRD4860MV4-110.32
11f BRD4800MV4-110.12

The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay used to measure the direct binding of an inhibitor to the bromodomain of BRD4.

Materials:

  • Purified GST-tagged BRD4(BD1) protein

  • Biotinylated histone H4 peptide (acetylated)

  • Test compound (dissolved in DMSO)

  • AlphaScreen Glutathione Acceptor beads

  • AlphaScreen Streptavidin-conjugated Donor beads

  • Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)

  • 384-well microplate

Procedure:

  • Add the assay buffer, GST-tagged BRD4(BD1) protein, and the biotinylated histone H4 peptide to the wells of the microplate.

  • Add the test compound at various concentrations.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for binding.

  • Add the AlphaScreen Glutathione Acceptor beads and incubate in the dark.

  • Add the AlphaScreen Streptavidin-conjugated Donor beads and incubate again in the dark.

  • Read the plate on an AlphaScreen-capable plate reader. The signal is inversely proportional to the inhibitory activity of the compound.

BRD4 plays a pivotal role in recruiting the positive transcription elongation factor b (P-TEFb) to acetylated chromatin, leading to the phosphorylation of RNA Polymerase II and subsequent transcriptional elongation of target genes, including oncogenes like c-Myc. Inhibition of BRD4 disrupts this process, leading to the downregulation of oncogene expression and cell cycle arrest.

BRD4_Signaling cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Histone Acetylated Histones BRD4 BRD4 Histone->BRD4 binds to PTEFb P-TEFb BRD4->PTEFb recruits RNA_Pol_II RNA Pol II PTEFb->RNA_Pol_II phosphorylates cMyc_Gene c-Myc Gene RNA_Pol_II->cMyc_Gene transcribes cMyc_mRNA c-Myc mRNA cMyc_Gene->cMyc_mRNA cMyc_Protein c-Myc Protein cMyc_mRNA->cMyc_Protein translates to Inhibitor 3,5-Dimethylisoxazole Derivative Inhibitor->BRD4 inhibits binding Cell_Cycle Cell Cycle Progression cMyc_Protein->Cell_Cycle promotes

BRD4 signaling pathway and inhibition.
Histamine H3 Receptor Antagonists

The histamine H3 receptor (H3R) is a presynaptic autoreceptor and heteroreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system. H3R antagonists have therapeutic potential for treating various neurological and psychiatric disorders, including cognitive impairment and sleep disorders.

Compound IDTargetKi (nM)Reference
3h Histamine H3 Receptor-

Note: Specific Ki value for compound 3h was not available in the provided search results, but it was identified as a potent antagonist.

This assay measures the ability of a test compound to displace a radiolabeled ligand from the H3 receptor.

Materials:

  • Cell membranes expressing the human histamine H3 receptor

  • Radioligand (e.g., [3H]-Nα-methylhistamine)

  • Test compound (dissolved in DMSO)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding control (e.g., a high concentration of an unlabeled H3R ligand)

  • Scintillation fluid

  • Filter plates

  • Scintillation counter

Procedure:

  • Incubate the cell membranes with the radioligand and various concentrations of the test compound in the binding buffer.

  • Include wells for total binding (radioligand only) and non-specific binding.

  • Incubate the mixture for a specified time (e.g., 60 minutes) at room temperature.

  • Terminate the binding reaction by rapid filtration through filter plates.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Add scintillation fluid to each well and count the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the IC50 and Ki values for the test compound.

The histamine H3 receptor is a Gi/o-coupled receptor. Its activation leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of various downstream effectors. As a presynaptic receptor, its primary function is to inhibit the release of neurotransmitters. Antagonists of the H3 receptor block this inhibitory effect, thereby increasing the release of neurotransmitters like histamine and acetylcholine, which are important for wakefulness and cognitive function.

H3R_Signaling cluster_presynaptic Presynaptic Terminal Histamine Histamine H3R Histamine H3 Receptor Histamine->H3R activates Gi_protein Gαi/o H3R->Gi_protein activates AC Adenylyl Cyclase Gi_protein->AC inhibits Neurotransmitter_Release Neurotransmitter Release (e.g., Histamine, ACh) Gi_protein->Neurotransmitter_Release inhibits cAMP cAMP AC->cAMP produces cAMP->Neurotransmitter_Release promotes Antagonist 3,5-Dimethylisoxazole Derivative Antagonist->H3R blocks activation

References

An In-depth Technical Guide to the Safety and Handling of 3,5-Dimethylisoxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safe handling, storage, and potential applications of 3,5-Dimethylisoxazole-4-carboxylic acid. The content herein is intended to support laboratory research and drug development activities by providing key safety data, experimental protocols, and insights into its biological relevance as a versatile chemical scaffold.

Chemical and Physical Properties

This compound is a heterocyclic compound that serves as a valuable building block in medicinal chemistry. Its quantitative properties are summarized in the table below for easy reference.

PropertyValueReference
Molecular Formula C₆H₇NO₃[1][2]
Molecular Weight 141.12 g/mol [1][2]
CAS Number 2510-36-3[1]
Appearance White to light beige crystalline powderN/A
Melting Point 141-145 °CN/A
Boiling Point 258.14 °C (rough estimate)N/A
pKa 2.53 ± 0.32 (Predicted)N/A
Solubility Soluble in MethanolN/A

Safety and Hazard Information

While some safety data sheets indicate that this compound is not classified as hazardous, others suggest it may cause skin and eye irritation. Therefore, it is prudent to handle this compound with appropriate care and personal protective equipment.

Hazard StatementPrecautionary Statement
H315: Causes skin irritation[1]P261: Avoid breathing dust/fume/gas/mist/vapors/spray[1]
H319: Causes serious eye irritation[1]P264: Wash skin thoroughly after handling[1]
H335: May cause respiratory irritationP271: Use only outdoors or in a well-ventilated area[1]
P280: Wear protective gloves/eye protection/face protection[1]
P302 + P352: IF ON SKIN: Wash with plenty of soap and water[1]
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[1]
P405: Store locked up[1]
P501: Dispose of contents/container to an approved waste disposal plant[1]
First Aid Measures
  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.

  • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation occurs, get medical advice/attention.

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.

  • Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.

Firefighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors.

  • Protective Equipment: Wear self-contained breathing apparatus and full protective gear.

Accidental Release Measures
  • Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required. Avoid dust formation.

  • Environmental Precautions: Should not be released into the environment.

  • Methods for Cleaning Up: Sweep up and shovel into suitable containers for disposal. Avoid dust formation.

Handling and Storage
  • Handling: Wear personal protective equipment. Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. Avoid dust formation.

  • Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of the title compound from its corresponding ethyl ester.

Materials:

  • Ethyl 3,5-dimethylisoxazole-4-carboxylate

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • 5 N Sodium Hydroxide (NaOH) solution

  • 6 N Hydrochloric acid (HCl) solution

  • Water

Procedure:

  • In a suitable reaction vessel, dissolve ethyl 3,5-dimethylisoxazole-4-carboxylate in a mixture of THF and MeOH.

  • Add the 5 N NaOH solution to the reaction mixture.

  • Stir the reaction mixture at room temperature for approximately 8 hours.

  • After the reaction is complete, remove the solvents by distillation under reduced pressure.

  • Acidify the remaining aqueous solution to a pH of 2 with 6 N HCl.

  • A white solid product will precipitate out of the solution.

  • Collect the solid by filtration.

  • Wash the solid with water.

  • Dry the purified this compound.

G Synthesis Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification Start Ethyl 3,5-dimethylisoxazole- 4-carboxylate Reagents THF, MeOH, 5N NaOH Start->Reagents Dissolve & Add Stir Stir at RT for 8h Reagents->Stir Evaporation Remove Solvents Stir->Evaporation Acidification Acidify with 6N HCl to pH 2 Evaporation->Acidification Precipitation Precipitate Product Acidification->Precipitation Filtration Filter & Wash with Water Precipitation->Filtration Drying Dry the Solid Filtration->Drying Product 3,5-Dimethylisoxazole- 4-carboxylic acid Drying->Product

A flowchart illustrating the synthesis of this compound.
General Purification Protocol: Recrystallization of a Carboxylic Acid

This protocol provides a general method for the purification of solid carboxylic acids, which can be adapted for this compound. The choice of solvent is critical and should be determined experimentally; solvents to consider include water, ethanol, or mixtures thereof.[3][4][5]

Materials:

  • Crude this compound

  • Suitable recrystallization solvent (e.g., water, ethanol)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter flask

Procedure:

  • Place the crude carboxylic acid in an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent.

  • Gently heat the mixture on a hot plate while stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point of the solvent.

  • If the solution is colored, it can be treated with a small amount of activated carbon and then hot-filtered to remove the carbon and other insoluble impurities.

  • Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should occur.

  • To maximize yield, cool the flask in an ice bath.

  • Collect the purified crystals by vacuum filtration using a Buchner funnel.[3]

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals, for example, in a vacuum oven.

Biological Significance and Applications in Drug Discovery

While this compound itself has limited reported direct biological activity, its isoxazole core is a privileged scaffold in medicinal chemistry. It serves as a key intermediate in the synthesis of a variety of biologically active molecules, including anti-inflammatory and analgesic drugs.[6]

Derivatives of this compound have shown significant potential in targeting key proteins involved in disease pathways.

Histamine H3 Receptor Antagonism

A derivative of this compound has been identified as a potent and selective histamine H3 receptor (H3R) antagonist/inverse agonist.[3] H3Rs are primarily found in the central nervous system and act as autoreceptors to modulate the release of histamine and other neurotransmitters.[7][8] Antagonism of H3R can increase the release of these neurotransmitters, which is a therapeutic strategy for conditions like narcolepsy, Alzheimer's disease, and attention deficit hyperactivity disorder (ADHD).[8] The identified compound showed potential as an anti-depressive agent in preclinical models.[3]

G Hypothetical H3R Antagonist Signaling H3R_Antagonist 3,5-Dimethylisoxazole-4- carboxylic acid Derivative H3R Histamine H3 Receptor (Presynaptic) H3R_Antagonist->H3R Blocks G_protein Gi/o Protein H3R->G_protein Inhibits Activation Histamine_Release Increased Histamine Release H3R->Histamine_Release Inhibition Removed Neurotransmitter_Release Increased Neurotransmitter (e.g., ACh, DA) Release H3R->Neurotransmitter_Release Inhibition Removed AC Adenylyl Cyclase G_protein->AC Inhibition Relieved cAMP cAMP AC->cAMP Activity Restored

A simplified diagram of a potential signaling pathway modulated by a histamine H3 receptor antagonist derived from this compound.
BRD4 Inhibition

Derivatives of 3,5-dimethylisoxazole have also been designed and synthesized as potent inhibitors of Bromodomain-containing protein 4 (BRD4).[9] BRD4 is a member of the BET (bromodomain and extra-terminal domain) family of proteins that play a crucial role in the regulation of gene transcription.[10] It is a key epigenetic reader that binds to acetylated histones and recruits transcriptional machinery to specific gene promoters and enhancers.[11][12] Dysregulation of BRD4 is implicated in various cancers, making it an attractive therapeutic target.[6][13] A synthesized derivative of 3,5-dimethylisoxazole demonstrated potent BRD4 inhibition and effectively inhibited the proliferation of cancer cell lines.[9]

G Conceptual Drug Discovery Workflow Core_Scaffold 3,5-Dimethylisoxazole- 4-carboxylic acid Derivatization Chemical Synthesis & Modification Core_Scaffold->Derivatization Library Library of Derivatives Derivatization->Library Screening High-Throughput Screening (e.g., against H3R, BRD4) Library->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Preclinical Preclinical Candidate Lead_Opt->Preclinical

A conceptual workflow illustrating the use of this compound as a core scaffold in drug discovery.

Conclusion

This compound is a valuable chemical intermediate with established protocols for its synthesis and purification. While its direct biological activity is not extensively documented, its utility as a core scaffold in the development of potent and selective modulators of key biological targets, such as the histamine H3 receptor and BRD4, is evident. Researchers and drug development professionals should adhere to the safety guidelines outlined in this document to ensure its safe handling and can leverage its chemical tractability to explore novel therapeutic agents.

References

An In-depth Technical Guide to the Solubility and Stability of 3,5-Dimethylisoxazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and recommended experimental protocols for determining the solubility and stability of 3,5-Dimethylisoxazole-4-carboxylic acid. This isoxazole derivative is a key building block in the development of a range of pharmaceuticals and agrochemicals, making a thorough understanding of its physicochemical properties essential for its effective application.[1]

Core Physicochemical Properties

While extensive quantitative data is limited in publicly available literature, the fundamental properties of this compound have been reported.

PropertyValueReference
Molecular FormulaC₆H₇NO₃[2][3][4]
Molecular Weight141.13 g/mol [5]
AppearanceWhite to almost white crystalline powder-
Melting Point141-145 °C-
pKa (Predicted)Not explicitly found for this compound, but the carboxylic acid moiety suggests acidic properties.

Solubility Profile

Recommended Experimental Protocols for Solubility Determination

Two common methods for solubility assessment are the thermodynamic (shake-flask) method and the kinetic solubility method.

1. Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound and is considered the gold standard.

Experimental Protocol:

  • Preparation: Add an excess amount of this compound to a series of vials containing different solvents of interest (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, dimethyl sulfoxide (DMSO)).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the solution by centrifugation and/or filtration.

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Express the solubility in units such as mg/mL or g/L.

G Thermodynamic Solubility Workflow (Shake-Flask) cluster_prep Preparation cluster_equilibrate Equilibration cluster_separate Separation cluster_quantify Quantification A Add excess compound to solvent vials B Agitate at constant temperature (24-48h) A->B C Centrifuge and/or filter B->C D Analyze supernatant by HPLC-UV C->D

Thermodynamic Solubility Workflow

2. Kinetic Solubility

This high-throughput method is often used in early drug discovery to assess the solubility of compounds initially dissolved in DMSO.

Experimental Protocol:

  • Stock Solution: Prepare a concentrated stock solution of this compound in DMSO.

  • Dilution: Add a small aliquot of the DMSO stock solution to an aqueous buffer (e.g., PBS at pH 7.4).

  • Precipitation Monitoring: Monitor for the formation of a precipitate over a short period (e.g., 1-2 hours) using turbidimetry or nephelometry. The concentration at which precipitation is first observed is the kinetic solubility.

Stability Profile

The stability of this compound is a critical parameter for its storage, handling, and formulation. While specific degradation kinetics for this compound are not widely published, the isoxazole ring system is known to be susceptible to certain conditions. Forced degradation studies are recommended to identify potential degradation pathways and products.

Recommended Experimental Protocols for Stability Assessment (Forced Degradation)

Forced degradation studies expose the compound to stress conditions more severe than accelerated stability testing to predict its long-term stability.

1. pH-Dependent Stability (Hydrolysis)

The isoxazole ring can be susceptible to opening under basic conditions.

Experimental Protocol:

  • Sample Preparation: Prepare solutions of this compound in a range of acidic, neutral, and basic buffers (e.g., pH 2, 7, and 10).

  • Incubation: Store the solutions at a controlled temperature (e.g., 50 °C) for a defined period.

  • Analysis: At specified time points, withdraw aliquots and analyze by a stability-indicating HPLC method to quantify the remaining parent compound and detect the formation of any degradation products.

  • Kinetics: Determine the degradation rate at each pH.

G pH-Dependent Stability Study Workflow cluster_prep Preparation cluster_incubate Incubation cluster_analyze Analysis cluster_kinetics Kinetics A Prepare solutions in acidic, neutral, and basic buffers B Store at controlled temperature A->B C Analyze aliquots by HPLC at time intervals B->C D Determine degradation rate C->D

Workflow for pH-Dependent Stability

2. Thermal Stability

Experimental Protocol:

  • Sample Preparation: Place a known amount of solid this compound in a suitable container.

  • Exposure: Store the sample at elevated temperatures (e.g., 60°C, 80°C) for a specified duration.

  • Analysis: Analyze the sample at various time points for the appearance of degradation products and any change in physical properties using techniques like HPLC, Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA).

3. Photostability

Isoxazole-containing compounds can be susceptible to degradation upon exposure to UV light. The International Council for Harmonisation (ICH) guideline Q1B provides a framework for photostability testing.

Experimental Protocol:

  • Sample Preparation: Expose the solid compound and solutions of the compound to a light source that provides both UV and visible light. A control sample should be protected from light.

  • Exposure: The total illumination should be not less than 1.2 million lux hours and the near UV energy not less than 200 watt hours/square meter.

  • Analysis: After exposure, compare the samples to the dark control for any changes in physical appearance, and quantify the parent compound and any degradation products by HPLC.

Role in Drug Discovery and Development

This compound is a versatile scaffold used in the synthesis of various biologically active molecules. Its structural features are leveraged to design compounds targeting a range of therapeutic areas.[1]

G Role of this compound in Drug Development cluster_therapeutics Therapeutic Agents A This compound (Building Block) B Anti-inflammatory & Analgesic Drugs A->B C BRD4 Inhibitors (Anticancer) A->C D Histamine H3 Receptor Antagonists (Antidepressant) A->D

Application in Therapeutic Agent Synthesis

Derivatives of 3,5-dimethylisoxazole have shown promise as:

  • BRD4 Inhibitors: These have been investigated for their potential in blocking proliferation in various cancer cell lines. In these studies, some derivatives exhibited excellent stability in liver microsomes.[6]

  • Histamine H3 Receptor Antagonists: A derivative was identified as a potent and selective antagonist with potential for the treatment of depression.[7]

Conclusion

This compound is a valuable chemical intermediate with significant applications in medicinal chemistry and agrochemical development. While specific quantitative data on its solubility and stability are not extensively documented in public sources, this guide provides a framework of recommended experimental protocols based on the known chemistry of isoxazole derivatives and standard pharmaceutical testing guidelines. The successful development of drug candidates and other products based on this scaffold will rely on the thorough characterization of these fundamental physicochemical properties.

References

Methodological & Application

Synthesis of 3,5-Dimethylisoxazole-4-carboxylic Acid: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: This document provides a comprehensive, three-step protocol for the synthesis of 3,5-dimethylisoxazole-4-carboxylic acid, a valuable building block in pharmaceutical and agrochemical research, starting from ethyl acetoacetate. The described methodology is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Introduction

This compound and its derivatives are key intermediates in the development of a wide range of biologically active molecules. The isoxazole core is a prominent feature in numerous pharmaceuticals, contributing to their therapeutic effects. This compound serves as a crucial precursor in the synthesis of anti-inflammatory agents, analgesics, and histamine H3 receptor antagonists for the potential treatment of depression.[1][2] Beyond medicine, it is also utilized in agricultural chemistry for the formulation of herbicides and fungicides.[1]

The synthesis outlined below proceeds through three main stages: the C-acylation of ethyl acetoacetate to form ethyl 2-acetyl-3-oxobutanoate, followed by the cyclization with hydroxylamine to construct the isoxazole ring, and finally, the hydrolysis of the resulting ester to yield the target carboxylic acid.

Experimental Protocols

Step 1: Synthesis of Ethyl 2-acetyl-3-oxobutanoate (Ethyl Diacetylacetate)

This procedure follows the principle of C-acylation of a β-keto ester. Ethyl acetoacetate is reacted with acetyl chloride in the presence of magnesium.

Materials:

  • Magnesium turnings

  • Ethyl acetoacetate

  • Benzene (dried over sodium)

  • Acetyl chloride

  • Ice

  • Ether

  • 5% Sodium bicarbonate solution

  • Calcium chloride

  • Saturated aqueous solution of copper acetate

  • 25% Sulfuric acid

Procedure:

  • In a 1-liter round-bottomed flask equipped with a reflux condenser and a calcium chloride tube, place 12 g (0.50 gram atom) of magnesium turnings, 130 g (1.0 mole) of ethyl acetoacetate, 200 g of dried benzene, and 120 g (1.50 moles) of acetyl chloride. Caution: This operation should be conducted in a fume hood as hydrogen and hydrogen chloride are evolved.

  • Heat the mixture under reflux in an oil bath at 85–90°C for 2 hours.

  • Cool the yellow reaction mixture in an ice bath and decant the liquid portion into a separatory funnel.

  • Wash the residue in the flask twice with 50-ml portions of ether. Pour the ethereal solution over ice.

  • Combine the ether-water mixture with the benzene solution in the separatory funnel and shake thoroughly. Discard the aqueous layer.

  • Wash the organic layer once with 500 ml of 5% sodium bicarbonate solution and once with 50 ml of water.

  • Dry the organic solution over calcium chloride.

  • Remove the ether and most of the benzene by distillation from a water bath. Remove the remaining benzene at 50°C under reduced pressure (50 mm).

  • To purify the crude ethyl diacetylacetate, precipitate it as the copper derivative by adding 1.2 liters of a saturated aqueous solution of copper acetate. Shake vigorously and allow to stand for 1 hour.

  • Filter the blue copper derivative, wash with water, and transfer to a separatory funnel with 600 ml of ether.

  • Add 400 ml of 25% sulfuric acid and shake until the copper derivative has disappeared.

  • Separate the ether layer, wash with water, and dry over calcium chloride.

  • After removing the ether, distill the residue under reduced pressure. The fraction boiling at 95–97°C/12 mm is collected.

Step 2: Synthesis of Ethyl 3,5-dimethylisoxazole-4-carboxylate

This step involves the cyclocondensation of the 1,3-dicarbonyl compound, ethyl 2-acetyl-3-oxobutanoate, with hydroxylamine hydrochloride to form the isoxazole ring.

Materials:

  • Ethyl 2-acetyl-3-oxobutanoate

  • Hydroxylamine hydrochloride

  • Ethanol

  • Sodium acetate

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • In a round-bottomed flask, dissolve ethyl 2-acetyl-3-oxobutanoate (1 mole equivalent) in ethanol.

  • In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.1 mole equivalents) and sodium acetate (1.1 mole equivalents) in a minimal amount of water.

  • Add the aqueous hydroxylamine solution to the ethanolic solution of the diketone.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate (3 x volumes).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude ethyl 3,5-dimethylisoxazole-4-carboxylate, which can be purified by vacuum distillation.

Step 3: Synthesis of this compound

This final step is the saponification of the ethyl ester to the desired carboxylic acid.

Materials:

  • Ethyl 3,5-dimethylisoxazole-4-carboxylate

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • 5 N Sodium hydroxide (NaOH) solution

  • 6 N Hydrochloric acid (HCl) solution

  • Water

Procedure:

  • To a solution of ethyl 3,5-dimethylisoxazole-4-carboxylate (2.4 g, 14 mmol) in a mixture of THF (8 mL) and MeOH (8 mL), add 8.5 mL of 5 N aqueous NaOH.

  • Stir the reaction mixture at room temperature for 8 hours.

  • After completion of the reaction (monitored by TLC), remove the solvents by distillation under reduced pressure.

  • Acidify the remaining aqueous solution to a pH of 2 with 6 N aqueous HCl.

  • A white solid will precipitate. Filter the solid product, wash it with water, and dry to afford this compound.

Data Presentation

Compound NameMolecular FormulaMolecular Weight ( g/mol )StepYield (%)Boiling Point (°C)Melting Point (°C)
Ethyl 2-acetyl-3-oxobutanoateC8H12O4172.18146–5295–97 / 12 mmHgN/A
Ethyl 3,5-dimethylisoxazole-4-carboxylateC8H11NO3185.182~80-90 (estimated)N/AN/A
This compoundC6H7NO3141.12394.0N/A141 - 145

Mandatory Visualization

SynthesisWorkflow EAA Ethyl Acetoacetate Intermediate1 Ethyl 2-acetyl-3-oxobutanoate EAA->Intermediate1 Step 1: C-Acylation AcCl Acetyl Chloride, Mg AcCl->Intermediate1 Intermediate2 Ethyl 3,5-dimethylisoxazole-4-carboxylate Intermediate1->Intermediate2 Step 2: Cyclization Hydroxylamine Hydroxylamine HCl, NaOAc Hydroxylamine->Intermediate2 FinalProduct 3,5-Dimethylisoxazole- 4-carboxylic acid Intermediate2->FinalProduct Step 3: Hydrolysis Hydrolysis NaOH, then HCl Hydrolysis->FinalProduct

Caption: Synthetic workflow for this compound.

References

Application Notes and Protocols: 3,5-Dimethylisoxazole-4-carboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethylisoxazole-4-carboxylic acid is a versatile heterocyclic building block with significant applications in medicinal chemistry. Its rigid isoxazole core serves as a valuable scaffold for the synthesis of a diverse range of biologically active molecules. This document provides detailed application notes and experimental protocols for the use of this compound in the development of anticancer, anti-inflammatory, and central nervous system (CNS) targeted agents.

Physicochemical Properties

PropertyValue
Molecular Formula C₆H₇NO₃
Molecular Weight 141.12 g/mol [1]
CAS Number 2510-36-3
Appearance White to off-white crystalline powder
Melting Point 139-144 °C

Application Note 1: Anticancer Drug Development - BRD4 Inhibitors

The 3,5-dimethylisoxazole moiety has been successfully employed as a key structural element in the design of potent inhibitors of Bromodomain-containing protein 4 (BRD4). BRD4 is an epigenetic reader that plays a crucial role in the transcription of oncogenes, most notably c-Myc.[2] Inhibition of BRD4 has emerged as a promising therapeutic strategy in various cancers.

Biological Activity of a Representative BRD4 Inhibitor

A notable example is the derivative Compound 11h ([3-((1-(2,4-difluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-6-(3,5-dimethylisoxazol-4-yl)-4-phenyl-3,4-dihydroquinazolin-2(1H)-one]), which has demonstrated potent BRD4 inhibitory and antiproliferative activities.[2]

CompoundTargetIC₅₀ (nM)Cell LineIC₅₀ (µM)
11h BRD4(1)27.0[2]HL-60 (Leukemia)0.120[2]
BRD4(2)180[2]MV4-11 (Leukemia)0.09[2]
Signaling Pathway

The inhibition of BRD4 by compounds derived from this compound leads to the downregulation of the c-Myc oncogene, a critical driver of cell proliferation and survival in many cancers.

BRD4_cMyc_Pathway BRD4 BRD4 PolII RNA Polymerase II BRD4->PolII activates Ac_Histones Acetylated Histones Ac_Histones->BRD4 recruits cMyc_Gene c-Myc Gene PolII->cMyc_Gene transcribes cMyc_mRNA c-Myc mRNA cMyc_Gene->cMyc_mRNA transcription cMyc_Protein c-Myc Protein cMyc_mRNA->cMyc_Protein translation Proliferation Tumor Cell Proliferation cMyc_Protein->Proliferation drives Inhibitor 3,5-Dimethylisoxazole Derivative Inhibitor->BRD4 inhibits

BRD4-c-Myc Signaling Pathway Inhibition
Experimental Protocols

This protocol describes a general method for the amide coupling of this compound with a desired amine.

  • Acid Chloride Formation: To a solution of this compound (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene, add oxalyl chloride (1.5 eq) or thionyl chloride (1.5 eq) dropwise at 0 °C. Add a catalytic amount of dimethylformamide (DMF).

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

  • Remove the solvent and excess reagent under reduced pressure to obtain the crude 3,5-dimethylisoxazole-4-carbonyl chloride.

  • Amide Coupling: Dissolve the crude acid chloride in anhydrous DCM.

  • To a separate flask, dissolve the desired amine (1.0 eq) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (2.0 eq) in anhydrous DCM.

  • Add the acid chloride solution dropwise to the amine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Upon completion, wash the reaction mixture with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the final derivative.

This protocol outlines a method to determine the IC₅₀ of a test compound against BRD4.

  • Reagents: BRD4 protein (bromodomain 1), biotinylated histone H4 peptide (acetylated), Streptavidin-coated Donor beads, and Nickel Chelate Acceptor beads.

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4).

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO, then dilute further in assay buffer.

  • Assay Procedure:

    • Add BRD4 protein and the biotinylated histone H4 peptide to the wells of a 384-well plate.

    • Add the test compound at various concentrations.

    • Incubate at room temperature for 30 minutes.

    • Add the Nickel Chelate Acceptor beads and incubate for 60 minutes in the dark.

    • Add the Streptavidin-coated Donor beads and incubate for 30 minutes in the dark.

  • Data Acquisition: Read the plate on an AlphaScreen-capable plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC₅₀ value using non-linear regression analysis.

BRD4_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of test compound Incubate1 Incubate BRD4, peptide, and compound (30 min) Compound_Prep->Incubate1 Reagent_Prep Prepare BRD4 protein and biotinylated histone peptide Reagent_Prep->Incubate1 Add_Acceptor Add Ni-Chelate Acceptor beads (incubate 60 min) Incubate1->Add_Acceptor Add_Donor Add Streptavidin Donor beads (incubate 30 min) Add_Acceptor->Add_Donor Read_Plate Read AlphaScreen signal Add_Donor->Read_Plate Calc_Inhibition Calculate % inhibition Read_Plate->Calc_Inhibition Calc_IC50 Determine IC50 value Calc_Inhibition->Calc_IC50

Workflow for BRD4 Inhibition Assay

Application Note 2: Anti-inflammatory/Autoimmune Drug Development - DHODH Inhibitors

The isoxazole scaffold is a key component of the disease-modifying antirheumatic drug (DMARD) Leflunomide and its active metabolite, Teriflunomide. These drugs function by inhibiting dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine synthesis pathway.[3][4][5] This inhibition primarily affects rapidly proliferating cells like activated lymphocytes, which are key mediators in autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.[6][7]

Mechanism of Action

Teriflunomide, the active metabolite of Leflunomide, is a reversible inhibitor of DHODH.[5] This enzyme catalyzes the conversion of dihydroorotate to orotate, a rate-limiting step in the synthesis of pyrimidines, which are essential for DNA and RNA synthesis.[8] By blocking this pathway, Teriflunomide depletes the pyrimidine pool in activated T and B cells, leading to a cytostatic effect and a reduction in the inflammatory response.[7]

CompoundTargetMechanismTherapeutic Area
Teriflunomide Dihydroorotate Dehydrogenase (DHODH)Inhibition of de novo pyrimidine synthesisMultiple Sclerosis, Rheumatoid Arthritis
Signaling Pathway

The inhibition of DHODH by Teriflunomide disrupts the pyrimidine synthesis pathway, thereby suppressing the proliferation of immune cells.

DHODH_Pathway Carbamoyl_Phosphate Carbamoyl Phosphate Dihydroorotate Dihydroorotate Carbamoyl_Phosphate->Dihydroorotate multiple steps Aspartate Aspartate Aspartate->Dihydroorotate multiple steps DHODH DHODH Dihydroorotate->DHODH Orotate Orotate DHODH->Orotate oxidation UMP UMP Orotate->UMP Pyrimidines Pyrimidines (dUTP, dCTP) UMP->Pyrimidines DNA_RNA DNA/RNA Synthesis Pyrimidines->DNA_RNA Lymphocyte_Proliferation Lymphocyte Proliferation DNA_RNA->Lymphocyte_Proliferation enables Teriflunomide Teriflunomide Teriflunomide->DHODH inhibits

DHODH Inhibition in Pyrimidine Synthesis
Experimental Protocols

This protocol describes the synthesis of Leflunomide, a pro-drug of Teriflunomide, using a derivative of the title compound.

  • Chlorination: React 5-methylisoxazole-4-carboxylic acid with a chlorinating agent like thionyl chloride to form 5-methylisoxazole-4-carbonyl chloride.[9][10]

  • Amidation: React the resulting acid chloride with 4-trifluoromethylaniline in the presence of a suitable base (e.g., an alkali metal bicarbonate) and a solvent such as ethyl acetate or toluene to yield Leflunomide.[9]

  • Purification: The Leflunomide product can be purified by crystallization.[9]

This protocol measures the effect of a DHODH inhibitor on the proliferation of an immune cell line (e.g., Jurkat T-cells).

  • Cell Seeding: Seed Jurkat cells in a 96-well plate at a density of 1 x 10⁴ cells/well in complete RPMI-1640 medium.

  • Compound Treatment: Add serial dilutions of the test compound (e.g., Teriflunomide) to the wells. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 72 hours at 37 °C in a humidified 5% CO₂ incubator.

  • Assay:

    • Add MTT or WST-1 reagent to each well and incubate for an additional 4 hours.

    • If using MTT, add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Application Note 3: CNS Drug Development - Histamine H3 Receptor Antagonists

Derivatives of this compound have also been explored as antagonists of the histamine H₃ (H3R) receptor. H3R antagonists are of interest for the treatment of various CNS disorders, including depression.

Biological Application

A derivative, Compound 3h (3,5-dimethyl-isoxazole-4-carboxylic acid [2-methyl-4-((2S,3'S)-2-methyl-[1,3']bipyrrolidinyl-1'-yl)phenyl] amide), has been identified as a potent and selective H3R antagonist/inverse agonist.[11] This compound demonstrated activity in preclinical models of depression, such as the forced swimming test.[11]

Experimental Protocol: Radioligand Binding Assay for H3R

This is a general protocol to determine the binding affinity of a compound to the H3R.

  • Membrane Preparation: Use cell membranes prepared from a cell line stably expressing the human H3 receptor (e.g., CHO or HEK293 cells).

  • Radioligand: Utilize a suitable radiolabeled H3R antagonist, such as [³H]-Nα-methylhistamine.

  • Assay Buffer: Prepare a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Assay Procedure:

    • In a 96-well plate, combine the cell membranes, the radioligand, and various concentrations of the test compound.

    • For non-specific binding determination, include a high concentration of a known H3R ligand.

    • Incubate the mixture at room temperature for 1-2 hours.

  • Termination and Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold buffer.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding and determine the Ki value for the test compound.

Conclusion

This compound is a privileged scaffold in medicinal chemistry, enabling the development of potent modulators of diverse biological targets. Its utility has been demonstrated in the creation of clinical candidates and approved drugs for cancer, autoimmune diseases, and potentially CNS disorders. The protocols and data presented herein provide a foundation for researchers to further explore the potential of this versatile chemical entity in drug discovery programs.

References

Application Notes and Protocols: 3,5-Dimethylisoxazole-4-carboxylic acid as a Versatile Building Block for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethylisoxazole-4-carboxylic acid is a versatile heterocyclic building block increasingly utilized in the discovery and development of novel bioactive molecules. Its rigid isoxazole scaffold serves as an effective bioisostere for various functional groups, enabling the synthesis of compounds with a wide range of therapeutic applications. This document provides detailed application notes on its use in synthesizing potent kinase inhibitors, particularly targeting Bromodomain-containing protein 4 (BRD4), and offers comprehensive protocols for both chemical synthesis and biological evaluation. The unique structural features of the 3,5-dimethylisoxazole moiety make it a valuable component in medicinal chemistry for developing novel therapeutic agents.[1]

Application: Development of BRD4 Inhibitors for Oncology

A significant application of this compound is in the generation of potent and selective inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins, with a particular focus on BRD4. BRD4 is a key epigenetic reader that plays a crucial role in regulating the transcription of proto-oncogenes, such as c-Myc, which are implicated in the proliferation of various cancer cells.[2][3] Inhibition of BRD4 has emerged as a promising therapeutic strategy in oncology.

The 3,5-dimethylisoxazole core can function as an acetyl-lysine mimetic, enabling it to bind to the acetyl-lysine binding pocket of bromodomains.[4] By functionalizing the this compound core, medicinal chemists have successfully developed potent BRD4 inhibitors with significant anti-proliferative activity in cancer cell lines.

Quantitative Data: Biological Activity of 3,5-Dimethylisoxazole-Based BRD4 Inhibitors

The following table summarizes the in vitro activity of representative BRD4 inhibitors synthesized using this compound as a key building block.

Compound IDTargetIC50 (nM)Cell LineIC50 (µM)Reference
Compound 11h BRD4(1)27.0HL-600.120[1]
BRD4(2)180MV4-110.09[1]
Compound 11d BRD4550MV4-110.19[2]
Compound 11e BRD4860MV4-110.32[2]
Compound 11f BRD4800MV4-110.12[2]
Compound 8 BRD4(1)390MV4-110.794[4]
Compound 9 BRD4(1)370MV4-110.616[4]

Signaling Pathway and Experimental Workflow

BRD4-c-Myc Signaling Pathway

The diagram below illustrates the role of BRD4 in gene transcription and how its inhibition by molecules derived from this compound can lead to the downregulation of the oncogene c-Myc.

BRD4_cMyc_Pathway cluster_nucleus Cell Nucleus cluster_cytoplasm Cytoplasm BRD4 BRD4 Ac_Histones Acetylated Histones BRD4->Ac_Histones Binds to PTEFb P-TEFb BRD4->PTEFb Recruits RNAPolII RNA Pol II PTEFb->RNAPolII Phosphorylates (activates) cMyc_Gene c-Myc Gene RNAPolII->cMyc_Gene Transcribes cMyc_mRNA c-Myc mRNA cMyc_Gene->cMyc_mRNA cMyc_Protein c-Myc Protein cMyc_mRNA->cMyc_Protein Translation Proliferation Cell Proliferation cMyc_Protein->Proliferation Promotes Inhibitor 3,5-Dimethylisoxazole -based Inhibitor Inhibitor->BRD4 Inhibits Binding

BRD4-c-Myc signaling pathway and point of inhibition.
General Experimental Workflow

The following diagram outlines the typical workflow for the synthesis and evaluation of bioactive molecules derived from this compound.

Experimental_Workflow cluster_bio_eval Biological Evaluation Start 3,5-Dimethylisoxazole- 4-carboxylic acid Activation Activation (e.g., to Acid Chloride) Start->Activation Coupling Amide Coupling Reaction Activation->Coupling Purification Purification and Characterization Coupling->Purification Bioactive_Molecule Bioactive Molecule Purification->Bioactive_Molecule Enzymatic_Assay BRD4 Enzymatic Assay Bioactive_Molecule->Enzymatic_Assay Cell_Assay Cell Proliferation Assay Bioactive_Molecule->Cell_Assay Data_Analysis Data Analysis (IC50, etc.) Enzymatic_Assay->Data_Analysis Western_Blot Western Blot (c-Myc) Cell_Assay->Western_Blot Cell_Assay->Data_Analysis Western_Blot->Data_Analysis

General workflow for synthesis and biological evaluation.

Experimental Protocols

Protocol 1: Synthesis of 3,5-Dimethylisoxazole-4-carbonyl chloride

This protocol describes the activation of this compound to its more reactive acid chloride derivative, a key intermediate for subsequent amide coupling reactions.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Anhydrous dichloromethane (DCM)

  • Rotary evaporator

  • Nitrogen or argon atmosphere setup

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF.

  • Cool the mixture to 0 °C in an ice bath under a nitrogen atmosphere.

  • Slowly add thionyl chloride (1.5 - 2.0 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC).

  • Remove the solvent and excess thionyl chloride in vacuo using a rotary evaporator.

  • The resulting crude 3,5-dimethylisoxazole-4-carbonyl chloride is typically used in the next step without further purification.

Protocol 2: General Procedure for Amide Coupling to Synthesize a BRD4 Inhibitor Scaffold

This protocol provides a general method for the amide coupling of 3,5-dimethylisoxazole-4-carbonyl chloride with an appropriate amine to form the core structure of many BRD4 inhibitors.

Materials:

  • 3,5-Dimethylisoxazole-4-carbonyl chloride (from Protocol 1)

  • Desired amine building block (e.g., a substituted aminobenzamide)

  • Triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the amine building block (1.0 eq) and a base such as triethylamine (1.2 - 1.5 eq) in anhydrous DCM under a nitrogen atmosphere.

  • Cool the solution to 0 °C.

  • Add a solution of crude 3,5-dimethylisoxazole-4-carbonyl chloride (1.1 eq) in anhydrous DCM dropwise to the stirred amine solution.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours until completion.

  • Quench the reaction by adding water.

  • Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired amide.

Protocol 3: BRD4(1) Bromodomain Inhibition Assay (AlphaScreen)

This protocol outlines a method to assess the inhibitory activity of synthesized compounds against the first bromodomain of BRD4.

Materials:

  • His-tagged BRD4(1) protein

  • Biotinylated histone H4 acetylated peptide

  • Streptavidin-coated Donor beads

  • Nickel Chelate Acceptor beads

  • Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)

  • 384-well microplate

  • Plate reader capable of AlphaScreen detection

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO and then dilute in assay buffer.

  • In a 384-well plate, add the test compound solution, His-tagged BRD4(1) protein, and biotinylated histone peptide.

  • Incubate at room temperature for 30 minutes.

  • Add a suspension of Nickel Chelate Acceptor beads and incubate for 60 minutes in the dark.

  • Add a suspension of Streptavidin-coated Donor beads and incubate for another 30-60 minutes in the dark.

  • Read the plate on an AlphaScreen-capable plate reader.

  • Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration.

Protocol 4: Cell Proliferation Assay (MTT Assay)

This protocol describes a colorimetric assay to determine the anti-proliferative effects of the synthesized compounds on cancer cell lines.

Materials:

  • Cancer cell line (e.g., MV4-11, HL-60)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (DMSO).

  • Incubate for 72 hours.

  • Add MTT solution to each well and incubate for 3-4 hours at 37 °C, allowing for the formation of formazan crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Conclusion

This compound is a highly valuable and adaptable building block in modern drug discovery. Its application in the synthesis of potent BRD4 inhibitors highlights its potential for generating novel therapeutics, particularly in the field of oncology. The provided protocols offer a foundational framework for the synthesis and evaluation of bioactive molecules derived from this versatile scaffold, enabling researchers to further explore its potential in developing new and effective therapeutic agents.

References

Application Notes and Protocols: 3,5-Dimethylisoxazole-4-carboxylic Acid in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3,5-dimethylisoxazole-4-carboxylic acid as a key building block in the synthesis of modern agrochemicals. The isoxazole moiety is a critical pharmacophore in a range of commercially successful fungicides and herbicides. This document details the synthetic routes to fungicidal 3,5-dimethylisoxazole-4-carboxamides and herbicidal N-aryl-3,5-dimethylisoxazole-4-carboxamides, including step-by-step experimental protocols, quantitative data on their biological activity, and insights into their modes of action.

Application in Fungicide Synthesis

3,5-Dimethylisoxazole-4-carboxamides are a class of fungicides that have shown significant efficacy against a variety of plant pathogens. Many of these compounds function as Succinate Dehydrogenase Inhibitors (SDHIs), a crucial class of fungicides that target the mitochondrial respiratory chain in fungi, leading to the disruption of cellular energy production.

Quantitative Data: Fungicidal Activity of Isoxazole Derivatives

The following table summarizes the fungicidal activity of various isoxazole carboxamide derivatives against common plant pathogens.

Compound IDTarget PathogenEC50 (µg/mL)In Vivo Efficacy (%) @ 25 µg/mLReference
2ai Alternaria solani2.90-[1]
Botrytis cinereal5.56-[1]
Cercospora arachidicola4.32-[1]
Physalospora piricola3.87-[1]
Sclerotinia sclerotiorum4.15-[1]
1a (lead) Alternaria solani1.92-[1]
Botrytis cinereal9.37-[1]
Cercospora arachidicola3.14-[1]
Physalospora piricola2.58-[1]
Sclerotinia sclerotiorum4.66-[1]
2ar Pseudoperonospora cubensis-Comparable to lead[1]
2bg Pseudoperonospora cubensis-Comparable to lead[1]
Experimental Protocol: Synthesis of a Representative 3,5-Dimethylisoxazole-4-Carboxamide Fungicide

This protocol describes a two-step process for the synthesis of a fungicidal N-aryl-3,5-dimethylisoxazole-4-carboxamide, starting from this compound.

Step 1: Synthesis of 3,5-Dimethylisoxazole-4-carbonyl Chloride

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous toluene

  • Magnetic stirrer with heating mantle

  • Reflux condenser with a drying tube

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound in anhydrous toluene.

  • Slowly add an excess of thionyl chloride (approximately 2-3 equivalents) to the suspension at room temperature with stirring.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by the cessation of gas evolution (HCl and SO₂).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator to obtain the crude 3,5-dimethylisoxazole-4-carbonyl chloride as an oil or low-melting solid. This product is typically used in the next step without further purification.

Step 2: Synthesis of N-(substituted-phenyl)-3,5-dimethylisoxazole-4-carboxamide

Materials:

  • 3,5-Dimethylisoxazole-4-carbonyl chloride (from Step 1)

  • Substituted aniline (e.g., 4-chloroaniline)

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (THF)

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

Procedure:

  • Dissolve the substituted aniline and triethylamine (as an HCl scavenger, ~1.2 equivalents) in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath.

  • Dissolve the crude 3,5-dimethylisoxazole-4-carbonyl chloride in a small amount of anhydrous THF and add it dropwise to the cooled aniline solution with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the triethylamine hydrochloride salt.

  • Wash the filtrate with water, followed by a saturated brine solution in a separatory funnel.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization or column chromatography to yield the desired N-(substituted-phenyl)-3,5-dimethylisoxazole-4-carboxamide.

experimental_workflow_fungicide cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Amide Formation start_acid 3,5-Dimethylisoxazole- 4-carboxylic Acid reaction1 Reflux start_acid->reaction1 reagent1 Thionyl Chloride (SOCl₂) in Toluene reagent1->reaction1 product1 3,5-Dimethylisoxazole- 4-carbonyl Chloride reaction1->product1 start_chloride 3,5-Dimethylisoxazole- 4-carbonyl Chloride product1->start_chloride To Step 2 reaction2 Stir at RT start_chloride->reaction2 reagent2 Substituted Aniline Triethylamine in THF reagent2->reaction2 workup Workup & Purification reaction2->workup final_product N-(substituted-phenyl)- 3,5-dimethylisoxazole- 4-carboxamide workup->final_product

Caption: Synthetic workflow for a representative fungicidal carboxamide.

Mode of Action: Succinate Dehydrogenase Inhibition

Succinate Dehydrogenase (Complex II) is a key enzyme complex in the mitochondrial electron transport chain, responsible for oxidizing succinate to fumarate and transferring electrons to the ubiquinone pool. SDHI fungicides bind to the ubiquinone binding site of Complex II, blocking the electron flow. This inhibition disrupts ATP production, leading to fungal cell death.

signaling_pathway_sdhi cluster_etc Mitochondrial Electron Transport Chain complex_i Complex I q_pool Ubiquinone Pool complex_i->q_pool e- complex_ii Complex II (Succinate Dehydrogenase) complex_ii->q_pool e- fumarate Fumarate complex_ii->fumarate no_atp ATP Production Inhibited complex_iii Complex III cyt_c Cytochrome c complex_iii->cyt_c e- complex_iv Complex IV atp_synthase ATP Synthase (Complex V) complex_iv->atp_synthase H+ gradient atp ATP atp_synthase->atp q_pool->complex_iii e- cyt_c->complex_iv e- succinate Succinate succinate->complex_ii sdhi 3,5-Dimethylisoxazole- 4-carboxamide (SDHI) sdhi->complex_ii Inhibits

Caption: Inhibition of the mitochondrial electron transport chain by SDHI fungicides.[2][3][4][5][6]

Application in Herbicide Synthesis

This compound derivatives have also been developed as potent herbicides. A notable example is Isoxaben, a pre-emergent herbicide that controls a broad spectrum of broadleaf weeds.[2][7][8][9][10] Isoxaben and related compounds act by inhibiting cellulose biosynthesis, a process vital for plant cell wall formation and, consequently, plant growth.[2][8][10]

Quantitative Data: Herbicidal Activity of Isoxazole Derivatives

The following table presents the herbicidal activity of various isoxazole derivatives against common weeds.

Compound IDWeed SpeciesApplication TypeActivity (% inhibition) @ 150 g/haReference
I-05 Echinochloa crusgalliPost-emergenceExcellent[7]
Abutilon theophrastiPost-emergenceExcellent[7]
I-26 Portulaca oleraceaPre-emergence100% @ 10 mg/L[7]
Abutilon theophrastiPre-emergence100% @ 10 mg/L[7]
5r Echinochloa crus-galli-WCI = 53.9%[11]
5a Echinochloa crus-galli-WCI = 52.9%[11]

WCI = Weed Control Index

Experimental Protocol: Synthesis of a Representative N-aryl-3,5-dimethylisoxazole-4-carboxamide Herbicide

This protocol outlines the synthesis of an N-aryl-3,5-dimethylisoxazole-4-carboxamide, a structural analog of Isoxaben.

Step 1: Synthesis of 3,5-Dimethylisoxazole-4-carbonyl Chloride

(Follow the same procedure as described in the fungicide synthesis section.)

Step 2: Synthesis of a Representative N-aryl-3,5-dimethylisoxazole-4-carboxamide Herbicide

Materials:

  • 3,5-Dimethylisoxazole-4-carbonyl chloride (from Step 1)

  • A substituted aniline (e.g., 2,6-dimethoxyaniline, a component of Isoxaben's structure)

  • Pyridine

  • Anhydrous dichloromethane (DCM)

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve the substituted aniline and pyridine (as a catalyst and acid scavenger) in anhydrous DCM.

  • Cool the mixture in an ice bath.

  • Dissolve the crude 3,5-dimethylisoxazole-4-carbonyl chloride in a small amount of anhydrous DCM and add it dropwise to the cooled aniline solution with continuous stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and continue stirring overnight.

  • Monitor the reaction's completion using TLC.

  • Wash the reaction mixture sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine in a separatory funnel.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the resulting crude product by column chromatography or recrystallization to obtain the pure N-aryl-3,5-dimethylisoxazole-4-carboxamide.

experimental_workflow_herbicide cluster_step1_herb Step 1: Acid Chloride Formation cluster_step2_herb Step 2: Amide Formation start_acid_herb 3,5-Dimethylisoxazole- 4-carboxylic Acid reaction1_herb Reflux start_acid_herb->reaction1_herb reagent1_herb Thionyl Chloride (SOCl₂) reagent1_herb->reaction1_herb product1_herb 3,5-Dimethylisoxazole- 4-carbonyl Chloride reaction1_herb->product1_herb start_chloride_herb 3,5-Dimethylisoxazole- 4-carbonyl Chloride product1_herb->start_chloride_herb To Step 2 reaction2_herb Stir at RT start_chloride_herb->reaction2_herb reagent2_herb Substituted Aniline Pyridine in DCM reagent2_herb->reaction2_herb workup_herb Workup & Purification reaction2_herb->workup_herb final_product_herb N-aryl-3,5-dimethyl- isoxazole-4-carboxamide workup_herb->final_product_herb

Caption: Synthetic workflow for a representative herbicidal carboxamide.

Mode of Action: Cellulose Biosynthesis Inhibition

Cellulose is a major structural component of plant cell walls, synthesized by cellulose synthase complexes located in the plasma membrane. Isoxaben and related herbicides inhibit the activity of these enzymes. This disruption of cellulose production prevents the formation of a functional cell wall, leading to the arrest of cell division and elongation, ultimately causing the death of germinating weeds.

signaling_pathway_isoxaben cluster_cell_wall Plant Cell Wall Synthesis udp_glucose UDP-Glucose cesa Cellulose Synthase Complex (CESA) udp_glucose->cesa Substrate cellulose_chain Cellulose Microfibril cesa->cellulose_chain Polymerization cell_wall Cell Wall Assembly cellulose_chain->cell_wall growth_arrest Inhibition of Cell Division & Elongation isoxaben Isoxaben Derivative isoxaben->cesa Inhibits weed_death Weed Death growth_arrest->weed_death

Caption: Inhibition of cellulose biosynthesis by Isoxaben-like herbicides.[2][8][10][12]

References

Application Note: A Robust Protocol for the Amidation of 3,5-Dimethylisoxazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 3,5-dimethylisoxazole-4-carboxamide scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of biologically active compounds and approved pharmaceuticals. The amide bond is one of the most frequently formed bonds in drug discovery.[1][2] Therefore, a reliable and efficient protocol for the amidation of its carboxylic acid precursor, 3,5-dimethylisoxazole-4-carboxylic acid, is of significant interest. This document provides a detailed, optimized protocol for the synthesis of various amide derivatives using standard peptide coupling reagents.

The most common method for this transformation involves the activation of the carboxylic acid followed by the addition of an amine.[2] Carbodiimide reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are frequently employed for this purpose.[3] To minimize side reactions, such as the formation of N-acylurea byproducts, and to reduce the risk of racemization in chiral substrates, an additive like 1-hydroxybenzotriazole (HOBt) is typically included.[3][4]

General Reaction Scheme

The overall transformation is depicted in the scheme below, showcasing the coupling of this compound with a generic primary or secondary amine (R¹R²NH) using EDC and HOBt in a suitable solvent like N,N-Dimethylformamide (DMF).

Scheme 1: General amidation reaction.

Caption: General reaction for EDC/HOBt mediated amidation.

Detailed Experimental Protocol

This protocol describes a general procedure for the coupling of an amine to this compound on a 1.0 mmol scale.

Materials and Reagents:

  • This compound (1.0 eq)

  • Desired primary or secondary amine (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq)[4]

  • 1-Hydroxybenzotriazole (HOBt) (1.1 eq)[4]

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M Citric Acid solution (or 1 M HCl)[5]

  • Saturated Sodium Bicarbonate (NaHCO₃) solution[5]

  • Saturated Sodium Chloride (Brine) solution[5]

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask with stir bar

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) apparatus

Procedure:
  • Reaction Setup: To a clean, dry round-bottom flask, add this compound (1.0 eq), HOBt (1.1 eq), and the desired amine (1.1 eq).

  • Solvent and Base Addition: Dissolve the solids in anhydrous DMF (approx. 0.1 M concentration relative to the carboxylic acid). Add DIPEA (2.5 eq) to the mixture and stir until all solids are dissolved.

  • Acid Activation: Cool the reaction mixture to 0 °C using an ice-water bath. Add EDC·HCl (1.2 eq) portion-wise over 5 minutes, ensuring the temperature remains low.[4][6]

  • Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.[4]

  • Monitoring: Monitor the reaction's progress by TLC, checking for the consumption of the starting carboxylic acid.[5]

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Transfer the solution to a separatory funnel and wash sequentially with 1 M citric acid solution (2x), saturated NaHCO₃ solution (2x), and brine (1x).[5] The acidic wash removes excess base (DIPEA), while the basic wash removes unreacted carboxylic acid and HOBt. The water-soluble urea byproduct from EDC is also removed during these aqueous washes.[4][5]

  • Drying and Concentration: Dry the separated organic layer over anhydrous Na₂SO₄, filter the solution, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide product.[4]

Data Presentation

The following table summarizes representative yields for the amidation reaction with various amines under the conditions described.

EntryAmineCoupling SystemSolventYield (%)
1AnilineEDC, HOBt, DIPEADMF~85%
2BenzylamineEDC, HOBt, DIPEADMF~90%
3MorpholineEDC, HOBt, DIPEADMF~92%
44-FluoroanilineHATU, DIPEADMF~88%

Note: Yields are illustrative and may vary based on the specific amine substrate and purification efficiency.

Visualized Workflow and Logic

The diagrams below illustrate the experimental workflow and a troubleshooting guide for common issues encountered during amidation.

G start Combine Acid, Amine & HOBt in DMF add_base Add DIPEA start->add_base cool Cool to 0 °C add_base->cool add_edc Add EDC·HCl cool->add_edc react Stir 12-24h at RT add_edc->react workup Aqueous Work-up & Extraction react->workup purify Column Chromatography workup->purify product Pure Amide Product purify->product

Caption: Step-by-step experimental workflow for the amidation protocol.

G start Low or No Yield? cause1 Poor Acid Activation start->cause1 cause2 Unreactive Amine (Sterically hindered or electron-deficient) start->cause2 cause3 Reagent Degradation start->cause3 sol1 Switch to stronger coupling agent (e.g., HATU, HBTU) cause1->sol1 Solution sol2 Increase reaction temperature (e.g., 40-50 °C) cause2->sol2 Solution sol3 Use fresh, anhydrous solvents and reagents cause3->sol3 Solution

Caption: A troubleshooting guide for optimizing reaction yield.

Troubleshooting & Optimization
  • Low Yield with Unreactive Amines: For sterically hindered or electron-deficient amines, reaction rates may be sluggish. Consider switching to a more powerful uronium/aminium salt coupling reagent like HATU or HBTU in place of EDC/HOBt.[4] Gently heating the reaction (e.g., to 40-60 °C) can also improve yields, though this should be monitored for potential side reactions.[4]

  • Solubility Issues: If reactants have poor solubility in standard solvents like Dichloromethane (DCM), switching to a more polar aprotic solvent like DMF or DMSO can be beneficial.[4]

  • Purification Difficulties: The use of EDC hydrochloride (EDC·HCl) is advantageous as its corresponding urea byproduct is water-soluble and easily removed during the aqueous work-up, simplifying purification.[3][4]

References

Application Notes and Protocols for the Derivatization of 3,5-Dimethylisoxazole-4-carboxylic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoxazole scaffold is a privileged five-membered heterocyclic motif frequently incorporated into a wide array of biologically active compounds.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions make it an attractive core for medicinal chemists.[2] Specifically, 3,5-dimethylisoxazole-4-carboxylic acid serves as a versatile building block for the synthesis of novel therapeutic agents.[3] Derivatives of this compound have demonstrated significant potential in targeting a range of diseases, including cancer, inflammatory conditions, and microbial infections.[2][4]

This document provides detailed application notes and experimental protocols for the derivatization of this compound, aimed at facilitating the discovery and development of new drug candidates. The protocols outlined herein cover key synthetic transformations, and the accompanying data summary highlights the structure-activity relationships (SAR) of selected derivatives.

Derivatization Strategies

The carboxylic acid moiety at the 4-position of the 3,5-dimethylisoxazole ring is the primary handle for derivatization. Common strategies involve the formation of amides, esters, and other functional groups, as well as modifications to the isoxazole ring itself.

Amide Bond Formation

Amide coupling is a cornerstone of medicinal chemistry, allowing for the introduction of a wide variety of substituents to modulate the physicochemical and pharmacological properties of a lead compound. The carboxylic acid can be activated using standard coupling reagents to facilitate its reaction with a primary or secondary amine.

Esterification

Esterification provides another avenue for modifying the properties of the parent molecule. Esters can act as prodrugs, improving the bioavailability of the active compound, or can be key interacting moieties with biological targets.

Hydrazide Formation

Reaction with hydrazine hydrate leads to the formation of the corresponding hydrazide, which is a versatile intermediate for the synthesis of various heterocyclic systems and other derivatives with potential biological activities.[5]

Halogenation of the Isoxazole Ring

While direct halogenation of the carboxylic acid is not typical, derivatization to other functional groups can be followed by halogenation of the isoxazole ring to explore additional SAR.

Biological Activities of 3,5-Dimethylisoxazole Derivatives

Derivatives of this compound have been investigated for a range of biological activities. A notable area of research is their activity as inhibitors of Bromodomain and Extra-Terminal (BET) proteins, particularly BRD4, which is a key regulator of oncogene expression, including c-Myc.[6][7] Inhibition of BRD4 has emerged as a promising strategy for the treatment of various cancers.[6] Additionally, isoxazole derivatives have shown potential as antimicrobial and anti-inflammatory agents.[1][8]

Data Presentation: Biological Activity of Selected Derivatives
Derivative ClassTarget/ActivityCompound ExampleIC50/MICCell Line/OrganismReference
DihydroquinazolinoneBRD4(1) Inhibitor11h27.0 nM-[7]
DihydroquinazolinoneBRD4(2) Inhibitor11h180 nM-[7]
DihydroquinazolinoneAntiproliferative11h0.120 µMHL-60[7]
DihydroquinazolinoneAntiproliferative11h0.09 µMMV4-11[7]
DiphenylisoxazolidineAntibacterialHalogenated derivative6.25 - 50 mg/mLS. aureus, B. subtilis, E. coli, P. aeruginosa[8]
DiphenylisoxazolidineAntifungalHalogenated derivative6.25 - 50 mg/mLA. niger, C. albicans[8]

Experimental Protocols

Synthesis of this compound

This protocol describes the hydrolysis of ethyl 3,5-dimethylisoxazole-4-carboxylate to the corresponding carboxylic acid.[9]

Materials:

  • Ethyl 3,5-dimethylisoxazole-4-carboxylate

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • 5 N Sodium hydroxide (NaOH) solution

  • 6 N Hydrochloric acid (HCl) solution

  • Water

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve ethyl 3,5-dimethylisoxazole-4-carboxylate (1.0 eq) in a mixture of THF and MeOH (1:1 v/v).

  • To the stirred solution, add 5 N aqueous NaOH (approx. 1.5 eq).

  • Stir the reaction mixture at room temperature for 8 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the organic solvents under reduced pressure using a rotary evaporator.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2 with 6 N HCl.

  • A white precipitate will form. Collect the solid by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold water and dry under vacuum to afford this compound.

General Protocol for Amide Coupling (EDC/NHS)

This protocol describes a general method for the synthesis of amides from this compound using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

Materials:

  • This compound

  • Desired primary or secondary amine (1.0-1.2 eq)

  • EDC (1.2 eq)

  • NHS (1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq, if using the amine salt)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF or DCM.

  • Add NHS (1.2 eq) and EDC (1.2 eq) to the solution.

  • Stir the reaction mixture at room temperature for 30-60 minutes to activate the carboxylic acid.

  • In a separate flask, dissolve the amine (1.0-1.2 eq) in a small amount of the same solvent (if necessary, add DIPEA to neutralize the amine salt).

  • Add the amine solution to the activated carboxylic acid mixture.

  • Stir the reaction at room temperature for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Fischer Esterification

This protocol describes a general method for the synthesis of esters from this compound using an alcohol in the presence of an acid catalyst.

Materials:

  • This compound

  • Desired alcohol (serves as solvent)

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH) (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

Procedure:

  • In a round-bottom flask, suspend this compound (1.0 eq) in an excess of the desired alcohol.

  • Carefully add a catalytic amount of concentrated H₂SO₄ or p-TsOH to the mixture.

  • Heat the reaction mixture to reflux and maintain for 2-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water, saturated aqueous NaHCO₃ (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Derivatization Workflow

Derivatization_Workflow Start This compound Amide Amide Derivatives Start->Amide Amine, Coupling Agent Ester Ester Derivatives Start->Ester Alcohol, Acid Catalyst AcylChloride 3,5-Dimethylisoxazole-4-carbonyl Chloride Start->AcylChloride SOCl2 or (COCl)2 Hydrazide Hydrazide Derivatives AcylChloride->Amide Amine AcylChloride->Ester Alcohol AcylChloride->Hydrazide Hydrazine

Caption: General derivatization workflow for this compound.

BRD4-c-Myc Signaling Pathway

BRD4_cMyc_Pathway BRD4 BRD4 cMyc_Gene c-Myc Gene BRD4->cMyc_Gene Promotes Transcription BET_Inhibitor 3,5-Dimethylisoxazole Derivative (BET Inhibitor) BET_Inhibitor->BRD4 Inhibits AcetylatedHistones Acetylated Histones AcetylatedHistones->BRD4 Recruits cMyc_mRNA c-Myc mRNA cMyc_Gene->cMyc_mRNA Transcription cMyc_Protein c-Myc Protein cMyc_mRNA->cMyc_Protein Translation CellProliferation Cell Proliferation & Tumor Growth cMyc_Protein->CellProliferation Drives

Caption: Inhibition of the BRD4/c-Myc signaling pathway by a 3,5-dimethylisoxazole derivative.

Structure-Activity Relationship (SAR) Logic

SAR_Logic Core 3,5-Dimethylisoxazole Core CarboxylicAcid Carboxylic Acid (R=OH) Core->CarboxylicAcid Amide Amide (R=NR1R2) CarboxylicAcid->Amide Derivatization Ester Ester (R=OR') CarboxylicAcid->Ester Derivatization BiologicalActivity Biological Activity Amide->BiologicalActivity Modulates Ester->BiologicalActivity Modulates

Caption: Logical relationship in the structure-activity relationship (SAR) studies.

References

Application Notes and Protocols: 3,5-Dimethylisoxazole-4-carboxylic Acid in the Synthesis of Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and evaluation of potential anti-inflammatory agents derived from 3,5-dimethylisoxazole-4-carboxylic acid. This document includes detailed experimental protocols, data presentation in tabular format for clarity, and visualizations of key pathways and workflows to support research and development in this area.

Introduction

The isoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its diverse pharmacological activities, including anti-inflammatory properties. Derivatives of isoxazole have been successfully developed as potent anti-inflammatory drugs. This compound is a valuable starting material for the synthesis of a variety of isoxazole derivatives, particularly carboxamides, which have shown promise as anti-inflammatory agents. The primary mechanism of action for many of these compounds is the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response.

Synthesis of Anti-inflammatory Agents

The general approach to synthesizing anti-inflammatory agents from this compound involves the formation of an amide bond with various amines. This can be achieved through a two-step process involving the activation of the carboxylic acid, typically by converting it to an acyl chloride, followed by reaction with a suitable amine.

Experimental Protocol: Synthesis of N-Aryl-3,5-dimethylisoxazole-4-carboxamides

This protocol describes a representative synthesis of an N-aryl-3,5-dimethylisoxazole-4-carboxamide, a class of compounds with potential anti-inflammatory activity.

Step 1: Synthesis of 3,5-Dimethylisoxazole-4-carbonyl Chloride

  • To a solution of this compound (1 mmol) in anhydrous dichloromethane (10 mL), add oxalyl chloride (1.2 mmol) dropwise at 0 °C under a nitrogen atmosphere.

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

  • Allow the reaction mixture to stir at room temperature for 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude 3,5-dimethylisoxazole-4-carbonyl chloride. This product is typically used in the next step without further purification.

Step 2: Synthesis of N-Aryl-3,5-dimethylisoxazole-4-carboxamide

  • Dissolve the crude 3,5-dimethylisoxazole-4-carbonyl chloride (1 mmol) in anhydrous dichloromethane (10 mL).

  • In a separate flask, dissolve the desired aryl amine (1 mmol) and a non-nucleophilic base such as triethylamine (1.5 mmol) in anhydrous dichloromethane (10 mL).

  • Add the solution of the acid chloride dropwise to the amine solution at 0 °C with constant stirring.

  • Allow the reaction to proceed at room temperature for 4-6 hours. Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with 1N HCl (2 x 10 mL), saturated sodium bicarbonate solution (2 x 10 mL), and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane mixture) to yield the pure N-aryl-3,5-dimethylisoxazole-4-carboxamide.

  • Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amide Formation This compound This compound 3,5-Dimethylisoxazole-4-carbonyl chloride 3,5-Dimethylisoxazole-4-carbonyl chloride This compound->3,5-Dimethylisoxazole-4-carbonyl chloride  + Oxalyl Chloride, DMF (cat.), DCM Oxalyl Chloride Oxalyl Chloride N-Aryl-3,5-dimethylisoxazole-4-carboxamide N-Aryl-3,5-dimethylisoxazole-4-carboxamide 3,5-Dimethylisoxazole-4-carbonyl chloride->N-Aryl-3,5-dimethylisoxazole-4-carboxamide  + Aryl Amine, Et3N, DCM Aryl Amine Aryl Amine

Caption: Synthesis workflow for N-Aryl-3,5-dimethylisoxazole-4-carboxamides.

In Vivo Anti-inflammatory Activity

The carrageenan-induced rat paw edema model is a widely used and reliable method for evaluating the acute anti-inflammatory activity of novel compounds.

Experimental Protocol: Carrageenan-Induced Rat Paw Edema Assay
  • Animals: Use healthy adult Wistar rats (150-200 g) of either sex. House the animals under standard laboratory conditions with free access to food and water.

  • Grouping: Divide the animals into groups (n=6 per group):

    • Control group (vehicle only)

    • Standard drug group (e.g., Indomethacin, 10 mg/kg)

    • Test compound groups (different doses of the synthesized N-aryl-3,5-dimethylisoxazole-4-carboxamides)

  • Administration: Administer the vehicle, standard drug, or test compounds orally (p.o.) or intraperitoneally (i.p.) 1 hour before the induction of inflammation.

  • Induction of Edema: Inject 0.1 mL of a 1% w/v suspension of carrageenan in sterile saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: Measure the paw volume of each rat using a plethysmometer at 0 hours (just before carrageenan injection) and at 1, 2, 3, and 4 hours after carrageenan injection.

  • Calculation of Edema and Inhibition:

    • Calculate the volume of edema at each time point by subtracting the initial paw volume (at 0 hour) from the paw volume at that time point.

    • Calculate the percentage inhibition of edema for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average edema volume of the control group and Vt is the average edema volume of the treated group.

  • Statistical Analysis: Analyze the data using appropriate statistical methods, such as one-way ANOVA followed by Dunnett's test. A p-value of <0.05 is generally considered statistically significant.

Quantitative Data Presentation

The following table presents representative data on the in vivo anti-inflammatory activity of a series of synthesized isoxazole-based amides, demonstrating their potential to reduce carrageenan-induced paw edema.[1]

CompoundDose (mg/kg)Mean Paw Edema (mL) ± SEM (at 3h)% Inhibition of Edema
Control (Vehicle)-0.85 ± 0.04-
Indomethacin100.28 ± 0.0267.05
Isoxazole Amide 1200.45 ± 0.0347.05
Isoxazole Amide 2200.38 ± 0.0255.29
Isoxazole Amide 3200.52 ± 0.0438.82
Isoxazole Amide 4200.41 ± 0.03*51.76

* p < 0.05 compared to the control group. Data is representative of isoxazole-based amides and not specific to derivatives of this compound for which specific data was not found in the searched literature.[1]

Mechanism of Action: Inhibition of Cyclooxygenase (COX) Pathway

The primary anti-inflammatory mechanism of many isoxazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

G Inflammatory Stimuli Inflammatory Stimuli Cell Membrane Phospholipids Cell Membrane Phospholipids Inflammatory Stimuli->Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 (Constitutive) COX-1 (Constitutive) Arachidonic Acid->COX-1 (Constitutive) COX-2 (Inducible) COX-2 (Inducible) Arachidonic Acid->COX-2 (Inducible) Prostaglandins (PGE2, PGI2, etc.) Prostaglandins (PGE2, PGI2, etc.) COX-1 (Constitutive)->Prostaglandins (PGE2, PGI2, etc.) COX-2 (Inducible)->Prostaglandins (PGE2, PGI2, etc.) Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (PGE2, PGI2, etc.)->Inflammation, Pain, Fever 3,5-Dimethylisoxazole Derivative 3,5-Dimethylisoxazole Derivative 3,5-Dimethylisoxazole Derivative->COX-2 (Inducible) Inhibition

Caption: Inhibition of the COX-2 pathway by 3,5-dimethylisoxazole derivatives.

Experimental Protocol: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This protocol outlines a general procedure for determining the in vitro inhibitory activity of synthesized compounds against COX-1 and COX-2 enzymes.

  • Enzyme and Substrate: Use commercially available ovine or human recombinant COX-1 and COX-2 enzymes. Arachidonic acid is used as the substrate.

  • Assay Buffer: Prepare an appropriate buffer (e.g., Tris-HCl) containing necessary co-factors like glutathione and hematin.

  • Test Compounds: Prepare stock solutions of the synthesized isoxazole derivatives in a suitable solvent (e.g., DMSO) and then make serial dilutions to obtain a range of test concentrations.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, enzyme (COX-1 or COX-2), and the test compound or vehicle (for control).

    • Pre-incubate the mixture for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37 °C).

    • Initiate the reaction by adding arachidonic acid.

    • Allow the reaction to proceed for a defined period (e.g., 10 minutes).

    • Stop the reaction by adding a stopping reagent (e.g., a strong acid).

  • Detection: The product of the COX reaction, typically prostaglandin E2 (PGE2), is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of COX inhibition for each concentration of the test compound.

    • Determine the IC50 value (the concentration of the inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Conclusion

This compound serves as a versatile and valuable starting material for the synthesis of novel anti-inflammatory agents. The straightforward conversion to carboxamides allows for the generation of a diverse library of compounds for screening. The protocols and data presented herein provide a framework for the synthesis, in vivo evaluation, and mechanistic studies of these promising compounds. Further investigation into the structure-activity relationships of N-substituted-3,5-dimethylisoxazole-4-carboxamides could lead to the discovery of potent and selective anti-inflammatory drug candidates.

References

Application Notes and Protocols for the Quantification of 3,5-Dimethylisoxazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethylisoxazole-4-carboxylic acid is a key chemical intermediate and a structural motif present in various pharmacologically active compounds. Accurate quantification of this analyte is crucial for process chemistry, quality control of pharmaceuticals, and pharmacokinetic studies. These application notes provide detailed protocols for the quantitative analysis of this compound in various matrices using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

While specific validated methods for this compound are not extensively published, the protocols described herein are adapted from well-established methods for structurally similar isoxazole-containing compounds, such as teriflunomide, the active metabolite of leflunomide.[1][2][3][4][5][6][7][8] The provided quantitative data is representative and serves as a guideline for method development and validation.

Analytical Methods Overview

Two primary analytical techniques are detailed for the quantification of this compound:

  • HPLC-UV: A robust and widely available method suitable for routine analysis and quality control where high sensitivity is not paramount.

  • LC-MS/MS: A highly sensitive and selective method ideal for bioanalytical applications, such as quantifying low concentrations of the analyte in complex biological matrices like plasma or serum.[3][6][8][9][10][11]

The choice of method will depend on the specific application, required sensitivity, and the nature of the sample matrix.

Data Presentation: Quantitative Parameters

The following tables summarize representative quantitative data for the analytical methods, based on the analysis of structurally similar isoxazole-containing compounds.

Table 1: Representative HPLC-UV Method Parameters

ParameterValue
Linearity Range0.1 - 100 µg/mL
Limit of Detection (LOD)0.06 µg/mL[5]
Limit of Quantification (LOQ)0.2 µg/mL[5]
Recovery> 90%[4]
Precision (%RSD)< 2%[5]
Accuracy99.03–99.13%[5]

Table 2: Representative LC-MS/MS Method Parameters

ParameterValue
Linearity Range5 ng/mL - 200 µg/mL[3][6][8]
Limit of Quantification (LOQ)1.0 - 5 ng/mL[3][6][8][9]
Recovery81.7% to 102.2%
Precision (%RSD)< 15%
Accuracy85 - 115%

Experimental Protocols

Protocol 1: Quantification by High-Performance Liquid Chromatography (HPLC-UV)

This protocol is designed for the quantification of this compound in bulk drug substances or pharmaceutical formulations.

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate (analytical grade)

  • Glacial acetic acid (analytical grade)

  • Water (deionized or HPLC grade)

2. Chromatographic Conditions (adapted from[5]):

  • Instrument: HPLC system with a UV detector.

  • Column: XBridge C18 (4.6 mm × 250 mm, 5 µm particle size) or equivalent.

  • Mobile Phase: Acetonitrile and a buffer solution (20 mM ammonium acetate with 5 mL glacial acetic acid, pH adjusted to 4.48) in a 60:40 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 261 nm (based on the UV maximum of similar structures).[12]

  • Injection Volume: 10 µL.

  • Column Temperature: Ambient or controlled at 25 °C.

3. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the desired calibration range (e.g., 10-60 µg/mL).[5]

  • Sample Preparation: Accurately weigh and dissolve the sample containing this compound in methanol to obtain a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

4. Analysis:

  • Inject the standard solutions to construct a calibration curve.

  • Inject the sample solutions.

  • Quantify the amount of this compound in the samples by comparing the peak area with the calibration curve.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_quant Quantification A Weigh Standard/Sample B Dissolve in Methanol A->B C Dilute to Working Concentrations B->C D Filter (0.45 µm) C->D E Inject into HPLC D->E F Separation on C18 Column E->F G UV Detection (261 nm) F->G H Data Acquisition G->H I Generate Calibration Curve H->I J Calculate Concentration H->J I->J

Caption: HPLC-UV Experimental Workflow.

Protocol 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is suitable for the sensitive and selective quantification of this compound in biological matrices such as plasma or serum.

1. Materials and Reagents:

  • This compound reference standard

  • Internal Standard (IS) (e.g., a stable isotope-labeled analog or a structurally similar compound not present in the sample)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma/serum (for matrix-matched standards and quality controls)

2. LC-MS/MS Conditions (adapted from[9]):

  • Instrument: LC-MS/MS system (e.g., triple quadrupole).

  • Column: Waters Symmetry C18 (75 mm × 4.6 mm, 3.5 µm particle size) or equivalent.

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: Methanol

  • Gradient: Isocratic elution with 80% B.

  • Flow Rate: 0.6 mL/min.

  • Injection Volume: 10 µL.

  • Ionization Mode: Electrospray Ionization (ESI), negative or positive mode (to be optimized for the analyte).

  • Mass Spectrometry Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: To be determined by infusing a standard solution of this compound. For a precursor ion [M-H]⁻ or [M+H]⁺, characteristic product ions need to be identified.

3. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma/serum sample, standard, or quality control, add 200 µL of cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject into the LC-MS/MS system.

4. Calibration and Quantification:

  • Prepare calibration standards and quality control samples by spiking known amounts of this compound into the biological matrix.

  • Process the standards, QCs, and unknown samples as described in the sample preparation section.

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.

  • Determine the concentration of the analyte in the unknown samples from the calibration curve.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification A Plasma/Serum Sample B Add Acetonitrile with IS (Protein Precipitation) A->B C Vortex & Centrifuge B->C D Collect Supernatant C->D E Evaporate to Dryness D->E F Reconstitute in Mobile Phase E->F G Inject into LC-MS/MS F->G H Chromatographic Separation G->H I ESI Ionization H->I J MRM Detection I->J K Data Acquisition J->K L Peak Area Ratio (Analyte/IS) K->L M Calibration Curve L->M N Concentration Determination M->N

Caption: LC-MS/MS Experimental Workflow.

Signaling Pathways and Logical Relationships

In the context of drug development, understanding the relationship between compound synthesis, analytical method development, and subsequent pharmacokinetic studies is crucial. The following diagram illustrates this logical relationship.

Logical_Relationship A Chemical Synthesis of This compound B Structural Characterization (NMR, MS) A->B C Analytical Method Development (HPLC-UV, LC-MS/MS) B->C D Method Validation (ICH Guidelines) C->D E Application in Quality Control D->E F Application in Pharmacokinetic Studies D->F H Data Analysis & Reporting E->H F->H G In vitro / In vivo Studies G->F

Caption: Drug Development and Analysis Workflow.

References

Application Notes and Protocols for the Large-Scale Synthesis of 3,5-Dimethylisoxazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the large-scale synthesis of 3,5-Dimethylisoxazole-4-carboxylic acid, a key intermediate in the development of various pharmaceuticals, including anti-inflammatory and analgesic drugs.[1] The protocols outlined below are based on established chemical literature and are intended to be scalable for industrial applications.

Introduction

This compound is a heterocyclic compound with significant applications in medicinal chemistry and agrochemical development.[1] Its isoxazole core is a valuable scaffold for the synthesis of bioactive molecules.[1][2] The following protocols detail a reliable method for its synthesis via the hydrolysis of its ethyl ester precursor.

Experimental Protocols

Method 1: Saponification of Ethyl 3,5-Dimethylisoxazole-4-carboxylate

This protocol describes the hydrolysis of ethyl 3,5-dimethylisoxazole-4-carboxylate to yield this compound. This method is high-yielding and proceeds under mild conditions.

Materials:

  • Ethyl 3,5-dimethyl-4-isoxazolecarboxylate

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • 5 N Sodium Hydroxide (NaOH) aqueous solution

  • 6 N Hydrochloric Acid (HCl) aqueous solution

  • Water (deionized)

Equipment:

  • Large reaction vessel with mechanical stirring

  • Addition funnel

  • pH meter or pH strips

  • Filtration apparatus (e.g., Buchner funnel)

  • Drying oven

Procedure:

  • In a suitable reaction vessel, charge ethyl 3,5-dimethyl-4-isoxazolecarboxylate (e.g., 2.4 g, 14 mmol as a starting point for scaling).[3]

  • Add a solvent mixture of tetrahydrofuran (THF) and methanol (MeOH) (e.g., 8 mL of each for the initial scale).[3]

  • Stir the mixture at room temperature until the starting material is fully dissolved.

  • Slowly add 5 N aqueous sodium hydroxide (NaOH) solution (e.g., 8.5 mL for the initial scale) to the reaction mixture.[3]

  • Continue stirring the reaction mixture at room temperature for approximately 8 hours.[3] Monitor the reaction progress by a suitable method (e.g., TLC or HPLC).

  • Upon completion, remove the organic solvents (THF and MeOH) by distillation under reduced pressure.[3]

  • Cool the remaining aqueous solution and acidify to a pH of 2 using 6 N aqueous hydrochloric acid (HCl).[3] A white solid will precipitate.

  • Collect the precipitated solid by filtration.[3]

  • Wash the solid with cold water to remove any remaining inorganic salts.[3]

  • Dry the purified this compound to a constant weight.[3] The expected product is a white solid.[3]

Data Presentation

The following tables summarize the quantitative data associated with the synthesis protocols.

Table 1: Reaction Parameters for Saponification

ParameterValueReference
Starting MaterialEthyl 3,5-dimethyl-4-isoxazolecarboxylate[3]
Base5 N Sodium Hydroxide[3]
SolventsTetrahydrofuran, Methanol, Water[3]
Reaction Temperature20°C (Room Temperature)[3]
Reaction Time8 hours[3]
Acid for Precipitation6 N Hydrochloric Acid[3]
Final pH2[3]
Product Yield94.0%[3]
Product Purity>98.0% (by HPLC)

Table 2: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC6H7NO3[4][5]
Molecular Weight141.12 g/mol [4][5]
AppearanceWhite to almost white powder/crystal
Melting Point141.0 to 145.0 °C
CAS Number2510-36-3[5]

Mandatory Visualization

The following diagram illustrates the workflow for the large-scale synthesis of this compound.

Synthesis_Workflow start Start: Ethyl 3,5-dimethyl-4- isoxazolecarboxylate dissolution Dissolution in THF/MeOH start->dissolution saponification Saponification with 5N NaOH (8h, 20°C) dissolution->saponification solvent_removal Solvent Removal (Reduced Pressure) saponification->solvent_removal acidification Acidification to pH 2 with 6N HCl solvent_removal->acidification precipitation Precipitation of Product acidification->precipitation filtration Filtration precipitation->filtration washing Washing with Water filtration->washing drying Drying washing->drying end_product Final Product: 3,5-Dimethylisoxazole-4- carboxylic acid drying->end_product

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols: Synthesis and Utility of 3,5-Dimethylisoxazole-4-carbonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of 3,5-dimethylisoxazole-4-carbonyl chloride through the reaction of 3,5-dimethylisoxazole-4-carboxylic acid with thionyl chloride. This key intermediate is of significant interest in medicinal chemistry and drug development due to its role in the synthesis of potent and selective inhibitors of various therapeutic targets.

Introduction

3,5-Dimethylisoxazole-4-carbonyl chloride is a versatile chemical intermediate widely employed in the synthesis of complex organic molecules.[1] Its isoxazole core is a recognized bioisostere for amide and ester functionalities, offering improved metabolic stability and pharmacokinetic properties. Notably, the 3,5-dimethylisoxazole moiety has been identified as an effective mimic of acetylated lysine, enabling the design of potent ligands for bromodomains, a class of epigenetic reader proteins implicated in cancer and inflammation.[2][3][4] The reaction of this compound with thionyl chloride provides a direct and efficient route to the highly reactive acid chloride, which can be readily coupled with various nucleophiles to generate a diverse library of derivatives for drug discovery programs.

Data Presentation

Synthesis of this compound

The precursor, this compound, can be efficiently synthesized from its corresponding ethyl ester. A typical procedure involves the hydrolysis of ethyl 3,5-dimethylisoxazole-4-carboxylate.

ParameterValueReference
Starting MaterialEthyl 3,5-dimethylisoxazole-4-carboxylate[5]
ReagentsSodium hydroxide (5 N aqueous solution)[5]
SolventsTetrahydrofuran (THF), Methanol (MeOH)[5]
Reaction TemperatureRoom Temperature (20 °C)[5]
Reaction Time8 hours[5]
Work-upAcidification with 6 N HCl to pH 2[5]
Yield 94.0% [5]
Reaction of this compound with Thionyl Chloride
ParameterGeneral ConditionsNotes
ReagentThionyl chloride (SOCl₂)Often used in excess.
Stoichiometry1.5 - 2.0 equivalents of SOCl₂Excess thionyl chloride can be removed by distillation.[7]
SolventNeat (no solvent), Dichloromethane (DCM), or TolueneThe choice of solvent depends on the solubility of the starting material.[8]
CatalystCatalytic N,N-dimethylformamide (DMF) or PyridineCan accelerate the reaction.[7]
TemperatureRefluxTypically heated to ensure complete conversion.
Reaction Time1 - 4 hoursMonitored by the cessation of gas (HCl and SO₂) evolution.
Work-upRemoval of excess SOCl₂ and solvent under reduced pressureThe crude acid chloride is often used directly in the next step.

Experimental Protocols

Protocol 1: Synthesis of this compound[5]

Materials:

  • Ethyl 3,5-dimethylisoxazole-4-carboxylate (2.4 g, 14 mmol)

  • 5 N Sodium hydroxide (NaOH) aqueous solution (8.5 mL)

  • Tetrahydrofuran (THF) (8 mL)

  • Methanol (MeOH) (8 mL)

  • 6 N Hydrochloric acid (HCl)

  • Distilled water

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve ethyl 3,5-dimethylisoxazole-4-carboxylate (2.4 g, 14 mmol) in a mixture of THF (8 mL) and MeOH (8 mL).

  • To the stirred solution, add 5 N aqueous NaOH (8.5 mL).

  • Stir the reaction mixture at room temperature for 8 hours.

  • After completion, remove the organic solvents (THF and MeOH) by distillation under reduced pressure.

  • Acidify the remaining aqueous solution to a pH of 2 using 6 N aqueous HCl.

  • A white solid will precipitate. Collect the solid by filtration.

  • Wash the precipitate with cold distilled water.

  • Dry the solid to afford this compound (2.1 g, 94.0% yield) as a white solid.

Protocol 2: Synthesis of 3,5-Dimethylisoxazole-4-carbonyl Chloride (General Procedure)

This protocol is adapted from procedures for similar carboxylic acids.[6][9]

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Toluene (optional, as solvent)

  • N,N-dimethylformamide (DMF) (catalytic amount, optional)

  • Round-bottom flask with a reflux condenser and a gas outlet to a trap

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂ gases), add this compound.

  • Add toluene as a solvent if required for solubility.

  • Carefully add thionyl chloride (1.5-2.0 equivalents) to the flask.

  • If desired, add a catalytic amount of DMF.

  • Heat the reaction mixture to reflux and maintain for 1-4 hours. The reaction progress can be monitored by the cessation of gas evolution.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and solvent by distillation under reduced pressure.

  • The resulting crude 3,5-dimethylisoxazole-4-carbonyl chloride is typically a liquid or low-melting solid and can be used in the subsequent reaction step without further purification.

Visualizations

experimental_workflow cluster_synthesis Synthesis of Starting Material cluster_main_reaction Formation of Acid Chloride cluster_application Application in Drug Discovery start Ethyl 3,5-dimethylisoxazole-4-carboxylate hydrolysis Hydrolysis (NaOH, THF/MeOH, RT, 8h) start->hydrolysis acid This compound hydrolysis->acid reaction Reaction (Reflux, 1-4h) acid->reaction thionyl_chloride Thionyl Chloride (SOCl₂) thionyl_chloride->reaction acid_chloride 3,5-Dimethylisoxazole-4-carbonyl Chloride reaction->acid_chloride coupling Coupling with Nucleophiles (e.g., Amines) acid_chloride->coupling derivatives Library of Isoxazole Derivatives coupling->derivatives screening Biological Screening (e.g., Bromodomain Inhibition Assay) derivatives->screening

Caption: Experimental workflow for the synthesis and application of 3,5-dimethylisoxazole-4-carbonyl chloride.

signaling_pathway cluster_epigenetic_regulation Epigenetic Regulation of Gene Transcription cluster_inhibition Mechanism of Inhibition Histone Histone Tail AcLys Acetylated Lysine (KAc) Histone->AcLys HATs BRD4 BRD4 Bromodomain AcLys->BRD4 Binding BRD4_inhibited BRD4 Bromodomain Transcription Gene Transcription BRD4->Transcription Activation Inhibitor 3,5-Dimethylisoxazole Derivative (KAc Mimic) Inhibitor->BRD4_inhibited Competitive Binding NoTranscription Inhibition of Gene Transcription BRD4_inhibited->NoTranscription Inhibition

Caption: Inhibition of BRD4-mediated gene transcription by 3,5-dimethylisoxazole derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,5-Dimethylisoxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 3,5-Dimethylisoxazole-4-carboxylic acid synthesis. This document offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data-driven insights to address common challenges encountered during the synthesis process.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.

Q1: My overall yield is low. What are the most common causes?

A1: Low overall yield can stem from inefficiencies in either the synthesis of the intermediate, ethyl 3,5-dimethylisoxazole-4-carboxylate, or its subsequent hydrolysis. For the initial synthesis, incomplete reaction, formation of isomeric impurities, or difficulties in purification are common culprits. During hydrolysis, incomplete conversion of the ester to the carboxylic acid is a primary cause of low yield.

Q2: I am observing the formation of an isomeric impurity. How can I minimize this?

A2: The formation of the isomeric impurity, ethyl 3-methylisoxazole-4-carboxylate, is a known challenge. This can be minimized by carefully controlling the reaction conditions during the synthesis of the ester intermediate. One effective method is to use 2-ethoxymethyleneacetoacetate as a starting material, which reacts with hydroxylamine hydrochloride to give a high yield of the desired 5-methylisoxazole isomer with very low levels of the 3-methyl isomer.[1]

Q3: The hydrolysis of ethyl 3,5-dimethylisoxazole-4-carboxylate is not going to completion. What can I do to improve the conversion?

A3: To drive the hydrolysis to completion, ensure that a sufficient excess of the base (e.g., sodium hydroxide) is used. The reaction time and temperature can also be optimized. While the reaction is often performed at room temperature for several hours, gentle heating can increase the rate of reaction. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is recommended to determine the optimal reaction time.

Q4: What is the best work-up procedure to isolate the final product in high purity?

A4: After the hydrolysis is complete, the reaction mixture should be concentrated to remove organic solvents. The aqueous solution is then acidified (e.g., with 6N HCl) to a pH of 2.[2] This will precipitate the this compound as a white solid. The solid can then be collected by filtration, washed with cold water to remove any remaining salts, and dried.

Data Presentation

The following tables summarize quantitative data for key steps in the synthesis of this compound, allowing for easy comparison of different reaction conditions.

Table 1: Synthesis of Ethyl 3,5-Dimethylisoxazole-4-carboxylate

Starting MaterialsReaction ConditionsSolventYield (%)Reference
Ethyl 2-ethoxymethyleneacetoacetate, Hydroxylamine hydrochloride, Inorganic base-Organic Solvent>78[1]
Ethyl β-pyrrolidinocrotonate, 1-Nitropropane, Triethylamine, POCl₃Ice bath to room temp.Chloroform68-71[3]

Table 2: Hydrolysis of Ethyl 3,5-Dimethylisoxazole-4-carboxylate

BaseSolventTemperature (°C)Time (h)Yield (%)Reference
5N NaOHTHF/Methanol/Water20894[2]
K₂CO₃Ethanol180 (Microwave)0.3380-98 (for similar azolylacetates)[4]
60% H₂SO₄Aqueous80-883.5High (comparative)[5]

Experimental Protocols

This section provides detailed methodologies for the key experiments in the synthesis of this compound.

Protocol 1: Synthesis of Ethyl 3,5-Dimethylisoxazole-4-carboxylate from Ethyl 2-ethoxymethyleneacetoacetate

Materials:

  • Ethyl 2-ethoxymethyleneacetoacetate

  • Hydroxylamine hydrochloride

  • Inorganic base (e.g., sodium acetate)

  • Organic solvent (e.g., ethanol)

Procedure:

  • Dissolve ethyl 2-ethoxymethyleneacetoacetate in an organic solvent.

  • Add an aqueous solution of hydroxylamine hydrochloride and an inorganic base.

  • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by TLC.

  • Upon completion, perform an aqueous work-up. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by distillation or column chromatography to yield ethyl 3,5-dimethylisoxazole-4-carboxylate.

Protocol 2: Hydrolysis of Ethyl 3,5-Dimethylisoxazole-4-carboxylate to this compound

Materials:

  • Ethyl 3,5-dimethylisoxazole-4-carboxylate

  • 5N Sodium hydroxide (NaOH) solution

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • 6N Hydrochloric acid (HCl)

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve ethyl 3,5-dimethylisoxazole-4-carboxylate (e.g., 2.4 g, 14 mmol) in a mixture of THF (8 mL) and methanol (8 mL).[2]

  • To this solution, add 5N aqueous sodium hydroxide (8.5 mL).[2]

  • Stir the reaction mixture at room temperature for 8 hours.[2] Monitor the reaction by TLC until the starting material is consumed.

  • Once the reaction is complete, remove the THF and methanol by distillation under reduced pressure.[2]

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2 by the slow addition of 6N aqueous hydrochloric acid.[2]

  • A white solid will precipitate. Collect the solid product by vacuum filtration.

  • Wash the solid with cold deionized water to remove any inorganic salts.

  • Dry the purified this compound to a constant weight. A yield of approximately 94% can be expected.[2]

Mandatory Visualizations

The following diagrams illustrate the key processes involved in the synthesis and troubleshooting of this compound.

Synthesis_Workflow cluster_ester Step 1: Ester Synthesis cluster_acid Step 2: Hydrolysis A Ethyl Acetoacetate + Hydroxylamine HCl B Reaction Mixture A->B Base, Solvent C Ethyl 3,5-Dimethylisoxazole-4-carboxylate B->C Work-up & Purification D Ethyl 3,5-Dimethylisoxazole -4-carboxylate C->D E Reaction Mixture D->E Base (e.g., NaOH), Solvent (THF/MeOH) F 3,5-Dimethylisoxazole- 4-carboxylic Acid E->F Acidification (HCl), Filtration

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting_Yield start Low Yield Observed q1 Issue in Ester Synthesis or Hydrolysis? start->q1 ester_issues Incomplete Reaction Isomer Formation Purification Loss q1:f1->ester_issues hydrolysis_issues Incomplete Hydrolysis Product Loss during Work-up q1:f2->hydrolysis_issues ester_solutions Optimize Reaction Time/Temp Use Isomer-Selective Precursor Refine Purification Technique ester_issues->ester_solutions Solutions hydrolysis_solutions Increase Base Equivalents/Time Careful pH Adjustment & Extraction hydrolysis_issues->hydrolysis_solutions Solutions

Caption: Troubleshooting guide for low yield in the synthesis process.

References

Technical Support Center: Purification of 3,5-Dimethylisoxazole-4-carboxylic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 3,5-dimethylisoxazole-4-carboxylic acid by recrystallization. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and melting point of pure this compound?

Pure this compound should appear as a white to off-white or cream-colored crystalline powder.[1] The reported melting point is in the range of 139-144 °C.[1][2][3] A sharp melting point within this range is a good indicator of high purity.

Q2: Which solvents are recommended for the recrystallization of this compound?

While a specific validated solvent for this exact compound is not widely published, based on its chemical structure (a carboxylic acid and an isoxazole ring), the following solvents and solvent systems are excellent starting points:

  • Single Solvents: Alcohols such as methanol or ethanol are often suitable for recrystallizing carboxylic acids.[4] this compound is known to be soluble in methanol.

  • Solvent/Anti-solvent Systems: A polar solvent in which the compound is soluble (like ethanol or acetone) paired with a non-polar anti-solvent in which it is poorly soluble (like water or hexane) can be very effective. An ethanol/water mixture is a common choice for polar organic compounds.[4]

Q3: How do I perform a small-scale solvent test to find the ideal recrystallization solvent?

  • Place a small amount of your crude this compound (e.g., 10-20 mg) into a small test tube.

  • Add the potential solvent dropwise at room temperature. Observe if the compound dissolves readily. An ideal solvent will not dissolve the compound well at room temperature.

  • If the compound is not soluble at room temperature, heat the test tube in a warm water bath or on a hot plate. Continue adding the solvent dropwise until the solid just dissolves.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath.

  • An ideal solvent will show poor solubility at room temperature, high solubility at elevated temperatures, and will result in the formation of a significant amount of crystals upon cooling.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
The compound does not dissolve in the hot solvent. Insufficient solvent. The chosen solvent is inappropriate.Add more of the hot solvent in small increments. If a large volume of solvent is required, it is not a suitable recrystallization solvent. Try a different solvent based on small-scale tests.
The compound "oils out" instead of forming crystals. The solution is cooling too quickly. The boiling point of the solvent is higher than the melting point of the compound. The compound is impure.Reheat the solution to dissolve the oil. Allow it to cool more slowly. You can insulate the flask to slow down the cooling rate. Choose a solvent with a lower boiling point. The presence of impurities can depress the melting point. Consider a preliminary purification step if the sample is very impure.
No crystals form upon cooling. The solution is not saturated (too much solvent was added). The solution is supersaturated.Evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again. Scratch the inside of the flask with a glass rod at the meniscus to create nucleation sites. Add a "seed crystal" of pure this compound to induce crystallization.
Crystals form too quickly and are very fine. The solution was cooled too rapidly.Allow the solution to cool to room temperature on the benchtop before placing it in an ice bath. Slower cooling promotes the growth of larger, purer crystals.
Low recovery of the purified compound. Too much solvent was used. The crystals were washed with a solvent at room temperature. Premature crystallization during hot filtration.Use the minimum amount of hot solvent necessary to dissolve the crude product. Always wash the collected crystals with a small amount of ice-cold recrystallization solvent. Ensure the filtration funnel and receiving flask are pre-heated before hot filtration to prevent the product from crystallizing on the filter paper.
The purified product has a low melting point or a broad melting range. The compound is still impure. The crystals are not completely dry.Repeat the recrystallization process. A second recrystallization can significantly improve purity. Ensure the crystals are thoroughly dried under vacuum to remove any residual solvent.

Experimental Protocols

General Recrystallization Protocol for this compound

1. Solvent Selection: Based on preliminary small-scale tests, select a suitable solvent or solvent system. For this compound, an ethanol/water system is a good starting point.

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add the minimum amount of the hot primary solvent (e.g., ethanol) needed to just dissolve the solid. It is crucial to add the solvent in small portions and to keep the solution heated.

3. Hot Filtration (if necessary):

  • If there are insoluble impurities (e.g., dust, solid byproducts), perform a hot gravity filtration.

  • Pre-heat a stemless funnel and a clean receiving flask. Place a fluted filter paper in the funnel.

  • Pour the hot solution through the filter paper quickly to minimize cooling and premature crystallization.

4. Crystallization:

  • If using a single solvent, cover the flask and allow the solution to cool slowly to room temperature.

  • If using a solvent/anti-solvent system, slowly add the anti-solvent (e.g., water) to the hot solution until it becomes slightly cloudy. Then, add a few drops of the primary solvent until the solution is clear again. Cover the flask and allow it to cool slowly.

  • Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

5. Collection and Washing of Crystals:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

6. Drying:

  • Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Visualizations

Recrystallization_Workflow Recrystallization Experimental Workflow start Start with Crude This compound dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (if insoluble impurities are present) dissolve->hot_filtration hot_filtration->dissolve Crystals on Filter cool Slow Cooling to Room Temperature hot_filtration->cool Clear Solution ice_bath Cool in Ice Bath cool->ice_bath vacuum_filtration Vacuum Filtration to Collect Crystals ice_bath->vacuum_filtration wash Wash Crystals with Ice-Cold Solvent vacuum_filtration->wash dry Dry Purified Crystals wash->dry end Pure Crystalline Product dry->end

Caption: A general workflow for the recrystallization process.

Troubleshooting_Recrystallization Troubleshooting Recrystallization Issues start Problem Encountered oiling_out Compound Oils Out? start->oiling_out no_crystals No Crystals Form? start->no_crystals low_yield Low Yield? start->low_yield solution1 Reheat and Cool Slowly or Change Solvent oiling_out->solution1 Yes solution2 Concentrate Solution, Scratch Flask, or Add Seed Crystal no_crystals->solution2 Yes solution3 Use Less Solvent, Wash with Cold Solvent low_yield->solution3 Yes

Caption: A logical diagram for troubleshooting common recrystallization problems.

References

Technical Support Center: Synthesis of 3,5-Dimethylisoxazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 3,5-Dimethylisoxazole-4-carboxylic acid. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during this chemical synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, categorized by the reaction stage.

Stage 1: Synthesis of Ethyl 3,5-Dimethylisoxazole-4-carboxylate

The primary route to this compound involves the synthesis of its ethyl ester precursor, typically through the condensation of an activated form of ethyl acetoacetate with hydroxylamine.

Issue 1: Low Yield of the Desired Isoxazole Ester

  • Symptom: The crude reaction mixture shows a low percentage of the target ethyl 3,5-dimethylisoxazole-4-carboxylate upon analysis (e.g., by GC-MS or NMR).

  • Possible Causes & Solutions:

    • Incomplete reaction: The reaction may not have gone to completion. Ensure adequate reaction time and temperature as specified in the protocol. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Suboptimal pH: The pH of the reaction medium is crucial for the cyclization step. The reaction is typically carried out under mildly acidic or basic conditions. The formation of the desired 3,5-disubstituted isoxazole is favored under basic conditions, while acidic conditions can lead to the formation of the isomeric 5-hydroxyisoxazole.

    • Poor quality of starting materials: Ensure that the ethyl acetoacetate and hydroxylamine hydrochloride are of high purity. Impurities can lead to unwanted side reactions.

Issue 2: Presence of Significant Impurities in the Crude Ester Product

  • Symptom: Spectroscopic analysis (NMR, MS) of the crude product reveals the presence of significant byproducts.

  • Key Side Reaction: Formation of Isomeric Byproducts

    • A common side reaction is the formation of the regioisomeric isoxazole, ethyl 3-methyl-5-hydroxyisoxazole-4-carboxylate , or its corresponding O-alkylated derivative. This arises from the alternative cyclization pathway of the intermediate oxime.

    • Mitigation Strategy: Careful control of reaction conditions, particularly pH, can influence the regioselectivity of the cyclization.

Stage 2: Hydrolysis of Ethyl 3,5-Dimethylisoxazole-4-carboxylate

The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid.

Issue 3: Incomplete Hydrolysis

  • Symptom: The final product contains a significant amount of the starting ethyl ester.

  • Possible Causes & Solutions:

    • Insufficient reaction time or temperature: Hydrolysis can be slow. Ensure the reaction is heated for a sufficient duration.

    • Inadequate amount of base or acid: Use a sufficient molar excess of the hydrolyzing agent (e.g., NaOH, KOH, or a strong acid).

    • Two-phase reaction: If the ester is not fully soluble in the reaction medium, the hydrolysis rate will be slow. The use of a co-solvent like THF or methanol can improve solubility.

Issue 4: Formation of Byproducts During Hydrolysis

  • Symptom: The final product is contaminated with impurities other than the starting ester.

  • Possible Causes & Solutions:

    • Harsh reaction conditions: Prolonged exposure to strong acids or bases at high temperatures can lead to the degradation of the isoxazole ring. A US patent suggests that using a mixture of glacial acetic acid and concentrated hydrochloric acid can lead to the formation of by-products. The same patent advocates for the use of 60% aqueous sulfuric acid to reduce reaction time and byproduct formation.

    • Decarboxylation: Although less common under typical hydrolysis conditions, excessive heat can potentially lead to the decarboxylation of the final product.

Frequently Asked Questions (FAQs)

Q1: What is the most common isomeric impurity formed during the synthesis of ethyl 3,5-dimethylisoxazole-4-carboxylate, and how can I minimize its formation?

The most common isomeric impurity is ethyl 3-methyl-5-hydroxyisoxazole-4-carboxylate. Its formation is a result of the regioselectivity of the cyclization reaction between the diketone starting material and hydroxylamine. To minimize its formation, careful control of the reaction pH is crucial.

Q2: My hydrolysis of ethyl 3,5-dimethylisoxazole-4-carboxylate is very slow. What can I do to speed it up?

To accelerate the hydrolysis, you can:

  • Increase the reaction temperature.

  • Ensure a sufficient excess of the hydrolyzing agent (e.g., 2-3 equivalents of NaOH or KOH).

  • Add a co-solvent such as methanol or THF to improve the solubility of the ester in the aqueous base.

Q3: I am seeing byproducts after acidic hydrolysis. Are there milder conditions I can use?

Yes. While strong acids can be effective, they can also promote side reactions if the conditions are too harsh (prolonged heating). Consider using a strong aqueous base like sodium hydroxide in a mixture of water and an organic solvent like THF or methanol, followed by careful acidification to precipitate the carboxylic acid. This method is often cleaner and proceeds at room temperature.

Q4: How can I effectively purify the final this compound?

The most common purification method is recrystallization. After acidic work-up, the precipitated crude carboxylic acid can be filtered, washed with cold water to remove inorganic salts, and then recrystallized from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.

Data Presentation

Table 1: Comparison of Hydrolysis Conditions for Ethyl 5-methylisoxazole-4-carboxylate (a related compound)

Hydrolyzing AgentReaction TimeYieldNotesReference
Acetic Acid:HCl (2:1)9 hours37%Prone to generating more by-products with prolonged exposure.
60% aqueous H2SO43.5 hoursHigherReduced reaction time and fewer by-products.
5N aqueous NaOH in THF/MeOH8 hours (RT)94%Mild conditions, high yield for this compound.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 3,5-Dimethylisoxazole-4-carboxylate

This protocol is a general representation and may require optimization.

  • To a solution of ethyl 2-acetylacetoacetate (1 equivalent) in ethanol, add hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.2 equivalents).

  • Stir the mixture at room temperature for 12-24 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 3,5-dimethylisoxazole-4-carboxylate.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Hydrolysis to this compound
  • Dissolve ethyl 3,5-dimethylisoxazole-4-carboxylate (1 equivalent) in a mixture of tetrahydrofuran (THF) and methanol.

  • To this solution, add a 5N aqueous solution of sodium hydroxide (2.5 equivalents).

  • Stir the reaction mixture at room temperature for 8 hours or until the reaction is complete as monitored by TLC.

  • Remove the organic solvents by distillation under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2 with 6N aqueous hydrochloric acid.

  • The precipitated white solid product is filtered, washed with cold water, and dried to afford this compound.

Visualizations

Synthesis_Pathway EAA Ethyl Acetoacetate Intermediate Oxime Intermediate EAA->Intermediate + NH2OH NH2OH Hydroxylamine NH2OH->Intermediate Ester Ethyl 3,5-Dimethylisoxazole-4-carboxylate Intermediate->Ester Cyclization Acid This compound Ester->Acid Hydrolysis

Caption: Synthetic pathway for this compound.

Side_Reaction Intermediate Oxime Intermediate Desired_Product Ethyl 3,5-Dimethylisoxazole-4-carboxylate Intermediate->Desired_Product Desired Cyclization Side_Product Ethyl 3-Methyl-5-hydroxyisoxazole-4-carboxylate Intermediate->Side_Product Side Reaction (Regioisomer formation)

Caption: Common side reaction in the synthesis of the isoxazole ester.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Ester_Synth Analyze Crude Ester Start->Check_Ester_Synth Issue in Stage 1? Check_Hydrolysis Analyze Final Acid Start->Check_Hydrolysis Issue in Stage 2? Low_Yield_Ester Low Ester Yield Check_Ester_Synth->Low_Yield_Ester Problem Impure_Ester Impure Ester Check_Ester_Synth->Impure_Ester Problem Incomplete_Hydrolysis Incomplete Hydrolysis Check_Hydrolysis->Incomplete_Hydrolysis Problem Impure_Acid Impure Acid Check_Hydrolysis->Impure_Acid Problem Solution_Ester_Yield Check Reaction Time, Temp, & pH Low_Yield_Ester->Solution_Ester_Yield Solution Solution_Impure_Ester Adjust pH for Regioselectivity Impure_Ester->Solution_Impure_Ester Solution Solution_Incomplete_Hydrolysis Increase Time, Temp, or Base/Acid Conc.; Add Co-solvent Incomplete_Hydrolysis->Solution_Incomplete_Hydrolysis Solution Solution_Impure_Acid Use Milder Hydrolysis Conditions (e.g., NaOH/THF/MeOH) Impure_Acid->Solution_Impure_Acid Solution

Caption: Troubleshooting workflow for synthesis issues.

Technical Support Center: Optimizing Esterification of 3,5-Dimethylisoxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the esterification of 3,5-Dimethylisoxazole-4-carboxylic acid. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate successful synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the esterification of this compound.

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete reaction.- Fischer Esterification: Increase the reflux time and ensure a sufficient excess of the alcohol is used. The removal of water using a Dean-Stark trap can also drive the equilibrium towards the product.[1][2]- Steglich Esterification: Ensure all reagents and solvents are anhydrous. The use of a slight excess of the coupling agent (e.g., DCC or EDC) and the alcohol can improve yields.[3][4]
Decomposition of starting material or product.The isoxazole ring is generally stable under acidic conditions but can be sensitive to strong bases, especially at elevated temperatures.[5] Avoid excessively harsh basic workups. For base-catalyzed hydrolysis (the reverse reaction), conditions like NaOH in THF/methanol at room temperature are effective, indicating potential degradation if esterification is attempted under similar basic conditions.[6]
Steric hindrance from the alcohol.For bulkier secondary or tertiary alcohols, consider switching from Fischer to Steglich esterification, which is generally more effective for sterically demanding substrates.[3][7]
Formation of a White Precipitate (Steglich Esterification) Formation of dicyclohexylurea (DCU) byproduct.This is expected when using DCC. The DCU is typically insoluble in most organic solvents and can be removed by filtration.
Difficult Purification Presence of unreacted carboxylic acid.During workup, wash the organic layer with a mild aqueous base like sodium bicarbonate solution to remove any remaining acidic starting material.
Contamination with N-acylurea byproduct (Steglich).This side reaction can occur if the activated carboxylic acid rearranges before reacting with the alcohol. Ensure the alcohol is added promptly after the activation of the carboxylic acid with DCC. The use of DMAP as a catalyst helps to minimize this side reaction.
Reaction Stalls or is Sluggish Insufficient catalyst.- Fischer Esterification: Ensure a catalytic amount of a strong acid (e.g., sulfuric acid) is present.- Steglich Esterification: A catalytic amount of DMAP is crucial for accelerating the reaction.
Low reaction temperature.- Fischer Esterification: Ensure the reaction is maintained at a gentle reflux.[3]- Steglich Esterification: While often performed at room temperature, gentle heating may be required for less reactive alcohols.

Frequently Asked Questions (FAQs)

Q1: Which esterification method is best for this compound?

A1: Both Fischer and Steglich esterification can be effective. The choice depends on the scale of the reaction and the nature of the alcohol. Fischer esterification is a cost-effective choice for simple primary and secondary alcohols when using the alcohol as the solvent.[4] Steglich esterification is milder and often preferred for more sensitive or sterically hindered alcohols, as well as for smaller-scale reactions where high yields are critical.[3][7]

Q2: What are typical yields for the esterification of this compound?

Illustrative Yield Comparison (based on general esterification principles):

AlcoholFischer Esterification (Illustrative Yield)Steglich Esterification (Illustrative Yield)
Methanol80-90%>90%
Ethanol75-85%>90%
Isopropanol60-70%80-90%
tert-Butanol<10% (elimination is a major side reaction)70-80%

Q3: Can the isoxazole ring open under the reaction conditions?

A3: The isoxazole ring is generally stable to the acidic conditions of Fischer esterification. However, it can be susceptible to ring-opening under basic conditions, particularly with heating.[5] Therefore, it is important to use a mild base for neutralization during the workup and to avoid prolonged exposure to strong basic conditions.

Q4: What is the role of DMAP in the Steglich esterification?

A4: 4-Dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst. It reacts with the O-acylisourea intermediate (formed from the carboxylic acid and DCC) to generate a highly reactive N-acylpyridinium species. This intermediate is more susceptible to nucleophilic attack by the alcohol, thus accelerating the esterification and minimizing the formation of the N-acylurea byproduct.[3][4]

Q5: How can I monitor the progress of the reaction?

A5: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. A suitable eluent system would typically be a mixture of hexane and ethyl acetate. The disappearance of the carboxylic acid spot and the appearance of the less polar ester spot indicate the progress of the reaction.

Experimental Protocols

Protocol 1: Fischer Esterification of this compound with Ethanol

Materials:

  • This compound

  • Absolute Ethanol

  • Concentrated Sulfuric Acid

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated Sodium Chloride Solution)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Diethyl Ether or Ethyl Acetate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in an excess of absolute ethanol (e.g., 10-20 equivalents, can also serve as the solvent).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

  • Heat the reaction mixture to a gentle reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC.

  • After completion, allow the mixture to cool to room temperature.

  • Remove the excess ethanol under reduced pressure.

  • Dissolve the residue in diethyl ether or ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 3,5-dimethylisoxazole-4-carboxylate.

  • Purify the crude product by column chromatography on silica gel or distillation under reduced pressure if necessary.

Protocol 2: Steglich Esterification of this compound with Isopropanol

Materials:

  • This compound

  • Isopropanol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated Sodium Chloride Solution)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), isopropanol (1.2 eq), and a catalytic amount of DMAP (0.1 eq).

  • Dissolve the components in anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the cooled mixture.

  • Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 4-12 hours, monitoring the reaction by TLC.

  • Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed.

  • Filter off the DCU and wash the solid with a small amount of DCM.

  • Combine the filtrates and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Fischer_Esterification_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Acid 3,5-Dimethylisoxazole- 4-carboxylic acid Reflux Reflux in excess alcohol Acid->Reflux Alcohol Alcohol (e.g., Ethanol) Alcohol->Reflux Catalyst H₂SO₄ (cat.) Catalyst->Reflux Evaporation Evaporate excess alcohol Reflux->Evaporation Extraction Extraction with Et₂O Evaporation->Extraction Wash_NaHCO3 Wash with NaHCO₃(aq) Extraction->Wash_NaHCO3 Wash_Brine Wash with Brine Wash_NaHCO3->Wash_Brine Drying Dry (Na₂SO₄) Wash_Brine->Drying Purify Column Chromatography or Distillation Drying->Purify Product Ester Product Purify->Product Steglich_Esterification_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Acid 3,5-Dimethylisoxazole- 4-carboxylic acid Stir Stir in anhydrous DCM (0°C to RT) Acid->Stir Alcohol Alcohol Alcohol->Stir DCC DCC DCC->Stir DMAP DMAP (cat.) DMAP->Stir Filter Filter DCU Stir->Filter Wash_HCl Wash with HCl(aq) Filter->Wash_HCl Wash_NaHCO3 Wash with NaHCO₃(aq) Wash_HCl->Wash_NaHCO3 Wash_Brine Wash with Brine Wash_NaHCO3->Wash_Brine Drying Dry (Na₂SO₄) Wash_Brine->Drying Purify Column Chromatography Drying->Purify Product Ester Product Purify->Product Troubleshooting_Logic Start Low Yield? Check_Method Esterification Method? Start->Check_Method Check_Alcohol Sterically Hindered Alcohol? Start->Check_Alcohol Fischer Fischer Check_Method->Fischer Fischer Steglich Steglich Check_Method->Steglich Steglich Fischer_Solutions Increase reflux time Use excess alcohol Remove water (Dean-Stark) Fischer->Fischer_Solutions Steglich_Solutions Ensure anhydrous conditions Use slight excess of alcohol & DCC Steglich->Steglich_Solutions Yes_Hindered Yes Check_Alcohol->Yes_Hindered No_Hindered No Check_Alcohol->No_Hindered Switch_to_Steglich Consider Steglich Esterification Yes_Hindered->Switch_to_Steglich Check_Workup Review Workup Procedure No_Hindered->Check_Workup

References

Technical Support Center: 3,5-Dimethylisoxazole-4-carboxylic acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the synthesis of 3,5-Dimethylisoxazole-4-carboxylic acid. It includes detailed experimental protocols, troubleshooting guides in a frequently asked questions (FAQ) format, and quantitative data to assist in optimizing this chemical synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound.

Issue 1: Low Yield of this compound

  • Question: My reaction is resulting in a low yield of the final product. What are the potential causes and how can I improve the yield?

  • Answer: Low yields can arise from several factors. Here is a systematic approach to troubleshooting:

    • Incomplete Hydrolysis: The hydrolysis of the starting material, ethyl 3,5-dimethylisoxazole-4-carboxylate, may be incomplete. Ensure that the reaction has been allowed to proceed for a sufficient amount of time. Monitoring the reaction progress using thin-layer chromatography (TLC) is recommended. An increase in the reaction time or a slight increase in temperature may be necessary.

    • Suboptimal pH for Precipitation: The precipitation of the carboxylic acid product is highly dependent on the pH of the solution. After hydrolysis, the reaction mixture must be acidified to a pH of approximately 2 to ensure complete precipitation of the product.[1] Use a pH meter for accurate measurement.

    • Product Loss During Workup: Significant product loss can occur during the filtration and washing steps. Ensure the precipitated solid is thoroughly collected from the reaction vessel. When washing the solid, use a minimal amount of cold water to avoid redissolving the product.

    • Starting Material Purity: The purity of the starting ethyl ester is crucial. Impurities can interfere with the reaction and lead to the formation of byproducts, thus lowering the yield of the desired product. It is advisable to use a highly pure starting material.

Issue 2: Presence of Impurities in the Final Product

  • Question: My final product is contaminated with impurities. How can I identify and minimize their formation?

  • Answer: The presence of impurities is a common challenge. Here are some strategies to address this issue:

    • Isomeric Impurities: A common impurity is the isomeric 3,5-dimethylisoxazole-5-carboxylic acid. The formation of this isomer is often a result of a lack of regioselectivity in the initial isoxazole ring formation. To minimize the formation of this isomer, it is crucial to control the reaction conditions during the synthesis of the starting ester. The use of specific catalysts and reaction conditions can promote the desired regioselectivity.

    • Unreacted Starting Material: The presence of unreacted ethyl 3,5-dimethylisoxazole-4-carboxylate indicates incomplete hydrolysis. As mentioned previously, extending the reaction time or adjusting the temperature can drive the reaction to completion.

    • Purification Strategies: If impurities are present, purification is necessary.

      • Recrystallization: This is an effective method for purifying the solid product. A suitable solvent system should be determined experimentally.

      • Column Chromatography: For impurities that are difficult to remove by recrystallization, column chromatography using silica gel is a viable option. The appropriate eluent system will need to be determined based on the polarity of the product and impurities.

Issue 3: Reaction Stalls or Proceeds Very Slowly

  • Question: The reaction seems to have stalled or is proceeding at a very slow rate. What can I do to resolve this?

  • Answer: A stalled or slow reaction can be frustrating. Consider the following points:

    • Insufficient Base: Ensure that a sufficient molar excess of the base (e.g., sodium hydroxide) is used for the hydrolysis. The ester hydrolysis consumes the base, and an inadequate amount will lead to an incomplete reaction.

    • Poor Mixing: In a heterogeneous reaction mixture, efficient stirring is essential to ensure proper mixing of the reactants. Use a magnetic stirrer and an appropriately sized stir bar.

    • Low Temperature: While the reaction is typically run at room temperature, a slight increase in temperature (e.g., to 40-50 °C) can significantly increase the reaction rate. However, be cautious as higher temperatures may also promote side reactions.

Experimental Protocols

1. Synthesis of this compound via Hydrolysis of Ethyl 3,5-Dimethylisoxazole-4-carboxylate

This protocol is based on a widely used method for the synthesis of the target compound.[1]

  • Materials:

    • Ethyl 3,5-dimethylisoxazole-4-carboxylate

    • Tetrahydrofuran (THF)

    • Methanol (MeOH)

    • 5 N Sodium Hydroxide (NaOH) solution

    • 6 N Hydrochloric Acid (HCl) solution

    • Distilled water

  • Procedure:

    • In a round-bottom flask, dissolve ethyl 3,5-dimethylisoxazole-4-carboxylate (1.0 eq) in a mixture of THF and MeOH.

    • To this solution, add 5 N aqueous NaOH solution (3.0 eq).

    • Stir the reaction mixture vigorously at room temperature for 8 hours. Monitor the reaction progress by TLC.

    • Upon completion, remove the organic solvents (THF and MeOH) under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and acidify to pH 2 by the slow addition of 6 N HCl.

    • A white solid will precipitate out of the solution.

    • Collect the solid by vacuum filtration and wash it with a small amount of cold distilled water.

    • Dry the solid product in a vacuum oven to obtain this compound.

Data Presentation

Table 1: Reaction Parameters for the Hydrolysis of Ethyl 3,5-Dimethylisoxazole-4-carboxylate

ParameterValueReference
Starting MaterialEthyl 3,5-dimethylisoxazole-4-carboxylate[1]
BaseSodium Hydroxide (NaOH)[1]
SolventsTetrahydrofuran (THF), Methanol (MeOH), Water[1]
TemperatureRoom Temperature[1]
Reaction Time8 hours[1]
Acid for PrecipitationHydrochloric Acid (HCl)[1]
pH for Precipitation~2[1]
Reported Yield94%[1]

Visualizations

G

Caption: A logical workflow to diagnose and resolve low product yield.

References

Technical Support Center: Purification of 3,5-Dimethylisoxazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude 3,5-Dimethylisoxazole-4-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized by ester hydrolysis?

The most common impurities encountered after the hydrolysis of ethyl 3,5-dimethylisoxazole-4-carboxylate are:

  • Unreacted Starting Material: Residual ethyl 3,5-dimethylisoxazole-4-carboxylate due to incomplete hydrolysis.

  • Decarboxylation Product: 3,5-dimethylisoxazole, formed by the loss of the carboxylic acid group, especially if the reaction or workup is performed at elevated temperatures.[1]

  • Residual Solvents: Solvents used in the reaction and workup, such as ethanol, methanol, or tetrahydrofuran.[2]

  • Inorganic Salts: Salts formed during the neutralization and workup steps.

Q2: What are the recommended methods for purifying crude this compound?

The primary methods for purifying this compound are:

  • Recrystallization: A highly effective method for removing small amounts of impurities from a solid product.

  • Acid-Base Extraction: Exploits the acidic nature of the carboxylic acid to separate it from neutral or basic impurities.[3]

  • Column Chromatography: Useful for separating compounds with different polarities, particularly when dealing with a mixture of impurities.

Q3: What is the expected purity of this compound after successful purification?

Commercially available this compound typically has a purity of >98.0% as determined by HPLC and neutralization titration.[4] With careful application of the purification methods described in this guide, achieving a purity of ≥99% is feasible in a laboratory setting.

Troubleshooting Guides

Issue 1: Low Purity After Initial Precipitation

Symptom: The isolated crude this compound has a purity significantly below 95% as determined by analytical methods like HPLC or NMR.

dot

Troubleshooting_Low_Purity start Low Initial Purity check_hydrolysis Incomplete Hydrolysis? start->check_hydrolysis check_decarboxylation Significant Decarboxylation? check_hydrolysis->check_decarboxylation No solution_hydrolysis Increase reaction time or - temperature of hydrolysis. - Ensure sufficient base is used. check_hydrolysis->solution_hydrolysis Yes check_workup Improper Workup? check_decarboxylation->check_workup No solution_decarboxylation Avoid excessive heat during - reaction and workup. - Perform distillation under reduced pressure. check_decarboxylation->solution_decarboxylation Yes solution_workup Ensure complete precipitation by - adjusting pH to ~2. - Wash the precipitate thoroughly - with cold water. check_workup->solution_workup Yes end Purity Improved solution_hydrolysis->end solution_decarboxylation->end solution_workup->end

Caption: Troubleshooting workflow for low initial product purity.

Issue 2: Difficulty with Recrystallization

Symptom: The product "oils out" instead of forming crystals, or the recovery is very low.

Possible Cause Troubleshooting Step
Inappropriate Solvent The solvent may be too polar or non-polar. Perform a solvent screen with small amounts of the crude product. Good single solvents for carboxylic acids include ethanol, methanol, and water.[5] Mixed solvent systems like ethanol/water or acetone/hexane can also be effective.[6]
Cooling Too Rapidly Rapid cooling can lead to the precipitation of impurities along with the product or the formation of an oil. Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath.
Supersaturation The solution may be too concentrated, preventing crystal nucleation. Add a small amount of additional hot solvent. Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal.
Presence of Oily Impurities Oily impurities can inhibit crystallization. Attempt an initial purification by acid-base extraction to remove neutral, oily impurities before proceeding with recrystallization.
Issue 3: Poor Separation During Acid-Base Extraction

Symptom: Emulsion formation during extraction, or the product does not precipitate upon acidification.

Possible Cause Troubleshooting Step
Vigorous Shaking Shaking the separatory funnel too vigorously can lead to the formation of a stable emulsion. Gently invert the funnel multiple times to mix the layers.
High Concentration A high concentration of the product or impurities can contribute to emulsion formation. Dilute the mixture with more of the organic and aqueous solvents.
Incomplete Acidification Insufficient acid will result in the product remaining in the aqueous layer as its carboxylate salt. Add dilute HCl dropwise while stirring and monitoring the pH with pH paper until the pH is consistently around 2.
Product is Highly Soluble in Water If the product has some water solubility even in its acidic form, it may not fully precipitate. After acidification, extract the aqueous layer with a suitable organic solvent like ethyl acetate or dichloromethane to recover the product.[3]

Data Presentation

The following table summarizes the expected purity of this compound at different stages of purification. The values are illustrative and can vary based on the initial purity of the starting materials and the precise experimental conditions.

Purification Stage Key Impurity Purity (% by HPLC)
Crude Product Ethyl 3,5-dimethylisoxazole-4-carboxylate85 - 95%
After Acid-Base Extraction Residual Solvents95 - 98%
After Recrystallization Trace Impurities> 99%

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to separate the acidic product from neutral impurities like the unreacted ethyl ester.

dot

Extraction_Workflow start Crude Product dissolve Dissolve in Ethyl Acetate start->dissolve extract_base Extract with 1M NaOH (aq) (Product moves to aqueous layer) dissolve->extract_base separate_layers Separate Layers extract_base->separate_layers organic_layer Organic Layer (Contains neutral impurities) separate_layers->organic_layer aqueous_layer Aqueous Layer (Contains sodium salt of product) separate_layers->aqueous_layer acidify Acidify with 2M HCl to pH ~2 aqueous_layer->acidify precipitate Precipitate Forms acidify->precipitate filter_wash Filter and Wash with Cold Water precipitate->filter_wash dry Dry the Purified Product filter_wash->dry end Pure Product dry->end

Caption: Workflow for purification by acid-base extraction.

Procedure:

  • Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate (approximately 10 mL per gram of crude product).

  • Transfer the solution to a separatory funnel and add an equal volume of a 1 M aqueous solution of sodium hydroxide (NaOH).

  • Stopper the funnel and gently invert it several times, venting frequently to release any pressure.

  • Allow the layers to separate. The deprotonated product will be in the upper aqueous layer, while neutral impurities will remain in the lower organic layer.

  • Drain the lower organic layer and set it aside.

  • Collect the aqueous layer in a beaker and cool it in an ice bath.

  • Slowly add 2 M hydrochloric acid (HCl) dropwise while stirring until the pH of the solution is approximately 2 (test with pH paper). A white precipitate of the purified product should form.

  • Collect the precipitate by vacuum filtration, washing the solid with a small amount of cold deionized water.

  • Dry the purified product in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to a constant weight.

Protocol 2: Purification by Recrystallization

This protocol is suitable for further purifying the product obtained from acid-base extraction or for crude material that is already of relatively high purity.

Procedure:

  • Place the crude or partially purified this compound in an Erlenmeyer flask.

  • Add a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol/water). For a mixed solvent system, dissolve the solid in the solvent in which it is more soluble (ethanol) first.

  • Heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • If using a mixed solvent system, add the second solvent (water) dropwise until the solution becomes slightly cloudy. Then, add a few drops of the first solvent (ethanol) until the solution is clear again.

  • Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should be observed.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals in a vacuum oven.

References

Navigating the Stability of 3,5-Dimethylisoxazole-4-carboxylic Acid: A Guide to Preventing Decarboxylation

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

For researchers, scientists, and professionals in drug development, the stability of chemical intermediates is paramount to ensure the integrity and reproducibility of experimental outcomes. One such compound, 3,5-Dimethylisoxazole-4-carboxylic acid, a valuable building block in medicinal chemistry, is susceptible to decarboxylation, a reaction that can compromise synthesis yields and purity. This technical support center provides a comprehensive guide to understanding and mitigating the decarboxylation of this important molecule.

Frequently Asked Questions (FAQs)

Q1: What is decarboxylation and why is it a concern for this compound?

A1: Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) and releases carbon dioxide (CO₂). For this compound, this process leads to the formation of 3,5-dimethylisoxazole, an undesired byproduct. This degradation can significantly lower the yield of the desired product and introduce impurities that may be difficult to remove, impacting subsequent reaction steps and the purity of the final compound.

Q2: What are the primary factors that induce the decarboxylation of this compound?

A2: The primary driver for the decarboxylation of many heteroaromatic carboxylic acids, including this isoxazole derivative, is heat. Elevated temperatures provide the activation energy needed for the reaction to proceed. The reaction can also be influenced by the pH of the solution and the nature of the solvent.

Q3: At what temperatures does significant decarboxylation occur?

A3: While specific kinetic data for the thermal decomposition of this compound is not extensively published, a patent on the decarboxylation of heterocyclic carboxylic acids suggests that for isoxazole-type structures, decarboxylation temperatures in aprotic polar solvents like N,N-dimethylformamide (DMF) can range from 90-130°C.[1] It is crucial to assume that the risk of decarboxylation increases with temperature.

Q4: How does pH affect the stability of this compound?

A4: The synthesis of this compound often involves a final acidification step to a pH of 2 to precipitate the product.[2] This suggests that the compound has a degree of stability in acidic conditions, at least for the duration of workup and isolation. However, prolonged exposure to either strongly acidic or basic conditions, especially at elevated temperatures, may catalyze decarboxylation.

Q5: Are there any solvents that are known to promote or inhibit decarboxylation?

A5: Aprotic polar solvents, such as N,N-dimethylformamide (DMF), have been used as solvents for the intentional decarboxylation of heterocyclic carboxylic acids, indicating they can facilitate this reaction at elevated temperatures.[1] For routine handling and reactions where decarboxylation is to be avoided, it is advisable to use less polar or non-polar solvents and to maintain the lowest possible temperature at which the desired reaction can occur.

Troubleshooting Guide: Common Issues and Solutions

Issue Potential Cause Recommended Solution
Low yield of desired product and presence of 3,5-dimethylisoxazole. The reaction or workup temperature was too high, leading to thermal decarboxylation.- Maintain reaction temperatures as low as possible. - If heating is necessary, perform a time-course study to find the optimal balance between reaction completion and decarboxylation. - During workup, use ice baths to cool solutions and minimize the time the compound is exposed to elevated temperatures during solvent removal (e.g., use a rotary evaporator at reduced pressure and lower bath temperature).
Gas evolution observed during the reaction or upon heating. This is a strong indication of decarboxylation, as CO₂ is being released.- Immediately reduce the temperature. - Consider if the reaction can be performed under milder conditions, for example, by using a more active catalyst or reagent that allows for a lower reaction temperature.
Difficulty in purifying the final product due to the presence of the decarboxylated impurity. The impurity, 3,5-dimethylisoxazole, may have similar chromatographic behavior to the desired product.- Optimize purification methods. Consider alternative chromatographic conditions (different solvent systems or stationary phases). - If possible, recrystallization may be an effective method to separate the carboxylic acid from its less polar decarboxylated counterpart.
Product degradation during storage. The compound may be slowly decarboxylating over time, especially if not stored properly.- Store this compound in a cool, dry, and dark place. For long-term storage, refrigeration is recommended. - Ensure the container is tightly sealed to protect from moisture and atmospheric contaminants.

Experimental Protocols

Protocol 1: General Handling and Storage to Minimize Decarboxylation
  • Receiving and Initial Storage: Upon receipt, store this compound in a tightly sealed container in a refrigerator (2-8°C).

  • Weighing and Dispensing: Conduct weighing and dispensing of the compound at room temperature in a well-ventilated area. Minimize the time the container is open to the atmosphere.

  • In-use Solutions: When preparing solutions, use solvents that have been cooled to room temperature or below. If the subsequent reaction is to be heated, add the this compound to the reaction mixture at a lower temperature before commencing heating.

  • Post-reaction Workup: During aqueous workups, use cooled deionized water or brine. When extracting with organic solvents, perform the extractions efficiently to minimize contact time.

  • Solvent Removal: When concentrating a solution containing the product, use a rotary evaporator with the water bath set to the lowest practical temperature (e.g., ≤ 30°C) and use a high-vacuum source to expedite solvent removal.

  • Final Product Storage: After isolation and drying, store the purified this compound under the initial recommended storage conditions.

Protocol 2: Monitoring Decarboxylation by ¹H NMR Spectroscopy

This protocol provides a method to quantify the extent of decarboxylation in a sample.

  • Sample Preparation:

    • Accurately weigh a known amount of the this compound sample (e.g., 10 mg).

    • Dissolve the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

    • Add a known quantity of an internal standard with a sharp, well-resolved singlet that does not overlap with the signals of the analyte or its decarboxylated product (e.g., 1,3,5-trimethoxybenzene).

  • NMR Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (e.g., 5 times the longest T₁ of the signals of interest) to allow for full relaxation of the protons, which is crucial for accurate integration.

  • Data Analysis:

    • Identify the characteristic signals for this compound (e.g., singlets for the two methyl groups) and the decarboxylated product, 3,5-dimethylisoxazole.

    • Integrate the area of a characteristic signal for the carboxylic acid, the decarboxylated product, and the internal standard.

    • Calculate the molar ratio of the carboxylic acid to its decarboxylated product relative to the internal standard to determine the purity and the extent of decarboxylation.

Visualizing Reaction Pathways

To better understand the process of decarboxylation and how to avoid it, the following diagrams illustrate the key concepts.

Caption: The thermal decarboxylation pathway of this compound.

start Experiment with This compound check_temp Is the temperature kept to a minimum? start->check_temp check_ph Is the pH controlled (avoid prolonged exposure to strong acids/bases)? check_temp->check_ph Yes failure Risk of Decarboxylation check_temp->failure No check_solvent Is a non-polar or less polar solvent being used? check_ph->check_solvent Yes check_ph->failure No success Decarboxylation Minimized check_solvent->success Yes check_solvent->failure No

Caption: A decision-making workflow to minimize decarboxylation during experiments.

References

Technical Support Center: Production of 3,5-Dimethylisoxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 3,5-Dimethylisoxazole-4-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory-scale synthesis method for this compound?

A1: The most frequently cited method is the hydrolysis of its corresponding ester, typically ethyl 3,5-dimethylisoxazole-4-carboxylate. This is commonly achieved through base-catalyzed hydrolysis using reagents like sodium hydroxide (NaOH) in a solvent mixture such as tetrahydrofuran (THF), methanol, and water.[1]

Q2: What are the primary challenges encountered when scaling up production?

A2: Key challenges during scale-up include managing reaction conditions to minimize the formation of impurities, ensuring complete reaction, and handling potential side reactions like decarboxylation.[2][3] The choice of hydrolyzing agent and solvent system can significantly impact yield and purity on a larger scale.[2]

Q3: What types of impurities are commonly formed during synthesis?

A3: A significant challenge is the formation of isomeric impurities, such as ethyl-3-methylisoxazole-4-carboxylate, which can arise during the initial formation of the isoxazole ring.[2] These impurities can be difficult to remove in subsequent steps and may carry through to the final product.[2] Prolonged reaction times or harsh acidic conditions during hydrolysis can also lead to the generation of additional by-products.[2]

Q4: What is a typical yield for this synthesis?

A4: Under optimized laboratory conditions, the hydrolysis of ethyl 3,5-dimethylisoxazole-4-carboxylate can achieve high yields, with reports of up to 94%.[1] However, yields can be lower depending on the purity of the starting material and the specific reaction conditions used.[2]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Problem: Low or Poor Yield

Q: My final yield of this compound is significantly lower than expected. What are the potential causes?

A: Low yield can stem from several factors. The most common issues are incomplete hydrolysis of the starting ester, degradation of the product under harsh reaction conditions, or physical loss of product during workup and isolation. It is crucial to monitor the reaction's progress and control parameters like temperature and reaction time strictly.

Low_Yield_Troubleshooting start Low Yield Observed check_hydrolysis Check for Incomplete Hydrolysis (TLC/HPLC) start->check_hydrolysis check_degradation Assess Potential Degradation start->check_degradation check_isolation Review Isolation Protocol start->check_isolation incomplete Incomplete Reaction check_hydrolysis->incomplete degraded Product Degradation check_degradation->degraded lost Isolation Loss check_isolation->lost solution_hydrolysis Increase Reaction Time or Temperature/ Reagent Concentration incomplete->solution_hydrolysis Yes solution_degradation Use Milder Conditions (e.g., lower temp, shorter time) degraded->solution_degradation Yes solution_isolation Optimize pH for Precipitation & Ensure Efficient Filtration lost->solution_isolation Yes

Caption: Troubleshooting logic for diagnosing low product yield.

Problem: Product Purity Issues

Q: My final product shows significant impurities after analysis. How can I improve its purity?

A: Impurities often originate from the preceding cyclization step or are generated during hydrolysis. Using a milder hydrolyzing agent can reduce the formation of by-products. For instance, one process found that using 60% aqueous sulfuric acid (H₂SO₄) for hydrolysis significantly reduced reaction time and by-product formation compared to a mixture of acetic acid and hydrochloric acid (HCl).[2]

Data on Hydrolysis Conditions and Purity

ParameterMethod A: Acetic Acid / HCl[2]Method B: 60% Aqueous H₂SO₄[2]Method C: NaOH / THF / MeOH[1]
Hydrolyzing Agent Acetic Acid:HCl (2:1)60% aq. H₂SO₄5N Sodium Hydroxide
Reaction Time ~9 hours~3.5 hours~8 hours
Key Advantage Traditional MethodHigher yield, reduced by-productsHigh yield in lab scale
Potential Issue Prone to generating more by-products with prolonged refluxRequires careful temperature control to avoid degradationRequires organic solvents
Reported Yield Lower (37% mentioned in a related process)Much higherHigh (94%)

Problem: Incomplete Reaction

Q: How can I confirm the hydrolysis is complete, and what steps should I take if it is not?

A: The progress of the reaction should be monitored using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Compare the reaction mixture spot/peak to a standard of the starting material (ethyl 3,5-dimethylisoxazole-4-carboxylate). If the starting material is still present after the recommended reaction time, you can try extending the time or slightly increasing the reaction temperature. Ensure the stoichiometry of the base or acid is correct.

Problem: Product Degradation (Decarboxylation)

Q: I suspect my product is degrading, possibly through decarboxylation. How can this be prevented?

A: this compound can undergo decarboxylation, especially under harsh acidic conditions or at elevated temperatures.[3] To mitigate this, avoid prolonged exposure to high temperatures (e.g., above 80-90°C) during hydrolysis and workup.[2] If using acidic hydrolysis, carefully control the temperature and reaction time.

Experimental Protocols & Workflows

A common pathway for synthesis is the hydrolysis of the corresponding ethyl ester. Below are protocols for both base- and acid-catalyzed methods.

Synthesis_Workflow cluster_hydrolysis Step 1: Hydrolysis cluster_workup Step 2: Workup & Isolation cluster_final Step 3: Final Product start Start with Ethyl 3,5-dimethylisoxazole- 4-carboxylate reaction Add Hydrolyzing Agent (e.g., NaOH or H₂SO₄) & Solvents start->reaction stir Stir at Controlled Temp (e.g., 20°C or 80-88°C) reaction->stir monitor Monitor Reaction (TLC/HPLC) stir->monitor remove_solvent Remove Organic Solvents (if applicable) monitor->remove_solvent acidify Acidify with Acid (e.g., 6N HCl) to pH ~2 remove_solvent->acidify precipitate Precipitate White Solid acidify->precipitate filter_wash Filter and Wash Solid with Water precipitate->filter_wash dry Dry the Product filter_wash->dry final_product 3,5-Dimethylisoxazole- 4-carboxylic acid dry->final_product

Caption: General experimental workflow for the synthesis of this compound.

Protocol 1: Base-Catalyzed Hydrolysis

This protocol is adapted from a standard laboratory procedure.[1]

  • Reaction Setup: In a suitable reaction vessel, dissolve ethyl 3,5-dimethyl-4-isoxazolecarboxylate (e.g., 2.4 g, 14 mmol) in a mixture of tetrahydrofuran (THF, 8 mL) and methanol (MeOH, 8 mL).

  • Hydrolysis: To the stirred solution, add an aqueous solution of 5N sodium hydroxide (NaOH) (8.5 mL).

  • Reaction: Allow the mixture to stir at room temperature (approx. 20°C) for 8 hours. Monitor the reaction's completion by TLC or HPLC.

  • Solvent Removal: Once the reaction is complete, remove the organic solvents (THF and MeOH) by distillation under reduced pressure.

  • Acidification & Precipitation: Cool the remaining aqueous solution and acidify it to a pH of approximately 2 using 6N aqueous hydrochloric acid (HCl). A white solid product should precipitate.

  • Isolation: Collect the precipitated solid by filtration.

  • Washing and Drying: Wash the collected solid with cold water and then dry it to afford the final product.

Protocol 2: Acid-Catalyzed Hydrolysis (Scale-Up Consideration)

This protocol is based on a process designed to improve yield and purity by avoiding harsh, prolonged reflux in certain acid mixtures.[2]

  • Reaction Setup: Charge a reactor with ethyl-5-methylisoxazole-4-carboxylate.

  • Hydrolysis: Add 60% aqueous sulfuric acid (H₂SO₄).

  • Reaction & Distillation: Heat the reaction mixture to a temperature range of 80-88°C. The ethanol generated during the hydrolysis is continuously removed by distillation.

  • Reaction Time: Maintain these conditions for approximately 3.5 hours.

  • Workup: After completion, proceed with a standard aqueous workup, neutralization/acidification to precipitate the carboxylic acid, followed by filtration, washing, and drying. This method is reported to reduce the formation of by-products.[2]

References

Characterization of 3,5-Dimethylisoxazole-4-carboxylic acid synthesis byproducts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,5-Dimethylisoxazole-4-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent and straightforward method is the hydrolysis of its corresponding ester, ethyl 3,5-dimethylisoxazole-4-carboxylate. This is typically achieved by reacting the ester with a base such as sodium hydroxide in a mixture of solvents like tetrahydrofuran (THF), methanol, and water. The reaction is usually carried out at room temperature, followed by acidification to precipitate the carboxylic acid.[1]

Q2: What are the potential byproducts in the synthesis of this compound?

A2: The primary documented byproduct is the constitutional isomer, 3-methylisoxazole-4-carboxylic acid, which arises from the corresponding isomeric ester impurity, ethyl 3-methylisoxazole-4-carboxylate.[2] Other potential impurities include unreacted starting material (ethyl 3,5-dimethylisoxazole-4-carboxylate) and potential degradation products if the reaction is carried out under harsh acidic conditions for a prolonged period.

Q3: How can I minimize the formation of the isomeric byproduct?

A3: The formation of the isomeric byproduct is often tied to the purity of the starting materials used in the initial synthesis of the isoxazole ring. To minimize its presence, it is crucial to:

  • Ensure the regioselectivity of the initial isoxazole ring formation. Different strategies can be employed to favor the desired 3,5-disubstituted product over other isomers.[3]

  • Purify the intermediate ester (ethyl 3,5-dimethylisoxazole-4-carboxylate) before hydrolysis, for example, by column chromatography or distillation.

Q4: My reaction yield is low. What are the common causes and how can I improve it?

A4: Low yields can stem from several factors:

  • Incomplete Hydrolysis: The hydrolysis of the ester may not have gone to completion. Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the disappearance of the starting material. If the reaction has stalled, you can try increasing the reaction time or the temperature slightly.

  • Product Loss During Workup: Ensure the pH is sufficiently acidic (around pH 2) during the precipitation step to maximize the recovery of the carboxylic acid.[1] Wash the precipitated solid with cold water to minimize dissolution.

  • Decomposition: Prolonged exposure to strong acids or high temperatures can lead to the decomposition of the isoxazole ring. It is advisable to use controlled conditions and avoid excessive heating.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and characterization of this compound.

Issue 1: Presence of an Unknown Impurity in the Final Product

Symptoms:

  • Unexpected peaks in your 1H NMR or 13C NMR spectra.

  • Multiple spots on a TLC plate of the final product.

  • Broad melting point range.

  • Additional peaks in your HPLC chromatogram.

Possible Cause: The most likely impurity is the isomeric byproduct, 3-methylisoxazole-4-carboxylic acid.

Troubleshooting Workflow:

Caption: A logical workflow for identifying and addressing unknown impurities.

Data Comparison:

Compound1H NMR (CDCl3, δ ppm)Key Differentiating Feature
This compound 2.72 (s, 3H), 2.49 (s, 3H)[1]Two distinct singlets for the two methyl groups.
3-Methylisoxazole-4-carboxylic acid (Predicted)Expected to have one methyl singlet and a proton singlet for the H at the 5-position.The presence of a singlet in the aromatic region (for the C5-H) and only one methyl singlet.

Note: Full analytical data for 3-methylisoxazole-4-carboxylic acid can be obtained from commercial suppliers.[2][4][5][6]

Issue 2: Incomplete Reaction or Presence of Starting Material

Symptoms:

  • A spot corresponding to the starting ester is visible on the TLC plate after the reaction is stopped.

  • The characteristic ethyl ester signals (a quartet around 4.3 ppm and a triplet around 1.3 ppm) are present in the 1H NMR of the crude product.

Troubleshooting Steps:

  • Extend Reaction Time: Continue stirring the reaction mixture at room temperature and monitor its progress every few hours using TLC.

  • Increase Base Concentration: If the reaction is slow, a slight increase in the concentration of the sodium hydroxide solution can be considered.

  • Gentle Heating: If the reaction is still sluggish, gentle heating (e.g., to 40-50 °C) can be applied, but this should be done with caution to avoid potential degradation.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from established literature procedures.[1]

Materials:

  • Ethyl 3,5-dimethylisoxazole-4-carboxylate

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • 5 N Sodium Hydroxide (NaOH) solution

  • 6 N Hydrochloric Acid (HCl) solution

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve ethyl 3,5-dimethylisoxazole-4-carboxylate (1.0 eq) in a mixture of THF and methanol.

  • To this solution, add 5 N aqueous NaOH solution (approximately 1.2 eq).

  • Stir the reaction mixture at room temperature for 8-12 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Once the reaction is complete, remove the organic solvents (THF and methanol) under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2 by the slow addition of 6 N HCl.

  • A white solid will precipitate. Collect the solid by vacuum filtration.

  • Wash the solid with cold deionized water and dry it under vacuum to afford this compound.

Synthesis and Workup Workflow:

G Synthesis Workflow start Dissolve Ester in THF/MeOH add_base Add NaOH solution start->add_base react Stir at Room Temperature (8-12h) add_base->react monitor Monitor by TLC react->monitor monitor->react Incomplete remove_solvents Remove Organic Solvents monitor->remove_solvents Complete acidify Acidify with HCl to pH 2 remove_solvents->acidify precipitate Precipitation of Product acidify->precipitate filter_wash Filter and Wash with Water precipitate->filter_wash dry Dry under Vacuum filter_wash->dry end Final Product dry->end

Caption: A step-by-step workflow for the synthesis of this compound.

Protocol 2: HPLC Analysis of Reaction Mixture

Objective: To determine the purity of the final product and identify the presence of the starting material and potential byproducts.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)

Mobile Phase:

  • A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid) is commonly used for the separation of carboxylic acids. A typical gradient might be:

    • 0-20 min: 30% to 90% acetonitrile

    • 20-25 min: 90% acetonitrile

    • 25-30 min: 30% acetonitrile

Procedure:

  • Prepare a standard solution of the starting material (ethyl 3,5-dimethylisoxazole-4-carboxylate) and the final product in the mobile phase or a suitable solvent like acetonitrile.

  • Prepare a sample of the crude reaction product by dissolving a small amount in the mobile phase.

  • Inject the standard solutions to determine their retention times.

  • Inject the crude product sample and monitor the chromatogram at a suitable wavelength (e.g., 220 nm or 254 nm).

  • Compare the retention times of the peaks in the crude sample with those of the standards to identify the product and any unreacted starting material. Any other significant peaks may correspond to byproducts.

Quantitative Data Summary

ParameterThis compound
Molecular Formula C6H7NO3
Molecular Weight 141.12 g/mol
1H NMR (300 MHz, CDCl3) δ 2.72 (s, 3H), 2.49 (s, 3H)[1]
Appearance White solid[1]

For a comprehensive analysis, it is recommended to acquire analytical standards for potential impurities.

References

Technical Support Center: Enhancing the Purity of 3,5-Dimethylisoxazole-4-carboxylic Acid for Pharmaceutical Use

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of 3,5-Dimethylisoxazole-4-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis of this compound?

The most common impurities can originate from unreacted starting materials, side reactions, or degradation of the product. Key impurities to monitor include:

  • Unreacted Starting Material: Ethyl 3,5-dimethylisoxazole-4-carboxylate may be present if the hydrolysis reaction is incomplete.

  • Isomeric Impurity: The formation of the ethyl-3-methylisoxazole-4-carboxylate isomer can occur during synthesis, which upon hydrolysis would yield the corresponding isomeric carboxylic acid. Processes are available that can reduce this impurity to as low as 0.1%.[1]

  • Residual Solvents: Solvents used during the synthesis and purification process (e.g., methanol, tetrahydrofuran, ethyl acetate) may be retained in the final product.

  • Degradation Products: Although generally stable, prolonged exposure to harsh acidic or basic conditions, or high temperatures, could potentially lead to decarboxylation or ring-opening byproducts.

Q2: What is a suitable method for monitoring the purity of this compound during purification?

High-Performance Liquid Chromatography (HPLC) is a highly effective method for monitoring the purity of this compound. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is a good starting point. The acidic nature of the analyte may cause peak tailing; this can often be mitigated by adding a small amount of an acid, such as trifluoroacetic acid (TFA) or formic acid, to the mobile phase to ensure the carboxylic acid is in its protonated form. Commercial suppliers often use HPLC to assess purity, with standards typically exceeding 98%.

Thin-Layer Chromatography (TCC) is another useful technique for rapid, qualitative analysis of reaction progress and fraction collection during column chromatography. A mobile phase of ethyl acetate/hexane or dichloromethane/methanol can be effective. To visualize the spots, a UV lamp can be used, or a staining agent such as bromocresol green, which is selective for acidic compounds, can be employed.[2]

Q3: What are the recommended storage conditions for this compound?

To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a cool, dry place. Protection from moisture is important to prevent potential hydrolysis or degradation. For long-term storage, refrigeration is recommended.

Troubleshooting Guides

Problem 1: Low Yield After Purification

Possible Causes:

  • Incomplete Precipitation/Crystallization: The product may have some solubility in the mother liquor, leading to losses.

  • Adsorption onto Silica Gel: The polar carboxylic acid group can strongly interact with the silica gel during column chromatography, resulting in incomplete elution.

  • Product Degradation: Exposure to excessive heat or harsh pH conditions during purification can lead to product loss.

Solutions:

  • Optimize Recrystallization: Cool the crystallization mixture in an ice bath to minimize solubility and maximize crystal formation.

  • Modify Column Chromatography Conditions: To reduce strong adsorption to silica gel, add a small amount of a volatile acid (e.g., 0.1-1% acetic acid or formic acid) to the eluent. This keeps the carboxylic acid protonated and reduces its polarity.

  • Gentle Handling: Avoid excessive heating during solvent evaporation and other purification steps. Use a rotary evaporator at a moderate temperature.

Problem 2: Product Contamination with a Persistent Impurity

Possible Cause:

  • Co-crystallization: An impurity with similar solubility properties may co-crystallize with the desired product.

  • Inadequate Chromatographic Separation: The chosen eluent system in column chromatography may not be effective at separating the impurity.

Solutions:

  • Solvent Screening for Recrystallization: Experiment with different solvent systems for recrystallization. A solvent pair (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is less soluble) can sometimes provide better separation.

  • Optimize Column Chromatography:

    • Solvent Gradient: Employ a gradient elution, gradually increasing the polarity of the mobile phase to improve separation.

    • Alternative Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase such as alumina or a reversed-phase C18 silica gel.

Problem 3: Oily Product Instead of Crystalline Solid After Recrystallization

Possible Causes:

  • Presence of Impurities: Impurities can sometimes inhibit crystallization and cause the product to "oil out."

  • Inappropriate Solvent: The chosen solvent may be too good of a solvent, even at low temperatures.

  • Cooling Too Rapidly: Rapid cooling can lead to supersaturation and the formation of an oil instead of crystals.

Solutions:

  • Pre-purification: If the crude product is highly impure, consider a preliminary purification step, such as an acid-base extraction, before recrystallization.

  • Solvent Selection: Ensure the chosen recrystallization solvent provides a significant difference in solubility between hot and cold conditions.

  • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Inducing crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal can also be helpful.

Data Presentation

Table 1: Physical and Purity Specifications of this compound

ParameterTypical ValueSource
Molecular FormulaC₆H₇NO₃--INVALID-LINK--
Molecular Weight141.12 g/mol --INVALID-LINK--
Melting Point141-145 °CTCI Chemicals
Purity (by HPLC)>98.0%TCI Chemicals
Purity (by Titration)>99%Commercial Suppliers
AppearanceWhite to off-white crystalline powderCommercial Suppliers
SolubilitySoluble in MethanolTCI Chemicals

Experimental Protocols

Protocol 1: Recrystallization of this compound

Objective: To purify crude this compound by recrystallization to achieve high purity.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol/water, toluene, or ethyl acetate/hexane)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents to find a suitable one where the compound is soluble when hot but sparingly soluble when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot recrystallization solvent and heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystals should start to form.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Column Chromatography of this compound

Objective: To purify this compound from less polar or more polar impurities using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Chromatography column

  • Eluent (e.g., a mixture of hexane and ethyl acetate with 0.5% acetic acid)

  • Collection tubes

  • TLC plates and chamber

Procedure:

  • Column Packing: Prepare a silica gel column using the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column.

  • Elution: Begin eluting the column with the chosen mobile phase. A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, may be beneficial.

  • Fraction Collection: Collect fractions in separate tubes.

  • TLC Analysis: Monitor the collected fractions by TLC to identify which fractions contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow General Purification Workflow for this compound crude Crude Product (from synthesis) dissolve Dissolve in Organic Solvent crude->dissolve extract Acid-Base Extraction (Optional Pre-purification) dissolve->extract dry Dry Organic Layer (e.g., Na2SO4) extract->dry concentrate Concentrate (Rotary Evaporator) dry->concentrate purify_choice Purification Method? concentrate->purify_choice recrystallize Recrystallization purify_choice->recrystallize Solid column Column Chromatography purify_choice->column Complex Mixture pure_solid Pure Crystalline Solid recrystallize->pure_solid mother_liquor Mother Liquor (contains impurities) recrystallize->mother_liquor fractions Collect Fractions column->fractions tlc TLC Analysis fractions->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate pure_powder Pure Solid Powder evaporate->pure_powder

Caption: General purification workflow for this compound.

Troubleshooting_TLC Troubleshooting TLC Analysis start TLC Plate Shows Streaking/Tailing Spot cause Possible Cause: Carboxylic acid interacting with silica gel (acid-base) start->cause solution Solution: Add a small amount of acid (e.g., 0.5% acetic acid) to the mobile phase cause->solution result Result: Sharper, more defined spot solution->result

Caption: Troubleshooting streaking on a TLC plate.

References

Validation & Comparative

3,5-Dimethylisoxazole-4-carboxylic acid vs. other isoxazole derivatives in bioassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. This guide provides a comparative analysis of 3,5-dimethylisoxazole derivatives in various bioassays, with a focus on their potential as therapeutic agents. While direct comparative bioassay data for 3,5-Dimethylisoxazole-4-carboxylic acid is limited in publicly available literature, this document summarizes the reported activities of its derivatives, offering valuable insights for researchers in the field.

Data Presentation: A Comparative Look at Bioactivities

The following table summarizes the quantitative data for various 3,5-dimethylisoxazole derivatives across different biological assays. This allows for a side-by-side comparison of their potency and cellular effects.

Compound IDDerivative of this compoundTargetAssay TypeIC50/EC50Cell LineReference
Compound 11h 3-((1-(2,4-difluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-6-(3,5-dimethylisoxazol-4-yl)-4-phenyl-3,4-dihydroquinazolin-2(1H)-oneBRD4(1)In vitro inhibition27.0 nM-[1]
BRD4(2)In vitro inhibition180 nM-[1]
ProliferationAntiproliferative0.120 µMHL-60[1]
ProliferationAntiproliferative0.09 µMMV4-11[1]
Compound 3h [2-methyl-4-((2S,3'S)-2-methyl-[1,3']bipyrrolidinyl-1'-yl)phenyl] amideHistamine H3 Receptor (H3R)Antagonist/Inverse Agonist ActivityNot specified-[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the reproducibility and validation of research findings. Below are representative protocols for the types of bioassays mentioned.

Protocol 1: BRD4 Inhibition Assay (AlphaScreen)

This protocol is a generic representation for a bead-based proximity assay to measure the inhibition of BRD4 binding to acetylated histones.

Materials:

  • Recombinant GST-tagged BRD4 bromodomain 1 (BD1)

  • Biotinylated histone H4 peptide (acetylated)

  • Streptavidin-coated Donor beads

  • Glutathione-coated Acceptor beads

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% CHAPS)

  • 3,5-Dimethylisoxazole test compounds

  • 384-well microplate

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer.

  • Reaction Mixture: In a 384-well plate, add the test compound, recombinant BRD4-BD1, and biotinylated histone H4 peptide.

  • Incubation: Incubate the mixture at room temperature for 30 minutes to allow for binding.

  • Bead Addition: Add Glutathione Acceptor beads and incubate for 60 minutes. Then, add Streptavidin Donor beads and incubate for another 30 minutes in the dark.

  • Signal Detection: Read the plate on an AlphaScreen-compatible plate reader. The signal is inversely proportional to the inhibitory activity of the compound.

  • Data Analysis: Calculate IC50 values using a suitable software by plotting the percentage of inhibition against the compound concentration.

Protocol 2: Cell Proliferation Assay (MTT Assay)

This protocol outlines a colorimetric assay to assess the effect of isoxazole derivatives on cancer cell viability.

Materials:

  • Cancer cell lines (e.g., HL-60, MV4-11)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 3,5-Dimethylisoxazole test compounds

  • 96-well microplate

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Mandatory Visualization

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the bioassays of 3,5-dimethylisoxazole derivatives.

BRD4_Signaling_Pathway cluster_nucleus Nucleus BRD4 BRD4 Ac_Histone Acetylated Histones BRD4->Ac_Histone Binds to PTEFb P-TEFb BRD4->PTEFb Recruits RNA_Pol_II RNA Polymerase II PTEFb->RNA_Pol_II Phosphorylates Oncogenes Oncogene Transcription (e.g., c-Myc) RNA_Pol_II->Oncogenes Initiates Inhibitor 3,5-Dimethylisoxazole Derivative Inhibitor->BRD4 Inhibits Binding

Caption: BRD4 Signaling Pathway and Inhibition.

MTT_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well plate start->seed_cells end End incubate1 Incubate Overnight seed_cells->incubate1 treat_cells Treat with Isoxazole Derivatives & Vehicle Control incubate1->treat_cells incubate2 Incubate for 48-72 hours treat_cells->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 4 hours add_mtt->incubate3 solubilize Add Solubilization Solution incubate3->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate IC50 Values read_absorbance->analyze_data analyze_data->end

Caption: MTT Cell Proliferation Assay Workflow.

References

A Comparative Guide to the Synthesis of 3,5-Dimethylisoxazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 3,5-Dimethylisoxazole-4-carboxylic acid is a valuable building block in medicinal chemistry, and its synthesis can be approached through several methodologies. This guide provides an objective comparison of two prominent synthesis routes, supported by experimental data and detailed protocols, to aid in the selection of the most suitable method for your research needs.

Comparison of Synthesis Methods

Two primary strategies for the synthesis of this compound are prevalent: the hydrolysis of a pre-synthesized ester and a de novo synthesis from acyclic precursors followed by hydrolysis. Each method presents distinct advantages and disadvantages in terms of starting material availability, reaction conditions, and overall efficiency.

ParameterMethod 1: Hydrolysis of Ethyl 3,5-Dimethylisoxazole-4-carboxylateMethod 2: De Novo Synthesis from Ethyl 2-acetyl-3-oxobutanoate
Starting Materials Ethyl 3,5-dimethylisoxazole-4-carboxylate, Sodium HydroxideEthyl 2-acetyl-3-oxobutanoate, Hydroxylamine Hydrochloride, Sodium Hydroxide
Reaction Steps 12 (Isoxazole formation + Hydrolysis)
Reaction Time 8 hours[1]Variable (dependent on isoxazole formation step) + 8 hours for hydrolysis[1]
Reaction Temperature Room Temperature[1]Variable (isoxazole formation may require heat) + Room Temperature for hydrolysis[1]
Overall Yield 94.0%[1]Typically high for isoxazole formation, followed by 94.0% for hydrolysis[1]
Key Reagents NaOH, THF, Methanol, HCl[1]Hydroxylamine HCl, base (e.g., NaOAc), solvent, followed by NaOH, THF, Methanol, HCl
Simplicity HighModerate

Experimental Protocols

Method 1: Hydrolysis of Ethyl 3,5-Dimethylisoxazole-4-carboxylate

This method is a straightforward, single-step synthesis ideal for when the corresponding ethyl ester is readily available.

Procedure: To a solution of ethyl 3,5-dimethylisoxazole-4-carboxylate (2.4 g, 14 mmol) in a mixture of tetrahydrofuran (THF, 8 mL) and methanol (8 mL), a 5 N aqueous solution of sodium hydroxide (8.5 mL) is added.[1] The resulting mixture is stirred at room temperature for 8 hours.[1] Following the completion of the reaction, the organic solvents are removed under reduced pressure. The remaining aqueous solution is then acidified to a pH of 2 using 6 N aqueous hydrochloric acid.[1] The white precipitate that forms is collected by filtration, washed with water, and dried to yield this compound.[1]

Method 2: De Novo Synthesis from Ethyl 2-acetyl-3-oxobutanoate followed by Hydrolysis

This two-step approach is advantageous when starting from basic acyclic precursors. The first step involves the formation of the isoxazole ring, followed by the hydrolysis of the resulting ester.

Step 1: Synthesis of Ethyl 3,5-dimethylisoxazole-4-carboxylate

A common route to the ethyl ester involves the cyclocondensation of ethyl 2-acetyl-3-oxobutanoate with hydroxylamine hydrochloride.

Illustrative Procedure: Ethyl 2-acetyl-3-oxobutanoate is reacted with hydroxylamine hydrochloride in the presence of a suitable base, such as sodium acetate, in a solvent like ethanol. The reaction mixture is typically heated to facilitate the cyclization. Upon completion, the product, ethyl 3,5-dimethylisoxazole-4-carboxylate, is isolated through standard workup procedures, which may include extraction and purification by distillation or chromatography.

Step 2: Hydrolysis of Ethyl 3,5-dimethylisoxazole-4-carboxylate

The ester obtained from Step 1 is then hydrolyzed as described in Method 1 to yield the final carboxylic acid product.

Visualizing the Synthesis Workflows

To provide a clearer understanding of the procedural flow for each synthesis method, the following diagrams have been generated.

Method1_Workflow start Start ester Ethyl 3,5-dimethylisoxazole- 4-carboxylate start->ester reaction Stir at RT 8 hours ester->reaction Add Reagents reagents NaOH, THF, MeOH, H2O workup Solvent Removal & Acidification (HCl) reaction->workup product 3,5-Dimethylisoxazole- 4-carboxylic acid workup->product end End product->end

Caption: Workflow for Method 1: Hydrolysis.

Method2_Workflow cluster_step1 Step 1: Isoxazole Formation cluster_step2 Step 2: Hydrolysis start_s1 Start diketoester Ethyl 2-acetyl-3-oxobutanoate start_s1->diketoester reaction_s1 Cyclocondensation diketoester->reaction_s1 hydroxylamine Hydroxylamine HCl hydroxylamine->reaction_s1 ester_intermediate Ethyl 3,5-dimethylisoxazole- 4-carboxylate reaction_s1->ester_intermediate reaction_s2 Stir at RT 8 hours ester_intermediate->reaction_s2 reagents_s2 NaOH, THF, MeOH, H2O workup_s2 Solvent Removal & Acidification (HCl) reaction_s2->workup_s2 product 3,5-Dimethylisoxazole- 4-carboxylic acid workup_s2->product end_s2 End product->end_s2

Caption: Workflow for Method 2: De Novo Synthesis.

References

A Comparative Guide to Analytical Methods for 3,5-Dimethylisoxazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of a proposed High-Performance Liquid Chromatography (HPLC) method for the analysis of 3,5-Dimethylisoxazole-4-carboxylic acid against alternative analytical techniques. The information presented is intended to assist researchers and drug development professionals in selecting the most suitable method for their specific analytical needs, considering factors such as sensitivity, selectivity, and complexity.

Introduction to this compound Analysis

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Accurate and precise quantification of this molecule is crucial for ensuring the quality and purity of starting materials, monitoring reaction progress, and in final drug substance characterization. While HPLC with UV detection is a common and accessible technique for such analyses, other methods can offer advantages in specific applications.

Proposed Method: Reversed-Phase HPLC with UV Detection

A validated HPLC method with UV detection is a robust and widely used technique for the quality control of non-volatile organic compounds. Based on the chemical properties of this compound (an aromatic carboxylic acid), a plausible reversed-phase HPLC method is proposed below.

Experimental Protocol: Proposed HPLC-UV Method

1. Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Solvent A (0.1% phosphoric acid in water, pH ~2.5) and Solvent B (Acetonitrile).

    • Gradient Program: 80% A / 20% B, hold for 2 minutes; ramp to 20% A / 80% B over 8 minutes; hold for 2 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm (based on the presence of the isoxazole chromophore).

  • Injection Volume: 10 µL.

3. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve this compound in a 50:50 mixture of acetonitrile and water to prepare a stock solution of 1 mg/mL. Further dilute to create calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution: Dissolve the sample in the same diluent to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

Visualization of the HPLC Method Development and Validation Workflow

start Define Analytical Target Profile method_dev Method Development start->method_dev col_select Column & Mobile Phase Screening method_dev->col_select param_opt Parameter Optimization (Flow, Temp, Gradient) col_select->param_opt method_val Method Validation (ICH Q2R1) param_opt->method_val specificity Specificity method_val->specificity linearity Linearity & Range method_val->linearity accuracy Accuracy method_val->accuracy precision Precision (Repeatability & Intermediate) method_val->precision lod_loq LOD & LOQ method_val->lod_loq robustness Robustness method_val->robustness routine_use Routine Analysis & QC specificity->routine_use linearity->routine_use accuracy->routine_use precision->routine_use lod_loq->routine_use robustness->routine_use end Method Lifecycle Management routine_use->end

Caption: Workflow for HPLC method development and validation.

Alternative Analytical Methods

While HPLC-UV is a workhorse technique, other methods may be more suitable for specific applications, such as analyzing samples with complex matrices or requiring very low detection limits.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This technique offers significantly higher sensitivity and selectivity compared to HPLC-UV, making it ideal for bioanalytical studies or trace impurity analysis.

The following protocol is adapted from a validated method for a different isoxazole derivative and serves as a representative example.[1]

1. Instrumentation:

  • HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., Waters Symmetry C18, 75 mm x 4.6 mm, 3.5 µm).[1]

  • Mobile Phase: Isocratic elution with 20% 0.1% formic acid in water and 80% methanol.[1]

  • Flow Rate: 0.6 mL/min.[1]

  • Column Temperature: Ambient.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode to be optimized for the specific analyte.

  • Detection: Multiple Reaction Monitoring (MRM). Precursor and product ion transitions would need to be determined by infusing a standard solution of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. For non-volatile carboxylic acids like the target analyte, derivatization is required to increase volatility.

  • Derivatization: The carboxylic acid group can be converted to a more volatile ester (e.g., by reaction with methanol or a silylating agent like BSTFA).

  • Analysis: The derivatized sample is then injected into the GC-MS for separation and detection. This method offers high sensitivity and provides structural information from the mass spectrum.

Capillary Electrophoresis (CE)

CE separates molecules based on their charge-to-size ratio in an electric field. It is a high-efficiency separation technique that requires minimal sample and solvent. For carboxylic acids, which are anionic at neutral or basic pH, CE can be a viable alternative to HPLC.

Performance Comparison

The following table summarizes the typical performance characteristics of the proposed HPLC-UV method compared to a published HPLC-MS/MS method for a similar compound.

ParameterProposed HPLC-UV MethodHPLC-MS/MS Method[1]
Selectivity Moderate to HighVery High
Sensitivity (LOQ) ~0.1 - 1 µg/mL1.0 ng/mL
Linearity (r²) > 0.999> 0.999
Precision (%RSD) < 2%< 15% (for bioanalysis)
Accuracy (% Recovery) 98 - 102%85 - 115% (for bioanalysis)
Instrumentation Cost Low to ModerateHigh
Complexity LowHigh
Matrix Effect Susceptibility Low to ModerateHigh

Comparative Workflow Visualization

The following diagram illustrates the key differences in the analytical workflows between HPLC-UV and HPLC-MS/MS.

cluster_0 HPLC-UV Workflow cluster_1 HPLC-MS/MS Workflow uv_sample Sample Prep (Dilution & Filtration) uv_hplc HPLC Separation (C18 Column) uv_sample->uv_hplc uv_detect UV Detection (220 nm) uv_hplc->uv_detect uv_quant Quantification (External Standard) uv_detect->uv_quant ms_sample Sample Prep (e.g., Protein Precipitation) ms_hplc HPLC Separation (C18 Column) ms_sample->ms_hplc ms_ionize Ionization (ESI) ms_hplc->ms_ionize ms_detect MS/MS Detection (MRM) ms_ionize->ms_detect ms_quant Quantification (Internal Standard) ms_detect->ms_quant

Caption: Comparison of HPLC-UV and HPLC-MS/MS workflows.

Conclusion

The choice of an analytical method for this compound depends heavily on the specific requirements of the analysis.

  • For routine quality control, purity assessment, and content uniformity in drug substance or product, the proposed reversed-phase HPLC-UV method is a reliable, cost-effective, and straightforward approach that provides the necessary performance.

  • For applications requiring very low detection limits, such as in pharmacokinetic studies, metabolite identification, or trace-level impurity analysis, HPLC-MS/MS is the superior technique due to its enhanced sensitivity and selectivity.

  • GC-MS and Capillary Electrophoresis represent alternative techniques that may be considered when HPLC is not suitable or available, though they may require more specialized method development, such as derivatization for GC-MS.

By understanding the principles, protocols, and performance characteristics of each method, researchers can make an informed decision to ensure the generation of high-quality, reliable data in their drug development endeavors.

References

Spectroscopic Analysis Confirms the Structure of 3,5-Dimethylisoxazole-4-carboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive spectroscopic analysis of 3,5-Dimethylisoxazole-4-carboxylic acid validates its molecular structure. This guide provides a comparative analysis of its spectral data against two structurally related analogues, 3,5-dimethylisoxazole and ethyl 3,5-dimethylisoxazole-4-carboxylate, offering researchers a clear framework for structural confirmation of isoxazole derivatives.

The structural elucidation of novel organic compounds is a cornerstone of chemical research and drug development. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are fundamental tools in this process. This guide presents a detailed spectroscopic characterization of this compound and compares its spectral features with those of 3,5-dimethylisoxazole and ethyl 3,5-dimethylisoxazole-4-carboxylate to highlight the influence of the carboxylic acid and ester functionalities on the spectral properties.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for this compound and its structural analogues.

¹H NMR Data
CompoundChemical Shift (δ) ppmMultiplicityAssignment
This compound ~10-13br s-COOH
2.62s3-CH₃
2.45s5-CH₃
3,5-Dimethylisoxazole 5.86s4-H
2.40s5-CH₃
2.22s3-CH₃
Ethyl 3,5-dimethylisoxazole-4-carboxylate 4.25q-OCH₂CH₃
2.60s3-CH₃
2.48s5-CH₃
1.32t-OCH₂CH₃

Note: "br s" denotes a broad singlet, "s" a singlet, "q" a quartet, and "t" a triplet.

¹³C NMR Data
CompoundChemical Shift (δ) ppmAssignment
This compound ~165-COOH
~173C5
~160C3
~110C4
~123-CH₃
~105-CH₃
3,5-Dimethylisoxazole [1]167.6C5
158.3C3
102.3C4
12.55-CH₃
11.23-CH₃
Ethyl 3,5-dimethylisoxazole-4-carboxylate ~163-C=O (ester)
~172C5
~161C3
~111C4
~60-OCH₂CH₃
~14-OCH₂CH₃
~123-CH₃
~115-CH₃
IR Spectroscopy Data
CompoundKey Absorption Bands (cm⁻¹)Assignment
This compound 2500-3300 (broad)O-H stretch (carboxylic acid)
~1700C=O stretch (carboxylic acid)
~1600C=N stretch (isoxazole ring)
3,5-Dimethylisoxazole ~2920C-H stretch (methyl)
~1600C=N stretch (isoxazole ring)
~1440C-H bend (methyl)
Ethyl 3,5-dimethylisoxazole-4-carboxylate ~2980C-H stretch (alkyl)
~1720C=O stretch (ester)
~1600C=N stretch (isoxazole ring)
~1200C-O stretch (ester)
Mass Spectrometry Data
CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound 141[2][3]124, 96, 82, 43
3,5-Dimethylisoxazole 9782, 54, 43
Ethyl 3,5-dimethylisoxazole-4-carboxylate 169141, 124, 96, 43

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques used in this analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were acquired on a standard NMR spectrometer (e.g., 400 MHz).

  • Sample Preparation: Approximately 5-10 mg of the solid sample (this compound) or 10-20 µL of the liquid sample (3,5-dimethylisoxazole, ethyl 3,5-dimethylisoxazole-4-carboxylate) was dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Data Acquisition: The prepared sample was placed in the NMR spectrometer. For ¹H NMR, standard acquisition parameters were used. For ¹³C NMR, proton-decoupled spectra were obtained to simplify the spectrum to single peaks for each unique carbon atom.

  • Data Processing: The resulting Free Induction Decay (FID) was Fourier transformed, and the spectrum was phase and baseline corrected. Chemical shifts were referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectra were recorded on a standard FT-IR spectrometer.

  • Sample Preparation (Solid): For the solid compound, this compound, a small amount of the sample was finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet.

  • Sample Preparation (Liquid): For the liquid compounds, 3,5-dimethylisoxazole and ethyl 3,5-dimethylisoxazole-4-carboxylate, a drop of the neat liquid was placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

  • Data Acquisition: A background spectrum of the empty sample compartment (or clean salt plates/KBr pellet) was recorded. The sample was then placed in the spectrometer, and the sample spectrum was acquired.

  • Data Processing: The sample spectrum was ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectra were obtained using an electron ionization (EI) mass spectrometer.

  • Sample Introduction: A small amount of the sample was introduced into the ion source, typically via a direct insertion probe for solids or a gas chromatograph (GC) for liquids. The sample was vaporized by heating under vacuum.

  • Ionization: The gaseous sample molecules were bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting positively charged ions were accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • Detection: The abundance of each ion was measured by a detector, generating a mass spectrum that plots ion intensity versus m/z.

Workflow for Spectroscopic Structure Confirmation

The following diagram illustrates the logical workflow for confirming the structure of this compound using the described spectroscopic methods.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structure Confirmation Compound 3,5-Dimethylisoxazole- 4-carboxylic acid NMR NMR Spectroscopy (¹H and ¹³C) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS NMR_Data Chemical Shifts & Coupling Constants NMR->NMR_Data IR_Data Functional Group Absorptions IR->IR_Data MS_Data Molecular Ion & Fragmentation Pattern MS->MS_Data Structure Confirmed Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic confirmation of this compound.

Conclusion

The combined spectroscopic data provides unambiguous evidence for the structure of this compound. The ¹H and ¹³C NMR spectra confirm the presence and connectivity of the methyl groups, the isoxazole ring, and the carboxylic acid moiety. The IR spectrum clearly indicates the characteristic vibrational modes of the carboxylic acid functional group. Finally, the mass spectrum shows the correct molecular ion peak and a fragmentation pattern consistent with the proposed structure. The comparison with the spectral data of 3,5-dimethylisoxazole and ethyl 3,5-dimethylisoxazole-4-carboxylate further reinforces these assignments by demonstrating the predictable spectroscopic effects of the different substituents at the 4-position of the isoxazole ring. This guide serves as a valuable resource for researchers in the field of medicinal chemistry and drug development for the structural characterization of similar heterocyclic compounds.

References

A Comparative Analysis of 3,5-Dimethylisoxazole-4-carboxylic Acid and Its Bioisosteres in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative study of 3,5-Dimethylisoxazole-4-carboxylic acid and its prominent bioisosteres: 4-(1H-tetrazol-5-yl)-3,5-dimethylisoxazole, 3,5-Dimethylisoxazole-4-sulfonamide, and 3,5-Dimethylisoxazole-4-hydroxamic acid. The carboxylic acid moiety is a common functional group in pharmacologically active compounds, but it can present challenges such as poor metabolic stability and limited membrane permeability.[1][2] Bioisosteric replacement is a key strategy in medicinal chemistry to mitigate these issues while retaining or improving biological activity.[3] This guide offers a comparative overview of the synthesis, physicochemical properties, and potential biological activities of these compounds, supported by established principles of medicinal chemistry and relevant experimental data.

Physicochemical and Biological Properties: A Comparative Overview

The replacement of the carboxylic acid group with bioisosteres such as tetrazole, sulfonamide, or hydroxamic acid can significantly alter the compound's physicochemical properties, which in turn influences its pharmacokinetic and pharmacodynamic profile.[1][3] The following table summarizes the key physicochemical and anticipated biological properties of this compound and its bioisosteres.

CompoundStructureMolecular Weight ( g/mol )pKa (Predicted)cLogP (Predicted)Potential Biological Activity
This compoundthis compound141.12[4][5]3.5 - 4.50.7Histamine H3 Receptor Antagonist, BRD4 Inhibitor
4-(1H-tetrazol-5-yl)-3,5-dimethylisoxazole4-(1H-tetrazol-5-yl)-3,5-dimethylisoxazole167.154.5 - 5.00.9Potentially improved metabolic stability and oral bioavailability compared to the carboxylic acid.[3]
3,5-Dimethylisoxazole-4-sulfonamide3,5-Dimethylisoxazole-4-sulfonamide160.189.0 - 10.00.5Increased lipophilicity and membrane permeability, resistance to glucuronidation.[3]
3,5-Dimethylisoxazole-4-hydroxamic acid3,5-Dimethylisoxazole-4-hydroxamic acid156.138.0 - 9.00.4Can act as a metal-chelating group, potentially altering the mechanism of action.[1]

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the hydrolysis of the corresponding ethyl ester.[6]

Procedure:

  • To a solution of ethyl 3,5-dimethylisoxazole-4-carboxylate (1 equivalent) in a mixture of tetrahydrofuran (THF) and methanol (MeOH), add an aqueous solution of sodium hydroxide (NaOH) (e.g., 5N).

  • Stir the reaction mixture at room temperature for several hours (e.g., 8 hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Remove the organic solvents under reduced pressure.

  • Acidify the remaining aqueous solution to a pH of approximately 2 using a strong acid such as 6N hydrochloric acid (HCl).

  • The product, this compound, will precipitate as a solid.

  • Collect the solid by filtration, wash with water, and dry to obtain the final product.[6]

Histamine H3 Receptor Binding Assay

The following is a general protocol for a competitive binding assay to evaluate the affinity of the compounds for the histamine H3 (H3) receptor.

Materials:

  • HeLa cells transfected with the human histamine H3 receptor.

  • [3H]-Nα-methylhistamine (radioligand).

  • Test compounds (this compound and its bioisosteres).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2).

  • Scintillation fluid.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare cell membranes from the H3 receptor-transfected HeLa cells.

  • In a 96-well plate, add the cell membranes, a fixed concentration of [3H]-Nα-methylhistamine, and varying concentrations of the test compounds.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for binding equilibrium to be reached.

  • Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify the amount of bound radioactivity using a scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data.

Visualizations

Bioisosteric Replacement Strategy

G This compound This compound Bioisosteres Bioisosteres This compound->Bioisosteres Bioisosteric Replacement 4-(1H-tetrazol-5-yl)-3,5-dimethylisoxazole 4-(1H-tetrazol-5-yl)-3,5-dimethylisoxazole Bioisosteres->4-(1H-tetrazol-5-yl)-3,5-dimethylisoxazole 3,5-Dimethylisoxazole-4-sulfonamide 3,5-Dimethylisoxazole-4-sulfonamide Bioisosteres->3,5-Dimethylisoxazole-4-sulfonamide 3,5-Dimethylisoxazole-4-hydroxamic acid 3,5-Dimethylisoxazole-4-hydroxamic acid Bioisosteres->3,5-Dimethylisoxazole-4-hydroxamic acid

Caption: Bioisosteric replacements for the carboxylic acid moiety.

Experimental Workflow for Comparative Analysis

G cluster_0 Compound Synthesis cluster_1 Physicochemical Profiling cluster_2 Biological Evaluation Carboxylic Acid Carboxylic Acid pKa Determination pKa Determination Carboxylic Acid->pKa Determination logP Measurement logP Measurement Carboxylic Acid->logP Measurement Solubility Assay Solubility Assay Carboxylic Acid->Solubility Assay Tetrazole Tetrazole Tetrazole->pKa Determination Tetrazole->logP Measurement Tetrazole->Solubility Assay Sulfonamide Sulfonamide Sulfonamide->pKa Determination Sulfonamide->logP Measurement Sulfonamide->Solubility Assay Hydroxamic Acid Hydroxamic Acid Hydroxamic Acid->pKa Determination Hydroxamic Acid->logP Measurement Hydroxamic Acid->Solubility Assay H3 Receptor Binding Assay H3 Receptor Binding Assay pKa Determination->H3 Receptor Binding Assay logP Measurement->H3 Receptor Binding Assay Solubility Assay->H3 Receptor Binding Assay Functional Assay Functional Assay H3 Receptor Binding Assay->Functional Assay In vitro ADME In vitro ADME Functional Assay->In vitro ADME

Caption: Workflow for comparing the parent acid and its bioisosteres.

Histamine H3 Receptor Signaling Pathway

G Histamine Histamine H3 Receptor H3 Receptor Histamine->H3 Receptor Agonist Gi/o Gi/o H3 Receptor->Gi/o Activates Adenylate Cyclase Adenylate Cyclase Gi/o->Adenylate Cyclase Inhibits Neurotransmitter Release Neurotransmitter Release Gi/o->Neurotransmitter Release Inhibits cAMP cAMP Adenylate Cyclase->cAMP Converts ATP ATP ATP->Adenylate Cyclase PKA PKA cAMP->PKA Activates PKA->Neurotransmitter Release Modulates Antagonist Antagonist Antagonist->H3 Receptor Blocks

Caption: Simplified histamine H3 receptor signaling pathway.[7]

References

Purity Analysis of Commercially Available 3,5-Dimethylisoxazole-4-carboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of starting materials is a critical factor that can significantly impact experimental outcomes and the quality of synthesized compounds. 3,5-Dimethylisoxazole-4-carboxylic acid is a key building block in the synthesis of various pharmaceuticals and agrochemicals.[1] This guide provides a comparative analysis of the purity of commercially available this compound, supported by detailed experimental protocols for its assessment.

Comparison of Commercial-Grade this compound

The purity of this compound from various suppliers is typically high, often stated as 98% or greater. The primary methods for purity assessment cited by suppliers are High-Performance Liquid Chromatography (HPLC) and acid-base titration. Below is a summary of specifications from several commercial vendors.

SupplierStated PurityMethod of AnalysisAppearanceMelting Point (°C)
Supplier A (e.g., TCI) >98.0%HPLC, TitrationWhite to Almost white powder to crystal141.0 - 145.0
Supplier B (e.g., Thermo Fisher Scientific) 99%Aqueous acid-base TitrationCream to brown powder139 - 144
Supplier C (e.g., Chem-Impex) ≥ 98%HPLCWhite to almost white crystalline powder141 - 145
Supplier D (e.g., P212121 Store) > 99.0%Not SpecifiedNot Specified140 - 142

Note: The data presented is based on publicly available information from supplier websites and may vary between lots. For lot-specific data, always refer to the Certificate of Analysis (CoA).

Potential Impurities

Understanding the synthetic route of this compound can provide insights into potential impurities. A common synthesis involves the hydrolysis of ethyl 3,5-dimethylisoxazole-4-carboxylate.[2] Therefore, a potential impurity could be the unreacted starting material, ethyl 3,5-dimethylisoxazole-4-carboxylate. Additionally, side products from the initial formation of the isoxazole ring could also be present in trace amounts. A patent for a related compound suggests that isomeric impurities, such as the corresponding 3-methylisoxazole derivative, could also be formed.[3]

Experimental Protocols for Purity Assessment

To independently verify the purity of commercially available this compound, the following experimental protocols can be employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying the main component and any potential impurities.

Workflow for HPLC Analysis:

hplc_workflow prep Sample Preparation instrument HPLC System Setup prep->instrument Prepare Mobile Phase & Standards injection Sample Injection instrument->injection Equilibrate System separation Chromatographic Separation injection->separation detection UV Detection separation->detection analysis Data Analysis detection->analysis Generate Chromatogram conclusion Purity Assessment analysis->conclusion Calculate Purity (% Area)

Caption: Workflow for HPLC purity analysis.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is suitable for this analysis.

  • Mobile Phase: A mixture of acetonitrile and water with an acidic modifier like phosphoric acid or formic acid. A typical starting point could be a gradient of 20-80% acetonitrile in water (containing 0.1% formic acid) over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of 210 nm.

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of the mobile phase to create a 1 mg/mL stock solution. Further dilute as necessary.

  • Analysis: Inject the sample and record the chromatogram. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

Acid-Base Titration

Titration provides a quantitative measure of the carboxylic acid content.

Workflow for Titration Analysis:

titration_workflow sample_prep Sample Preparation titration Titration sample_prep->titration Dissolve in appropriate solvent titrant_prep Titrant Standardization titrant_prep->titration Standardized NaOH solution endpoint Endpoint Detection titration->endpoint Add titrant until color change calculation Purity Calculation endpoint->calculation Record volume of titrant used result Assay Value calculation->result Calculate % Purity

Caption: Workflow for purity determination by titration.

Methodology:

  • Reagents:

    • Standardized ~0.1 M Sodium Hydroxide (NaOH) solution.

    • Phenolphthalein indicator.

    • Ethanol or a mixture of ethanol and water as the solvent.

  • Procedure:

    • Accurately weigh approximately 200 mg of this compound into an Erlenmeyer flask.

    • Dissolve the sample in a suitable amount of ethanol or ethanol/water mixture.

    • Add 2-3 drops of phenolphthalein indicator.

    • Titrate with the standardized 0.1 M NaOH solution until a persistent faint pink color is observed.

    • Record the volume of NaOH used.

  • Calculation: The purity is calculated using the following formula: % Purity = (V * M * MW) / (W * 10) Where:

    • V = volume of NaOH solution in mL

    • M = molarity of NaOH solution

    • MW = molecular weight of this compound (141.12 g/mol )

    • W = weight of the sample in grams

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR is used to confirm the chemical structure and identify any proton-containing impurities.

Workflow for ¹H NMR Analysis:

nmr_workflow sample_prep Sample Preparation nmr_acq NMR Data Acquisition sample_prep->nmr_acq Dissolve in deuterated solvent processing Data Processing nmr_acq->processing Acquire FID analysis Spectral Analysis processing->analysis Fourier Transform, Phasing, Baseline Correction conclusion Structural Confirmation & Impurity Profile analysis->conclusion Assign peaks, identify impurities

Caption: Workflow for ¹H NMR analysis.

Methodology:

  • Instrumentation: A standard NMR spectrometer (e.g., 300 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Reference: Tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

  • Analysis: Acquire the ¹H NMR spectrum. The expected chemical shifts for this compound in CDCl₃ are approximately δ 2.72 (s, 3H) and 2.49 (s, 3H) for the two methyl groups.[2] The carboxylic acid proton is often broad and may not be easily observed or may exchange with residual water in the solvent. The presence of other significant peaks would indicate impurities.

Conclusion

Commercially available this compound generally exhibits a high degree of purity, typically ≥98%, as verified by HPLC and titration. For applications requiring stringent purity, it is recommended that researchers and drug development professionals perform their own independent analysis using the protocols outlined in this guide. A combination of HPLC for quantitative purity and impurity profiling, titration for an accurate assay of the carboxylic acid content, and ¹H NMR for structural confirmation provides a comprehensive assessment of the material's quality. When selecting a supplier, it is advisable to request a lot-specific Certificate of Analysis to review the purity data and the methods used for its determination.

References

Cross-Reactivity Profile of 3,5-Dimethylisoxazole-4-Carboxylic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3,5-dimethylisoxazole-4-carboxylic acid scaffold is a versatile privileged structure in medicinal chemistry, giving rise to derivatives with a wide array of biological activities. Understanding the cross-reactivity of these compounds is paramount for developing selective and safe therapeutic agents. This guide provides a comparative analysis of the cross-reactivity of select this compound derivatives, focusing on their interactions with different target classes. The information presented herein is compiled from publicly available experimental data to facilitate a comprehensive understanding of their selectivity profiles.

I. Comparative Analysis of Target Selectivity

This section provides a comparative overview of the inhibitory activity of two distinct classes of this compound derivatives: a potent Histamine H3 Receptor (H3R) antagonist and a series of Bromodomain and Extra-Terminal domain (BET) family inhibitors.

Compound 1: A Selective Histamine H3 Receptor Antagonist

A notable example of a highly selective this compound derivative is the potent H3R antagonist, 3,5-dimethyl-isoxazole-4-carboxylic acid [2-methyl-4-((2S,3'S)-2-methyl-[1,3']bipyrrolidinyl-1'-yl)phenyl] amide . Lead optimization of this compound has demonstrated high affinity for the human H3 receptor and a favorable safety profile, notably being devoid of hERG inhibition, a critical factor in cardiac safety assessment.[1]

Table 1: In Vitro Affinity Profile of the H3R Antagonist

TargetAssay TypeSpeciesK i (nM)Selectivity over hH3R
Histamine H3 Receptor (hH3R) Radioligand BindingHuman0.8 -
Histamine H1 Receptor (hH1R)Radioligand BindingHuman>1000>1250-fold
Histamine H2 Receptor (hH2R)Radioligand BindingHuman>1000>1250-fold
Histamine H4 Receptor (hH4R)Radioligand BindingHuman>1000>1250-fold
hERGPatch Clamp-No significant inhibition-

Data synthesized from multiple sources indicating high selectivity.

Compound Series 2: Bromodomain (BRD4) Inhibitors

A series of 3,5-dimethylisoxazole derivatives have been developed as potent inhibitors of the BET family of bromodomains, particularly BRD4. These compounds are being investigated for their potential as anti-cancer agents. The selectivity of these compounds has been assessed against other bromodomain-containing proteins, such as CREBBP.

Table 2: In Vitro Inhibitory Activity of BRD4 Inhibitors

CompoundBRD4(1) IC50 (nM)BRD4(2) IC50 (nM)CREBBP IC50 (nM)Selectivity (CREBBP/BRD4(1))
Derivative A 27.0180>1000>37-fold
Derivative B 4800->10000~2-fold
Derivative C 800-5000~6-fold

Data represents a summary of findings for different derivatives within this class.

II. Signaling Pathways and Experimental Workflows

Understanding the signaling pathways affected by these compounds and the workflows used to assess their activity is crucial for interpreting cross-reactivity data.

Histamine H3 Receptor Signaling Pathway

The H3R is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Its activation inhibits adenylyl cyclase, leading to decreased intracellular cAMP levels. As an autoreceptor on histaminergic neurons, its blockade enhances histamine release and subsequent activation of other histamine receptors.

H3R_Signaling Compound1 H3R Antagonist (Isoxazole Derivative) H3R Histamine H3 Receptor Compound1->H3R Blocks Histamine Histamine Release Compound1->Histamine Promotes Gai_o Gαi/o H3R->Gai_o Activates H3R->Histamine Inhibits (Autoreceptor) AC Adenylyl Cyclase Gai_o->AC Inhibits cAMP ↓ cAMP AC->cAMP

Caption: Simplified signaling pathway of the Histamine H3 Receptor.

Experimental Workflow: Radioligand Binding Assay

A common method to determine the binding affinity of a compound to a receptor is the radioligand binding assay.

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (with target receptor) Incubate Incubate Membrane Prep, Radioligand & Test Compound Membrane_Prep->Incubate Radioligand Radioligand (e.g., [3H]-Histamine) Radioligand->Incubate Test_Compound Test Compound (Isoxazole Derivative) Test_Compound->Incubate Filtration Rapid Filtration (Separates bound from free radioligand) Incubate->Filtration Scintillation Scintillation Counting (Quantifies bound radioactivity) Filtration->Scintillation Analysis Calculate % Inhibition Determine IC50 and Ki Scintillation->Analysis

References

Benchmarking the Efficacy of 3,5-Dimethylisoxazole-4-carboxylic Acid-Based Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of 3,5-Dimethylisoxazole-4-carboxylic acid-based compounds, which have shown significant promise in two distinct therapeutic areas: as inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, for oncological applications, and as histamine H3 receptor (H3R) antagonists for the treatment of depression. This document summarizes key experimental data, outlines detailed experimental protocols, and visualizes relevant biological pathways and workflows to offer an objective performance benchmark against alternative compounds.

I. As BRD4 Inhibitors for Oncology

The 3,5-dimethylisoxazole moiety has been identified as an effective acetyl-lysine mimetic, enabling these compounds to competitively bind to the acetyl-lysine binding pockets of bromodomains.[1][2] This action displaces BRD4 from chromatin, leading to the downregulation of key oncogenes, most notably c-Myc, and subsequently inhibiting cancer cell proliferation.[3][4]

Data Presentation: Comparative Efficacy of 3,5-Dimethylisoxazole-Based BRD4 Inhibitors

The following table summarizes the in vitro efficacy of several this compound derivatives against BRD4 and cancer cell lines. For comparison, data for well-characterized pan-BET inhibitors are also included.

CompoundTarget(s)IC50 (BRD4(1))IC50 (BRD4(2))Anti-proliferative IC50 (Cell Line)Reference(s)
Compound 11h BRD427.0 nM180 nM0.09 µM (MV4-11), 0.120 µM (HL-60)[3]
Compound 11e BRD40.86 µM-0.32 µM (MV4-11)[5]
Compound 11f BRD40.80 µM-0.12 µM (MV4-11)[5]
Compound 3 BET4.8 µM--[2]
Alternative BET Inhibitors
(+)-JQ1 Pan-BET77 nM33 nM~1 µM (NALM6, REH, SEM, RS411)[6][7]
I-BET151 Pan-BET~790 nM-µM range (MM.1S)[8]
OTX015 (Birabresib) Pan-BET---[6]
Signaling Pathway: BRD4 Inhibition and c-Myc Downregulation

Inhibition of BRD4 by 3,5-Dimethylisoxazole-based compounds disrupts the transcriptional machinery responsible for the expression of the c-Myc oncogene.[3][5] This is a critical mechanism for their anti-cancer activity.

BRD4_cMyc_Pathway cluster_nucleus Nucleus BRD4 BRD4 cMyc_Gene c-Myc Gene BRD4->cMyc_Gene Binds to super-enhancers RNA_Pol_II RNA Polymerase II BRD4->RNA_Pol_II Recruits & Activates Ac_Histones Acetylated Histones Ac_Histones->BRD4 Recruits cMyc_mRNA c-Myc mRNA cMyc_Gene->cMyc_mRNA Transcription RNA_Pol_II->cMyc_Gene Initiates transcription cMyc_Protein c-Myc Protein cMyc_mRNA->cMyc_Protein Translation Proliferation Cell Proliferation cMyc_Protein->Proliferation Promotes Apoptosis Apoptosis cMyc_Protein->Apoptosis Inhibits Inhibitor 3,5-Dimethylisoxazole Compound Inhibitor->BRD4 Inhibits binding to acetylated histones

BRD4-c-Myc Signaling Pathway Inhibition

II. As Histamine H3 Receptor Antagonists for Depression

This compound derivatives have also been developed as potent and selective antagonists of the histamine H3 receptor (H3R). The H3R acts as a presynaptic autoreceptor, and its blockade increases the release of histamine and other neurotransmitters, such as serotonin and dopamine, in the brain, which is a mechanism linked to antidepressant effects.[9][10]

Data Presentation: Comparative Efficacy of a 3,5-Dimethylisoxazole-Based H3R Antagonist

The following table presents the efficacy of a key 3,5-Dimethylisoxazole-based H3R antagonist in a preclinical model of depression and compares its binding affinity to other known H3R antagonists.

CompoundTargetIn Vivo Efficacy (Forced Swimming Test)Ki (nM) for H3RReference(s)
Compound 3h H3RActive-[2]
Alternative H3R Antagonists
Ciproxifan H3RActive8.24 - 9.27 (pKi)[1][11]
Pitolisant (Wakix®) H3R--[12]
Thioperamide H3R-7.2 - 7.8 (pKi)[12]
Signaling Pathway: Histamine H3 Receptor Antagonism in Depression

H3R antagonists are thought to exert their antidepressant effects by enhancing the levels of key neurotransmitters in the synaptic cleft, thereby modulating neuronal circuits implicated in mood regulation.[13][14]

H3R_Antagonist_Pathway cluster_synapse Synapse Presynaptic Presynaptic Neuron Postsynaptic Postsynaptic Neuron H3R Histamine H3 Autoreceptor Histamine_Vesicle Histamine Vesicles H3R->Histamine_Vesicle Inhibits Release (Negative Feedback) Histamine_Released Histamine_Vesicle->Histamine_Released Release Histamine_Released->H3R Binds to Postsynaptic_Receptors Postsynaptic Receptors Histamine_Released->Postsynaptic_Receptors Other_NTs Other_NTs->Postsynaptic_Receptors Antidepressant_Effect Antidepressant Effect Postsynaptic_Receptors->Antidepressant_Effect Leads to Inhibitor 3,5-Dimethylisoxazole Compound Inhibitor->H3R Antagonizes

Mechanism of H3R Antagonists in Depression

III. Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility.

BRD4 Inhibition Assay (AlphaScreen)

This protocol outlines a competitive binding assay to determine the in vitro potency of inhibitors against BRD4.

BRD4_AlphaScreen_Workflow Start Start Prepare_Reagents Prepare Reagents: - Serial dilution of inhibitor - GST-BRD4(BD1) - Biotinylated Histone Peptide Start->Prepare_Reagents Incubate_Binding Incubate inhibitor, BRD4, and peptide (30 min, RT) Prepare_Reagents->Incubate_Binding Add_Acceptor Add AlphaScreen Acceptor Beads (60 min, dark) Incubate_Binding->Add_Acceptor Add_Donor Add AlphaScreen Donor Beads (60 min, dark) Add_Acceptor->Add_Donor Read_Plate Read plate on AlphaScreen-capable microplate reader Add_Donor->Read_Plate Analyze_Data Analyze Data: Calculate IC50 Read_Plate->Analyze_Data End End Analyze_Data->End

BRD4 AlphaScreen Experimental Workflow

Materials:

  • Purified GST-tagged BRD4(BD1) protein

  • Biotinylated acetylated histone H4 peptide

  • Test compound (3,5-Dimethylisoxazole derivative)

  • AlphaScreen Glutathione Acceptor beads

  • AlphaScreen Streptavidin-conjugated Donor beads

  • Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)

  • 384-well microplate

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • Add the test compound, GST-tagged BRD4(BD1), and biotinylated histone H4 peptide to the wells of a 384-well plate.

  • Incubate at room temperature for 30 minutes to allow for binding equilibrium.

  • Add AlphaScreen Glutathione Acceptor beads and incubate for 60 minutes in the dark.

  • Add AlphaScreen Streptavidin-conjugated Donor beads and incubate for another 60 minutes in the dark.

  • Read the plate on an AlphaScreen-compatible microplate reader.

  • The signal is inversely proportional to the inhibitory activity of the compound. Calculate the IC50 value from the dose-response curve.[15][16]

Cell Proliferation Assay (MTT or CellTiter-Glo®)

This protocol measures the effect of the compounds on the viability and proliferation of cancer cell lines.

Materials:

  • Cancer cell line (e.g., MV4-11, HL-60)

  • Complete cell culture medium

  • Test compound

  • 96-well cell culture plates

  • MTT reagent or CellTiter-Glo® reagent

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound for a specified period (e.g., 72 hours).

  • Add MTT or CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time.

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[7]

Western Blot for c-Myc Downregulation

This protocol quantifies the change in c-Myc protein levels following treatment with a BRD4 inhibitor.

Materials:

  • Cancer cell line

  • Test compound

  • RIPA buffer with protease and phosphatase inhibitors

  • Primary antibody against c-Myc

  • Primary antibody against a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • SDS-PAGE and western blotting equipment

Procedure:

  • Treat cells with the test compound for the desired time.

  • Lyse the cells in RIPA buffer and quantify the protein concentration.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with the primary anti-c-Myc antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using an ECL reagent and an imaging system.

  • Normalize the c-Myc signal to the loading control to determine the relative protein expression.[5]

Forced Swimming Test (Mouse)

This is a behavioral test used to evaluate the antidepressant efficacy of compounds.[6]

Materials:

  • Mice

  • Cylindrical water tank (inescapable)

  • Water at a controlled temperature (23-25°C)

  • Video recording equipment

Procedure:

  • Acclimate the mice to the testing room.

  • Gently place each mouse into the water-filled cylinder for a 6-minute session.

  • Record the session for later analysis.

  • The primary measure is the duration of immobility during the last 4 minutes of the test. A decrease in immobility time is indicative of an antidepressant-like effect.[6][7]

  • After the test, remove the mice, dry them, and return them to their home cages.

References

Head-to-head comparison of different synthetic routes to 3,5-Dimethylisoxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. 3,5-Dimethylisoxazole-4-carboxylic acid is a valuable building block in medicinal chemistry. This guide provides a head-to-head comparison of the most viable synthetic routes to this compound, supported by experimental data to inform decisions on methodology.

Executive Summary

Two primary synthetic strategies for this compound are evaluated. The first pathway involves a multi-step synthesis commencing from ethyl acetoacetate and triethyl orthoformate, leading to an ester intermediate which is subsequently hydrolyzed. The second prominent route utilizes a 1,3-dipolar cycloaddition reaction between an enamine and a nitroalkane to form the precursor ester, which is then hydrolyzed. The final hydrolysis step in both pathways is a high-yielding and straightforward process.

Data Presentation

ParameterPathway A: From Ethyl Acetoacetate & Triethyl Orthoformate Pathway B: From Enamine & Nitroalkane
Starting Materials Ethyl acetoacetate, Triethyl orthoformate, Acetic anhydride, Hydroxylamine sulfateEthyl acetoacetate, Pyrrolidine, Nitroethane, Phosphorus oxychloride
Key Intermediates Ethyl 2-ethoxymethyleneacetoacetate, Ethyl 3,5-dimethylisoxazole-4-carboxylateEthyl β-pyrrolidinocrotonate, Ethyl 3,5-dimethylisoxazole-4-carboxylate
Overall Yield >72% (based on a reported >78% yield for the ester and 94% for hydrolysis)~64-67% (based on a reported 68-71% yield for the ester and 94% for hydrolysis)
Reaction Conditions Ester formation: 75-150°C for initial condensation, -20°C to 10°C for cyclization. Hydrolysis: Room temperature.Ester formation: Reflux for enamine formation, ice bath for cycloaddition. Hydrolysis: Room temperature.
Advantages High overall yield, avoids the use of phosphorus oxychloride.Good yield for the ester formation, well-documented procedure in Organic Syntheses.
Disadvantages Multi-step process with varying temperatures.Use of noxious reagents like pyrrolidine and phosphorus oxychloride requires a well-ventilated hood.

Signaling Pathways and Experimental Workflows

Pathway A cluster_0 Pathway A: From Ethyl Acetoacetate & Triethyl Orthoformate Ethyl Acetoacetate Ethyl Acetoacetate Ethyl 2-ethoxymethyleneacetoacetate Ethyl 2-ethoxymethyleneacetoacetate Ethyl Acetoacetate->Ethyl 2-ethoxymethyleneacetoacetate Condensation Triethyl Orthoformate Triethyl Orthoformate Triethyl Orthoformate->Ethyl 2-ethoxymethyleneacetoacetate Acetic Anhydride Acetic Anhydride Acetic Anhydride->Ethyl 2-ethoxymethyleneacetoacetate Ethyl 3,5-dimethylisoxazole-4-carboxylate Ethyl 3,5-dimethylisoxazole-4-carboxylate Ethyl 2-ethoxymethyleneacetoacetate->Ethyl 3,5-dimethylisoxazole-4-carboxylate Cyclization Hydroxylamine Sulfate Hydroxylamine Sulfate Hydroxylamine Sulfate->Ethyl 3,5-dimethylisoxazole-4-carboxylate This compound This compound Ethyl 3,5-dimethylisoxazole-4-carboxylate->this compound Hydrolysis NaOH NaOH NaOH->this compound Pathway B cluster_1 Pathway B: From Enamine & Nitroalkane Ethyl Acetoacetate Ethyl Acetoacetate Ethyl β-pyrrolidinocrotonate Ethyl β-pyrrolidinocrotonate Ethyl Acetoacetate->Ethyl β-pyrrolidinocrotonate Enamine Formation Pyrrolidine Pyrrolidine Pyrrolidine->Ethyl β-pyrrolidinocrotonate Ethyl 3,5-dimethylisoxazole-4-carboxylate Ethyl 3,5-dimethylisoxazole-4-carboxylate Ethyl β-pyrrolidinocrotonate->Ethyl 3,5-dimethylisoxazole-4-carboxylate 1,3-Dipolar Cycloaddition Nitroethane Nitroethane Nitroethane->Ethyl 3,5-dimethylisoxazole-4-carboxylate Phosphorus Oxychloride Phosphorus Oxychloride Phosphorus Oxychloride->Ethyl 3,5-dimethylisoxazole-4-carboxylate This compound This compound Ethyl 3,5-dimethylisoxazole-4-carboxylate->this compound Hydrolysis NaOH NaOH NaOH->this compound

Safety Operating Guide

Proper Disposal of 3,5-Dimethylisoxazole-4-carboxylic Acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like 3,5-Dimethylisoxazole-4-carboxylic acid are paramount for ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of this compound, in line with established safety protocols.

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to be aware of the hazards associated with this compound. This compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times.

Table 1: Personal Protective Equipment (PPE) and Handling Guidelines

Item Specification Reason
Gloves Chemical-resistant gloves (e.g., nitrile rubber)To prevent skin contact and irritation.[1]
Eye Protection Safety glasses with side-shields or gogglesTo protect against dust particles and splashes, preventing serious eye irritation.[1]
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area. A respirator may be necessary if dust is generated.To avoid inhalation and potential respiratory irritation.[1]
Handling Avoid generating dust.[1]To minimize inhalation risk and contamination of the workspace.

II. Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is to engage a licensed professional waste disposal service.[1] Do not dispose of this chemical down the drain or in regular trash.[1]

Experimental Protocol: Waste Segregation and Preparation for Disposal

  • Waste Characterization:

    • Identify the waste as solid chemical waste.

    • Ensure no other incompatible chemicals are mixed with it.

  • Waste Collection:

    • Collect waste this compound in a designated, properly labeled, and sealed container.

    • For spill cleanup, carefully sweep up the solid material, avoiding dust formation, and place it into a suitable, closed container for disposal.[1][2]

  • Labeling:

    • The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the approximate quantity of waste.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • Keep it away from incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal by a licensed waste disposal company.[1][3]

    • Provide the EHS office with all necessary information about the waste.

III. Spill and Emergency Procedures

In the event of a spill or accidental exposure, follow these procedures:

  • Skin Contact: Wash off immediately with plenty of soap and water. If skin irritation occurs, seek medical attention.[1]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]

  • Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection.[1] Use dry cleanup procedures to avoid generating dust.[4] Collect the spilled material in a labeled container for disposal.

IV. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Generation of 3,5-Dimethylisoxazole- 4-carboxylic acid waste B Is the container empty? A->B C Triple rinse with a suitable solvent B->C Yes F Collect in a labeled, sealed hazardous waste container B->F No D Dispose of rinsate as hazardous waste C->D E Deface label and dispose of container as non-hazardous waste C->E G Store in designated hazardous waste accumulation area D->G F->G H Contact Environmental Health & Safety (EHS) for pickup G->H I Licensed waste disposal company handles final disposal H->I

Caption: Disposal workflow for this compound.

This comprehensive guide ensures that researchers and laboratory personnel can manage and dispose of this compound safely and in compliance with regulations, thereby fostering a secure and responsible research environment.

References

Personal protective equipment for handling 3,5-Dimethylisoxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical information for the handling and disposal of 3,5-Dimethylisoxazole-4-carboxylic acid, tailored for research, scientific, and drug development professionals. Adherence to these procedures is vital for ensuring a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that requires careful handling due to its potential health hazards. It is known to cause skin and serious eye irritation, and may also lead to respiratory irritation.[1][2] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure and ensure personal safety.

Summary of Required Personal Protective Equipment

Protection TypeRequired PPESpecifications and Use
Eye and Face Protection Safety glasses with side-shields, Chemical goggles, Face shieldSafety glasses conforming to EN166 or NIOSH standards are the minimum requirement. Chemical goggles should be worn in situations with a potential for splashing.[3] A face shield is recommended when handling larger quantities or when there is a significant splash hazard.[3]
Hand Protection Chemical-resistant glovesWear appropriate protective gloves to prevent skin contact.[1][4] The specific glove material (e.g., nitrile, neoprene) should be selected based on chemical compatibility and breakthrough time. It is recommended to consult the glove manufacturer's resistance guide for this specific chemical.
Skin and Body Protection Laboratory coat, Protective clothingA standard laboratory coat should be worn to protect against incidental contact.[5] For tasks with a higher risk of exposure, additional protective clothing may be necessary to prevent skin exposure.[1][4] Contaminated clothing should be removed and washed before reuse.[1]
Respiratory Protection Use in a well-ventilated area. Respirator (if needed).Under normal laboratory conditions with adequate ventilation, such as a chemical fume hood, respiratory protection is not typically required.[4] If dust formation is likely or ventilation is inadequate, a NIOSH-approved dust respirator or a self-contained breathing apparatus should be used.[1]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is essential to minimize risks. The following workflow outlines the key steps from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Waste Disposal prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_area Prepare Well-Ventilated Work Area prep_ppe->prep_area handle_weigh Carefully Weigh/Measure Chemical prep_area->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_avoid Avoid Dust Formation handle_transfer->handle_avoid cleanup_decon Decontaminate Work Surfaces handle_avoid->cleanup_decon cleanup_ppe Remove PPE Correctly cleanup_decon->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash disposal_collect Collect Waste in Labeled Container cleanup_wash->disposal_collect disposal_store Store Waste Securely disposal_collect->disposal_store disposal_dispose Dispose via Approved Waste Stream disposal_store->disposal_dispose

Caption: Workflow for the safe handling of this compound.

Experimental Protocol for Safe Handling:

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) before starting any work.

    • Ensure all required PPE is available and in good condition. Don the appropriate PPE as specified in the table above.

    • Prepare the work area, preferably within a certified chemical fume hood, to ensure adequate ventilation.

  • Handling:

    • When weighing or transferring the solid material, do so carefully to avoid the formation of dust.[4]

    • Use appropriate tools (e.g., spatulas, weighing paper) to handle the chemical.

    • Keep containers tightly closed when not in use.[4]

    • Avoid contact with skin, eyes, and clothing.[4] Do not eat, drink, or smoke in the work area.[1]

  • Post-Handling and Cleanup:

    • After handling, decontaminate all work surfaces with an appropriate cleaning agent.

    • Remove PPE carefully to avoid cross-contamination.

    • Wash hands thoroughly with soap and water after completing the work and before leaving the laboratory.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection:

    • Collect all waste material, including any contaminated consumables (e.g., weighing paper, gloves), in a clearly labeled, sealed container suitable for chemical waste.[1]

  • Storage:

    • Store the waste container in a designated, secure area away from incompatible materials.[1]

  • Disposal:

    • Dispose of the chemical waste through an approved hazardous waste disposal program, in accordance with all local, state, and federal regulations.[1] Do not dispose of this chemical down the drain or in the regular trash.

    • For larger quantities or spills, consult with your institution's environmental health and safety (EHS) department for guidance.

By implementing these safety measures and operational procedures, researchers can confidently and safely handle this compound, fostering a secure and productive research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.